molecular formula C9H10N2O B1387042 (2-Methyl-2H-indazol-5-yl)methanol CAS No. 1159511-52-0

(2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B1387042
CAS No.: 1159511-52-0
M. Wt: 162.19 g/mol
InChI Key: QZYREQWDFMCGNO-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methylindazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYREQWDFMCGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1159511-52-0

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Scientific Context

This compound, bearing the CAS Number 1159511-52-0, is a member of the indazole family of bicyclic heteroaromatic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of this molecule, with a methyl group on the N2 position of the pyrazole ring and a hydroxymethyl group at the 5-position of the benzene ring, offers unique vectors for molecular elaboration. This makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and protein degrader building blocks.[1]

The regiochemistry of the N-alkylation is a critical aspect of indazole chemistry. The tautomeric nature of the indazole ring system means that alkylation can occur at either the N1 or N2 position, often leading to mixtures of isomers. The synthesis of the desired N2-methylated isomer, as in the title compound, requires carefully controlled reaction conditions to achieve high regioselectivity. This guide will delve into the strategic considerations for achieving this specific isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 1159511-52-0[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Storage Store at room temperature[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ ~ 8.0-8.2 ppm (s, 1H): Proton on the pyrazole ring (C3-H).

  • δ ~ 7.6-7.8 ppm (d, 1H): Aromatic proton ortho to the hydroxymethyl group (C4-H).

  • δ ~ 7.4-7.6 ppm (s, 1H): Aromatic proton para to the hydroxymethyl group (C6-H).

  • δ ~ 7.2-7.4 ppm (d, 1H): Aromatic proton meta to the hydroxymethyl group (C7-H).

  • δ ~ 4.7-4.9 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ ~ 4.1-4.3 ppm (s, 3H): Methyl protons on the nitrogen (-NCH₃).

  • δ ~ 1.5-2.5 ppm (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~ 148-152 ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C7a).

  • δ ~ 138-142 ppm: Quaternary carbon bearing the hydroxymethyl group (C5).

  • δ ~ 125-130 ppm: Carbon of the pyrazole ring (C3).

  • δ ~ 120-125 ppm: Aromatic methine carbons (C4, C6).

  • δ ~ 118-122 ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C3a).

  • δ ~ 110-115 ppm: Aromatic methine carbon (C7).

  • δ ~ 63-67 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ ~ 38-42 ppm: Methyl carbon on the nitrogen (-NCH₃).

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through a multi-step sequence that hinges on the regioselective N-methylation of a suitable indazole precursor followed by the reduction of a functional group at the 5-position.

Synthetic Strategy Overview

A logical and efficient synthetic pathway involves two key transformations:

  • Regioselective N-methylation: Introduction of a methyl group specifically at the N2 position of a 5-substituted-1H-indazole.

  • Functional Group Reduction: Conversion of a carboxylate or aldehyde at the C5 position to the desired hydroxymethyl group.

Synthetic_Pathway A 5-Carboxy-1H-indazole B Methyl 5-carboxy-1H-indazole A->B Esterification (MeOH, H+) C Methyl 2-methyl-2H-indazole-5-carboxylate B->C Regioselective N-Methylation D This compound C->D Reduction (e.g., LiAlH4) Reduction_Mechanism reactant R-COOCH₃ intermediate1 [R-CH(O⁻)OCH₃]Li⁺ reactant->intermediate1 1. LiAlH₄ intermediate2 R-CHO intermediate1->intermediate2 - LiOCH₃ product R-CH₂OH intermediate2->product 2. LiAlH₄ 3. H₂O workup

References

Introduction: The Significance of the 2H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Methyl-2H-indazol-5-yl)methanol

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that constitutes the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Drugs containing the indazole core, such as the antiemetic granisetron, the anticancer agents pazopanib and entrectinib, and the non-steroidal anti-inflammatory drug benzydamine, underscore the therapeutic relevance of this heterocycle.[1][2] The substitution pattern on the indazole ring system, particularly the position of the N-substituent, critically influences its biological activity. The 2H-indazole tautomer, in particular, is a key structural motif in many modern drug candidates.

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development.[3] We will delve into its physicochemical properties, synthetic routes, spectroscopic signature, chemical reactivity, and applications in medicinal chemistry, providing field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole characterized by a methyl group at the N2 position of the indazole ring and a hydroxymethyl group at the C5 position. The N2-substitution is a critical feature, distinguishing it from its N1-isomer and imparting distinct electronic and steric properties that are often exploited in drug design to achieve specific target engagement.

Core Data

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1159511-52-0[3][4][5]
Molecular Formula C₉H₁₀N₂O[3][4][5]
Molecular Weight 162.19 g/mol [3][4][5]
Synonyms 5-(Hydroxymethyl)-2-methyl-2H-indazole, 2-Methyl-2H-indazole-5-methanol[5]
Purity (Commercial) ≥97%[4]
Storage Room Temperature, in a well-sealed container[4]
Structural Isomerism and Its Implications

The distinction between 2H- and 1H-indazoles is crucial. The position of the N-methyl group dictates the orientation of the nitrogen lone pairs and the overall dipole moment of the molecule. This seemingly minor structural change can lead to significant differences in binding affinities with biological targets, solubility, and metabolic stability. This compound belongs to the 2H-indazole class, which has been a focus of recent synthetic and medicinal chemistry efforts.[6][7]

G cluster_1 This compound cluster_2 (1-Methyl-1H-indazol-5-yl)methanol (Isomer) mol1 mol1 mol2 mol2

Caption: Structural comparison of N2- and N1-methylated indazole isomers.

Synthesis and Purification

While multiple synthetic routes to the 2H-indazole core exist,[2][7] a common and practical approach for preparing this compound involves the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. This late-stage functional group transformation is efficient and typically high-yielding.

Proposed Synthetic Pathway: Reduction of an Ester Precursor

A logical and reliable method is the reduction of methyl 2-methyl-2H-indazole-5-carboxylate. This pathway is analogous to synthetic steps reported for similar indazole systems.[8] The workflow involves the reduction of the ester functionality using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Expertise & Causality: This protocol employs lithium aluminum hydride (LiAlH₄), a potent, non-selective reducing agent ideal for converting esters to primary alcohols. The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the ester to the hydride slurry. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness to the strong reducing agent. The Fieser workup method is a trusted and safe procedure for quenching excess LiAlH₄, producing granular salts that are easily filtered.

  • Step-by-Step Methodology:

    • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF.

    • Cooling: Cool the suspension to 0 °C using an ice-water bath.

    • Addition of Ester: Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup (Quenching): Cool the mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

    • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. The following section describes the expected spectroscopic data based on the compound's structure and analysis of related molecules.[1][9]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
  • ¹H NMR Causality: The chemical shifts are influenced by the electronic environment. The N-methyl group is a singlet in a relatively upfield region. The benzylic CH₂ protons of the methanol group will appear as a singlet, which may show coupling to the OH proton if not exchanging rapidly. The aromatic protons will be in the downfield region, with splitting patterns determined by their ortho, meta, and para relationships. The proton at C3 is typically the most deshielded proton on the indazole ring itself.

ProtonsPredicted Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H (C3-H) ~8.1s1HSinglet, characteristic of the C3 proton in 2H-indazoles.
Ar-H ~7.7d1HDoublet, likely the C7 proton.
Ar-H ~7.5s1HSinglet or narrow doublet, likely the C4 proton.
Ar-H ~7.2d1HDoublet, likely the C6 proton.
-CH₂OH ~4.8s2HBenzylic protons adjacent to the hydroxyl group.
N-CH₃ ~4.2s3HMethyl group attached to the indazole nitrogen.
-OH Variablebr s1HBroad singlet, chemical shift is concentration-dependent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Aromatic carbons will appear between 110-150 ppm, the benzylic carbon around 65 ppm, and the N-methyl carbon around 35-40 ppm.

Mass Spectrometry

For mass spectrometry analysis (e.g., ESI+), the compound is expected to show a strong molecular ion peak.

  • Expected [M+H]⁺: 163.0866 (Calculated for C₉H₁₁N₂O⁺)

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of the reactive primary alcohol and the modifiable indazole core.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a synthetic handle for a wide range of transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).

  • Esterification/Etherification: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (Fischer or Steglich conditions) to form esters, and with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

  • Conversion to Halide: The hydroxyl group can be converted to a good leaving group (e.g., tosylate, mesylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions, such as the introduction of an aminomethyl group.[10]

Reactivity Start This compound Aldehyde ...-5-carbaldehyde Start->Aldehyde PCC or DMP Acid ...-5-carboxylic acid Start->Acid Jones Ox. Ester Ester Derivative Start->Ester RCOCl, Pyridine Halide (2-Methyl-2H-indazol-5-yl)methyl halide Start->Halide SOCl₂ or PBr₃ Aldehyde->Acid KMnO₄

Caption: Key reactions of the hydroxymethyl functional group.

Applications in Drug Discovery

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry.[11]

  • Kinase Inhibitors: The indazole core acts as an effective "hinge-binder" in the ATP-binding pocket of many kinases. This compound serves as a precursor for synthesizing inhibitors targeting kinases like FLT3.[8]

  • Protein Degraders: It is listed as a building block for protein degraders, likely for incorporation into PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[4]

  • General Scaffolding: The ability to easily modify the hydroxymethyl group allows for its use in fragment-based drug discovery (FBDD) or as a linker attachment point for creating diverse chemical libraries.

Handling, Storage, and Safety

Hazard ClassPrecautionary Measures
Acute Toxicity Harmful if swallowed.[12] Avoid ingestion. Do not eat, drink, or smoke when using this product.[12]
Skin Contact May cause skin irritation.[12] Wear protective gloves.
Eye Contact May cause serious eye irritation.[12] Wear safety glasses with side-shields or goggles.
Inhalation May cause respiratory irritation.[12] Use only in a well-ventilated area or a chemical fume hood.
Handling Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[12]
  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure, featuring the medicinally relevant 2H-indazole core and a synthetically versatile hydroxymethyl group, makes it an ideal starting point for the synthesis of complex molecules targeting a range of diseases. Understanding its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their synthetic and therapeutic programs.

References

A Technical Guide to the Biological Activities of Methyl-Indazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Methyl-Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in contemporary drug discovery.[1][2] Its derivatives are rarely found in nature, yet their synthetic analogues exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] The stability of the 1H-indazole tautomer over its 2H counterpart makes it a reliable and predictable foundation for molecular design.[4][5]

The addition of a methyl group to this core structure creates methyl-indazole, a pharmacophore that has proven particularly versatile. Modifications around this methylated core have led to the development of potent and selective inhibitors for a variety of high-value therapeutic targets, underscoring its importance for researchers and drug development professionals.[6][7] This guide provides an in-depth exploration of the key biological activities of methyl-indazole derivatives, the mechanistic rationale behind their functions, and the robust experimental frameworks required to validate their therapeutic potential.

Part 2: Key Biological Activities and Mechanisms of Action

The therapeutic versatility of methyl-indazole derivatives stems from their ability to interact with a wide range of biological targets. The specific activity is highly dependent on the substitution patterns around the core scaffold, allowing for fine-tuning of potency and selectivity.

Potent Anticancer Activity

Methyl-indazole derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and inducers of programmed cell death (apoptosis).[7][8][9]

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Methyl-indazoles serve as a versatile scaffold for designing potent inhibitors of several key oncogenic kinases.[7][9] The indazole's nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, providing a strong anchoring point for the inhibitor.

Key kinase targets for methyl-indazole derivatives include:

  • Bromodomain-containing protein 4 (BRD4): Modifications at the N-1 position of the indazole ring with various phenyl groups have yielded potent BRD4 inhibitors, which are crucial in regulating oncogene transcription.[6]

  • Glycogen Synthase Kinase-3 (GSK-3): Substitution of the indazole ring, particularly with methoxy groups, has been shown to enhance inhibitory activity against GSK-3, a kinase implicated in various cancers.[7]

  • Receptor Tyrosine Kinases (e.g., EGFR, FGFR): The indazole core is a key component in inhibitors targeting growth factor receptors that drive tumor proliferation and survival.[1][4]

The causality behind this inhibitory action lies in the scaffold's ability to mimic the purine core of ATP, enabling competitive binding. The specific substitutions on the ring then dictate the selectivity and potency against different kinases by exploiting unique features of their respective binding sites.

Table 1: Comparative Inhibitory Activity of Methyl-Indazole Derivatives Against Cancer-Related Kinases

Compound Class/ID Target Kinase IC50 (nM) Target Cancer Cell Line IC50 (nM) Reference
N-1 Phenyl-3-methyl-indazole (9d) BRD4-BD1 136 MV4;11 (Leukemia) 280 [6]
N-1 Phenyl-3-methyl-indazole (9u) BRD4-BD1 152 MV4;11 (Leukemia) 350 [6]
5-methoxy-indazole derivative (50) GSK-3 350 - - [7]
3-substituted 1H-indazole (121) IDO1 Enzyme 720 - - [1]
Indazole derivative (2f) - - 4T1 (Breast Cancer) 230 [8]
Indazole sulfonamide (4) - - A2780 (Ovarian) 4,210 [10]

| Indazole sulfonamide (9) | - | - | A549 (Lung) | 18,600 |[10] |

Beyond direct enzyme inhibition, many methyl-indazole derivatives exert their anticancer effects by triggering the cell's intrinsic suicide program, apoptosis.[8][11][12] This is a critical self-validating mechanism; a compound that successfully induces apoptosis will produce a cascade of verifiable downstream markers.

The primary mechanisms include:

  • Modulation of the Bcl-2 Protein Family: Active compounds have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, releasing cytochrome c and activating the caspase cascade.[8]

  • Activation of the p53/MDM2 Pathway: Certain derivatives can interfere with the interaction between the tumor suppressor p53 and its negative regulator MDM2, leading to p53 stabilization, cell cycle arrest, and apoptosis.[11][12]

  • Cell Cycle Arrest: These compounds can halt the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating and making them more susceptible to apoptosis.[10]

G cluster_0 Methyl-Indazole Derivative Action cluster_1 Cellular Response Indazole Methyl-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Indazole->Bcl2 Bax Bax (Pro-apoptotic) Activation Indazole->Bax Mito Mitochondrial Disruption Bcl2->Mito blocks Bax->Mito promotes Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathway induced by methyl-indazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Methyl-indazole derivatives have demonstrated significant anti-inflammatory potential, often by targeting the enzymatic pathways responsible for producing inflammatory mediators.[13][14]

The primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for the synthesis of prostaglandins.[13] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] Furthermore, studies have shown that these derivatives can also inhibit the production of pro-inflammatory cytokines and scavenge free radicals, contributing to their overall anti-inflammatory effect.[13]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Methyl-indazole derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[15][16]

Table 2: Antibacterial Activity of N-methyl-3-aryl Indazole Derivatives (Zone of Inhibition in cm)

Compound ID Xanthomonas campestris Bacillus megaterium Escherichia coli Reference
5a 2.1 1.5 1.5 [16]
5f 2.2 - - [16]
5h - 1.2 - [16]
5i 2.3 - - [16]
5j - 1.6 1.6 [16]

| Streptomycin (Standard) | 2.8 | 3.7 | 3.9 |[16] |

The mechanism for this activity can involve the inhibition of essential bacterial enzymes. For example, some indazole-containing compounds are potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme crucial for bacterial metabolism and quorum sensing.[17]

Neuroprotective Effects

Emerging research highlights the potential of methyl-indazole derivatives in treating neurodegenerative disorders.[18] Their mechanisms in this area are multifaceted:

  • Sodium Channel Modulation: Certain oxadiazolyl-indazole derivatives act as use- and voltage-dependent blockers of sodium channels, particularly the Na(v)1.6 isoform. This action can reduce neuronal hyperexcitability, a process implicated in ischemic brain damage.[19]

  • Neuroprotection in Parkinson's Models: In mouse models of Parkinson's disease, 6-hydroxy-1-H-indazole has been shown to protect dopaminergic neurons, increase dopamine levels, and reduce the hyperphosphorylation of tau protein, suggesting a disease-modifying potential.[20]

Part 3: Experimental Design and Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every protocol must be designed as a self-validating system. This involves including appropriate positive and negative controls, establishing clear, quantifiable endpoints, and understanding the causal links between the experimental steps and the expected outcomes.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol determines a compound's ability to reduce the viability of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Causality: The assay is based on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[11][12]

  • Compound Treatment: Prepare a serial dilution of the methyl-indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the negative control wells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory drugs.

Causality: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines. A reduction in paw swelling (edema) indicates that the test compound has inhibited these inflammatory mediators.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Baseline Measurement: Divide animals into groups (n=6):

    • Group 1: Control (Vehicle, e.g., saline)

    • Group 2: Standard (e.g., Diclofenac, 10 mg/kg)

    • Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg of methyl-indazole derivative) Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

  • Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Self-Validation: The standard drug group (Diclofenac) must show a statistically significant reduction in edema compared to the control group for the assay to be considered valid.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of methyl-indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring.[6][21] Understanding these relationships is crucial for rational drug design.

  • N-1 Position: This position is critical for interaction with many targets. For BRD4 inhibitors, aryl groups at N-1 are essential for potency.[6] For CCR4 antagonists, meta-substituted benzyl groups at N-1 yield the most potent compounds.[22]

  • C3 Position: The regiochemistry at C3 is vital. For CRAC channel blockers, an amide linker (-CO-NH-Ar) at C3 provides potent compounds, whereas the reverse amide isomer is inactive.[21]

  • Indazole Ring Substituents: Small groups are generally tolerated at positions C5, C6, and C7. For GSK-3 inhibitors, a methyl group on the indazole phenyl ring can remarkably increase activity.[7]

Part 5: Conclusion and Future Perspectives

Methyl-indazole derivatives represent a robust and highly adaptable scaffold for the development of novel therapeutics. Their proven efficacy across oncology, inflammation, infectious disease, and neurology highlights their vast potential. The key to unlocking this potential lies in a deep, mechanistic understanding of how structural modifications translate into specific biological activities. Future research should focus on leveraging computational modeling and structure-based design to create next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The continued exploration of this remarkable chemical entity promises to deliver innovative solutions for some of medicine's most pressing challenges.

References

Spectroscopic and Analytical Profile of (2-Methyl-2H-indazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyl-2H-indazol-5-yl)methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active molecules. A comprehensive spectroscopic and analytical characterization is paramount for confirming the chemical identity, purity, and structural integrity of this compound in any research and development setting. This technical guide provides a detailed overview of the anticipated spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive experimental dataset for this specific molecule is not readily found in the literature, this guide outlines the predicted spectroscopic characteristics based on foundational principles and data from analogous structures. Furthermore, detailed, field-proven protocols for acquiring and processing this critical analytical data are presented to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectroscopic Data

The structural attributes of this compound, including the aromatic indazole ring, the N-methyl group, and the hydroxymethyl substituent, give rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for this compound.

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 162.19 g/mol

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents on the indazole ring.

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationNotes
H-3~8.0s1HSinglet due to no adjacent protons.
H-4~7.6d1HDoublet, coupled to H-6.
H-6~7.2dd1HDoublet of doublets, coupled to H-4 and H-7.
H-7~7.5d1HDoublet, coupled to H-6.
-CH₂OH~4.7s2HMethylene protons, may appear as a doublet if coupled to the hydroxyl proton.
-OHVariablebr s1HBroad singlet, chemical shift is concentration and solvent dependent.
N-CH₃~4.1s3HSinglet, characteristic of an N-methyl group on an indazole ring.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Carbon (Position)Predicted Chemical Shift (δ, ppm)Notes
C-3~128Aromatic CH
C-3a~123Aromatic quaternary carbon
C-4~121Aromatic CH
C-5~138Aromatic quaternary carbon bearing the hydroxymethyl group
C-6~125Aromatic CH
C-7~110Aromatic CH
C-7a~149Aromatic quaternary carbon
-CH₂OH~64Methylene carbon of the alcohol
N-CH₃~35N-methyl carbon
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200-3600BroadCharacteristic of the hydroxyl group.
C-H Stretch (Aromatic)3000-3100MediumAromatic C-H vibrations.
C-H Stretch (Aliphatic)2850-3000MediumAliphatic C-H vibrations of the methyl and methylene groups.
C=N Stretch1620-1680MediumAromatic C=N stretching within the indazole ring.
C=C Stretch (Aromatic)1450-1600Medium-StrongAromatic ring stretching vibrations.
C-O Stretch1000-1260StrongC-O stretching of the primary alcohol.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

IonPredicted m/zNotes
[M]⁺162.08Molecular ion peak.
[M-H]⁺161.07Loss of a hydrogen atom.
[M-CH₂OH]⁺131.06Loss of the hydroxymethyl group.
[M-N₂H]⁺131.07Loss of a diazene fragment from the indazole ring.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized experimental protocols are recommended. The choice of instrumentation and specific parameters may be adapted based on available equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) with a standard broadband probe is recommended.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds to allow for full spin relaxation.

  • Number of Scans: 8-16 scans for a concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: A range of 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze peak multiplicities and coupling constants (J-values) to deduce proton connectivity.

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID (¹H & ¹³C) Spectrometer->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Spectrum Correction->Calibration Analysis Integrate & Analyze (Shifts, Couplings) Calibration->Analysis Structure Structure Analysis->Structure Structural Elucidation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

Experimental Protocol (ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

  • The resulting spectrum should be baseline corrected.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

  • Mass Range: A scan range of m/z 50 to 500 should be sufficient to observe the molecular ion and major fragments.

  • Capillary Voltage and Temperature: These parameters should be optimized for the specific instrument and compound to achieve stable ionization and maximal signal intensity.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the m/z values of the fragment ions and proposing plausible fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Diagram of Spectroscopic Techniques Relationship:

Spectroscopy_Relationship Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR provides IR IR Molecule->IR provides MS MS Molecule->MS provides Structure Molecular Structure (Connectivity) NMR->Structure determines FunctionalGroups Functional Groups (-OH, C=N, etc.) IR->FunctionalGroups identifies MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight determines

Caption: Interrelation of spectroscopic methods.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This technical guide provides a robust framework of predicted spectroscopic data based on established chemical principles and data from structurally related compounds. The detailed experimental protocols for NMR, IR, and mass spectrometry offer a practical guide for researchers to obtain high-quality analytical data, ensuring the identity, purity, and structural integrity of their synthesized material. Adherence to these methodologies will facilitate reliable and reproducible scientific outcomes in the pursuit of novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Methyl-2H-indazol-5-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] For a drug to be effective, it must first be absorbed into the systemic circulation, and to do so, it must be in a dissolved state at the site of absorption.[3] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][3] This can lead to low and variable bioavailability, hindering therapeutic efficacy and potentially causing toxicity.[1][4] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for successful drug development.[5] This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in medicinal chemistry, from its physicochemical properties to detailed experimental protocols for its determination.

Physicochemical Properties of this compound and the Indazole Scaffold

This compound

  • Molecular Formula: C₉H₁₀N₂O[6][7]

  • Molecular Weight: 162.19 g/mol [6][7]

  • CAS Number: 1159511-52-0[6]

The structure features a bicyclic indazole core, a methyl group on one of the nitrogen atoms, and a methanol group attached to the benzene ring. The presence of the hydroxyl (-OH) and the nitrogen atoms of the indazole ring allows for hydrogen bonding with polar solvents like water, which would contribute to its aqueous solubility.

The Indazole Scaffold Indazole is an aromatic heterocyclic compound that exists in tautomeric forms, primarily 1H-indazole and 2H-indazole.[8] It is an amphoteric molecule, meaning it can act as both an acid and a base.[9] The pKa values for the parent indazole are approximately 1.31 for the protonated form and 13.86 for the deprotonation of the N-H proton.[8] The methylation at the N2 position in this compound will influence the basicity of the other nitrogen atom.

Table 1: Key Physicochemical Properties of the Indazole Scaffold

PropertyValueSource
pKa (protonated)~1.04 - 1.31[8][9]
pKa (deprotonation)~13.86[8][9]

Understanding the pKa is crucial as it dictates the ionization state of the molecule at different pH values, which in turn significantly affects solubility.[10] For a weakly basic compound like an indazole derivative, the solubility is expected to increase in acidic conditions (lower pH) due to the formation of the more soluble protonated species.[10][11]

Experimental Determination of Solubility: Methodologies and Protocols

The two primary types of solubility measurements in drug discovery are thermodynamic (or equilibrium) solubility and kinetic solubility.[12][13]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The gold standard for its determination is the shake-flask method.[11][14]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.[10]

Experimental Protocol:

  • Preparation: Weigh an excess amount of crystalline this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents).

  • Equilibration: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A calibration curve with known concentrations of the compound is used for accurate quantification.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_0 Preparation & Equilibration cluster_1 Sample Processing cluster_2 Analysis A Weigh excess compound B Add solvent A->B C Seal and agitate for 24-72h B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration by HPLC or LC-MS E->F G Determine solubility value F->G

Caption: Shake-flask method workflow.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[16][17] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][18]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance after filtration.[16][17]

Experimental Protocol (Nephelometric Method):

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final concentrations.[16]

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[16]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[16] The kinetic solubility is the concentration at which precipitation is first observed.

Diagram 2: Kinetic Solubility Assay Workflow

G A Prepare DMSO stock solution B Dispense stock into microplate wells A->B C Add aqueous buffer & mix B->C D Incubate for 1-2 hours C->D E Measure precipitate formation (Nephelometry/UV) D->E F Determine kinetic solubility E->F

Caption: High-throughput kinetic solubility workflow.

Factors Influencing the Solubility of this compound

The solubility of this compound will be influenced by several factors:

  • pH: As a weakly basic compound, its aqueous solubility is expected to be higher at acidic pH due to the protonation of the indazole ring.[10]

  • Solvent Polarity: The principle of "like dissolves like" applies.[13] Due to the presence of a hydroxyl group and nitrogen atoms capable of hydrogen bonding, it is expected to have higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene).

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship needs to be determined experimentally.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

While specific experimental solubility data for this compound is not widely published, this guide provides a robust framework for its determination and understanding. By applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the necessary data to inform drug discovery and development decisions. The physicochemical properties of the indazole scaffold suggest that pH will be a critical determinant of its aqueous solubility. Future work should focus on the experimental determination of the solubility of this compound in various pharmaceutically relevant media and the investigation of its solid-state properties to build a complete solubility profile.

References

The Indazole Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a wide array of pharmacological activities.[1][3] This technical guide provides an in-depth exploration of the therapeutic applications of indazole derivatives, with a primary focus on their roles in oncology, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the development of novel indazole-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical entity.

The Indazole Core: A Foundation for Therapeutic Diversity

The indazole structure exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.[1] This inherent structural feature, combined with the ability to introduce a variety of functional groups at multiple positions, underpins the diverse biological activities of its derivatives.[1] These activities range from anti-cancer and anti-inflammatory to antimicrobial and neuroprotective effects.[3][4][5][6] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its clinical significance.[7]

Structural Significance and Physicochemical Properties

The indazole ring system's aromaticity and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The ability to modulate the electronic properties of the ring through substitution influences the pKa, lipophilicity, and metabolic stability of the resulting derivatives, all critical parameters in drug design.

Therapeutic Applications in Oncology

Indazole derivatives have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7][8]

Kinase Inhibition: A Primary Mechanism of Action

Many indazole-based compounds function as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[7] This inhibitory activity disrupts signaling pathways essential for tumor growth, proliferation, and angiogenesis.[9]

Several clinically successful indazole derivatives, such as Axitinib and Pazopanib, target VEGFRs.[9][10] By inhibiting VEGFR signaling, these drugs block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma (RCC).[10][12][13]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[9][14][15] It is approved for the treatment of advanced RCC and soft tissue sarcoma.[9][15]

Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

VEGFR_Inhibition cluster_cell Endothelial Cell cluster_extracellular Extracellular VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR Binds Indazole Indazole Derivative (e.g., Axitinib, Pazopanib) Indazole->VEGFR Inhibits

Caption: VEGFR signaling pathway and its inhibition by indazole derivatives.

Niraparib (Zejula®) is an indazole-containing PARP inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[16][17] PARP enzymes are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing DNA repair defects.[17][18]

Mechanism of Action: PARP Inhibition by Niraparib

PARP_Inhibition cluster_dna_repair DNA Repair Pathway cluster_cell_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB Leads to (when inhibited) BER->DNA_SSB Repairs Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis Niraparib Niraparib (Indazole Derivative) Niraparib->PARP Inhibits & Traps

Caption: Mechanism of PARP inhibition by the indazole derivative Niraparib.

Indazole derivatives have also been developed as inhibitors of other kinases implicated in cancer, including:

  • Aurora Kinases: Essential for mitotic progression.

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and differentiation.[1][19]

  • Pim Kinases: Regulate cell survival and proliferation.[1][20]

Non-Kinase Targets in Oncology

Beyond kinase inhibition, indazole derivatives have shown efficacy against other cancer-related targets. For instance, some derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by tumors.[1]

Anti-Inflammatory Applications

The indazole scaffold is present in compounds with significant anti-inflammatory properties.[21][22][23] The mechanisms underlying this activity are often multifactorial, involving the modulation of key inflammatory mediators.

Inhibition of Pro-Inflammatory Enzymes and Cytokines

Studies have shown that certain indazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[21][22][23] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[21][22][23]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of indazole derivatives against human COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Indazole test compounds

    • Celecoxib (positive control)

    • Assay buffer (e.g., Tris-HCl)

    • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • Procedure:

    • Prepare serial dilutions of the indazole test compounds and the positive control.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compounds or control.

    • Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a suitable reagent (e.g., HCl).

    • Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow: In Vitro COX-2 Inhibition Assay

COX2_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Test Compounds (Indazoles) - Controls Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Enzyme with Indazole Derivatives/Controls Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate Reaction: Add Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_PGE2 Quantify PGE2 Production (EIA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro COX-2 inhibition assay.

Applications in Neurodegenerative Diseases

Emerging research suggests that indazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][5] One of the proposed mechanisms involves the inhibition of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis.[2]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[1][24] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[24][25] For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, substitutions at the C4, C6, and N1 positions were found to be critical for potent activity.[24]

Table 1: Summary of Key Indazole-Based Drugs and Their Therapeutic Targets

Drug Name (Brand Name)Primary Target(s)Therapeutic Application
Axitinib (Inlyta®)VEGFR-1, -2, -3Advanced Renal Cell Carcinoma[10][12][13]
Pazopanib (Votrient®)VEGFR-1, -2, -3, PDGFR, c-KitAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma[9][14][15]
Niraparib (Zejula®)PARP-1, PARP-2Ovarian, Fallopian Tube, and Peritoneal Cancer[16][17]
Granisetron (Kytril®)5-HT3 Receptor AntagonistChemotherapy-induced Nausea and Vomiting[2]
Benzydamine (Tantum Verde®)Anti-inflammatoryPain and Inflammation Relief[2]

Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Expansion of Target Space: Exploring the potential of indazole derivatives against new and challenging biological targets.

  • Development of Selective Inhibitors: Designing highly selective compounds to minimize off-target effects and improve safety profiles.

  • Multifunctional Ligands: Creating single molecules that can modulate multiple targets involved in complex diseases.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of indazole analogues.[1][2]

References

An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2-Methyl-2H-indazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules.[2] Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its therapeutic relevance.[3] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 2H-indazole isomer, in particular, is a common motif in drug design. This compound serves as a key building block for the synthesis of more complex indazole-based compounds, offering a versatile platform for structural modification and the exploration of structure-activity relationships (SAR).[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1159511-52-0
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance White to off-white solid (predicted)
Purity Typically ≥97% from commercial suppliers[5]

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the reduction of its corresponding aldehyde, 2-Methyl-2H-indazole-5-carbaldehyde. This precursor is readily available from commercial sources. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, and sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this purpose.[6]

The causality behind this experimental choice lies in the chemoselectivity of sodium borohydride. It readily reduces aldehydes and ketones while typically not affecting other functional groups that might be present in more complex substrates, such as esters or nitro groups, under standard conditions. This selectivity ensures a clean conversion to the desired alcohol with minimal side products.

Below is a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde

Materials:

  • 2-Methyl-2H-indazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of aldehyde). Place the flask on a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[3]

Synthetic Workflow Diagram

Synthesis_Workflow start Start: 2-Methyl-2H-indazole-5-carbaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with sat. NH4Cl stir->quench concentrate Remove Methanol quench->concentrate extract Extract with DCM concentrate->extract dry Dry over MgSO4 extract->dry purify Purify by Column Chromatography dry->purify end End: this compound purify->end

Caption: Synthetic workflow for the preparation of this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ 8.0-8.2 (s, 1H): Proton on the indazole ring (C3-H).

  • δ 7.5-7.7 (m, 2H): Aromatic protons on the benzene portion of the indazole ring.

  • δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene portion of the indazole ring.

  • δ 4.8-5.0 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 4.1-4.3 (s, 3H): Methyl protons attached to the indazole nitrogen (N-CH₃).

  • δ 1.5-2.5 (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (predicted, CDCl₃, 100 MHz):

  • δ 150-155: Quaternary carbon of the indazole ring.

  • δ 140-145: Quaternary carbon of the indazole ring.

  • δ 120-130 (multiple signals): Aromatic carbons of the benzene portion.

  • δ 110-120: Aromatic carbons of the benzene portion.

  • δ 60-65: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ 35-40: Methyl carbon attached to the indazole nitrogen (N-CH₃).

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z 163.08.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of more elaborate molecules with potential therapeutic applications. The primary alcohol functionality serves as a handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers, esters, and amines.

The indazole scaffold is a key component in a variety of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing this compound as a starting material, medicinal chemists can design and synthesize novel indazole derivatives that can be screened for their inhibitory activity against various kinases. For example, derivatives of this compound could be explored as potential inhibitors of vascular endothelial growth factor receptor (VEGFR), a key target in anti-angiogenic cancer therapy.[9]

Furthermore, the broader class of indazole-containing compounds has demonstrated a wide range of biological activities, including anti-proliferative effects against various cancer cell lines.[10] The synthesis of libraries of compounds derived from this compound would be a logical step in the discovery of new anti-cancer agents.[2]

Logical Relationship Diagram for Application

Application_Logic start This compound modification Chemical Modification (Oxidation, Etherification, Esterification, etc.) start->modification library Library of Novel Indazole Derivatives modification->library screening Biological Screening library->screening kinase Kinase Inhibition Assays screening->kinase cell_based Anti-proliferative Assays screening->cell_based sar Structure-Activity Relationship (SAR) Studies kinase->sar cell_based->sar lead_opt Lead Optimization sar->lead_opt end Potential Therapeutic Agents lead_opt->end

Caption: Logical progression from the core building block to potential therapeutic agents.

Conclusion

This compound is a strategically important building block for the synthesis of novel indazole-based compounds. Its straightforward synthesis from a commercially available precursor, coupled with the versatile reactivity of its primary alcohol functionality, makes it an attractive starting point for medicinal chemistry campaigns. The established biological significance of the indazole scaffold provides a strong rationale for the exploration of derivatives of this compound in the quest for new therapeutic agents, particularly in the area of oncology. This technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this valuable heterocyclic compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for obtaining 2H-indazoles, a crucial scaffold in modern medicinal chemistry. We will delve into the foundational discoveries that first brought this heterocyclic system to light and traverse through the evolution of synthetic strategies, from classical methods to contemporary transition-metal-catalyzed reactions. This document is designed to serve as a technical resource, offering not only a historical narrative but also practical, field-proven insights and detailed experimental protocols for the synthesis of this important class of compounds.

A Note on Tautomerism: The Two Faces of Indazole

Indazole exists as two primary tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and thus predominates in equilibrium.[1] However, the less stable 2H-indazole scaffold is a key structural motif in numerous pharmacologically active molecules, driving the development of regioselective synthetic methods to access this specific isomer.[2] The differentiation between these two forms is critical and is reliably achieved through spectroscopic methods, particularly ¹³C NMR spectroscopy, where the chemical shifts of the carbon atoms in the pyrazole ring differ significantly between the two isomers.[3][4]

The Dawn of Indazole Chemistry: A Historical Perspective

The journey into the world of indazoles began in the late 19th century with the pioneering work of Hermann Emil Fischer. In 1883, while not isolating the parent 2H-indazole itself, Fischer reported the synthesis of an indazole derivative, laying the groundwork for the exploration of this heterocyclic system.[5][6] Shortly after, the Jacobson synthesis provided a route to the indazole core through the cyclization of o-tolyldiazoaminobenzene. These early methods, while historically significant, often lacked regioselectivity and efficiency.

The unambiguous characterization and differentiation of the 1H- and 2H-tautomers came later with the advent of modern spectroscopic techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the precise structures of these isomers, confirming the connectivity and position of the substituents on the indazole ring.[3][7]

Modern Synthetic Strategies for 2H-Indazole Synthesis

The demand for 2H-indazoles in drug discovery has spurred the development of a diverse array of synthetic methodologies. These modern techniques offer greater control over regioselectivity, improved yields, and broader substrate scope compared to classical methods.

The Davis-Beirut Reaction: A Powerful N-N Bond Formation

A significant advancement in 2H-indazole synthesis is the Davis-Beirut reaction. This versatile method involves the base-mediated or acid-catalyzed cyclization of o-nitrobenzylamines to form the 2H-indazole core.[8][9][10] The reaction is believed to proceed through a key o-nitrosobenzylidene imine intermediate.[9]

Mechanism of the Base-Mediated Davis-Beirut Reaction

The base abstracts a proton from the benzylic position of the o-nitrobenzylamine, leading to an intramolecular redox reaction to form an o-nitrosobenzylidene imine. This intermediate then undergoes a nucleophilic attack of the imine nitrogen onto the nitroso nitrogen, followed by dehydration to yield the 2H-indazole.

Davis-Beirut Reaction Mechanism cluster_0 Base-Mediated Pathway start o-Nitrobenzylamine intermediate1 Benzylic Anion start->intermediate1 Base (e.g., KOH) intermediate2 o-Nitrosobenzylidene Imine intermediate1->intermediate2 Intramolecular Redox intermediate3 Cyclized Intermediate intermediate2->intermediate3 N-N Bond Formation (Cyclization) product 2H-Indazole intermediate3->product Dehydration

Caption: Base-mediated Davis-Beirut reaction pathway.

Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

This protocol provides a general procedure for the synthesis of a 2-substituted-2H-indazole from an o-nitrobenzylamine.

  • Reaction Setup: To a solution of the o-nitrobenzylamine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add a base like potassium hydroxide (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Copper-Catalyzed Three-Component Synthesis

A highly efficient and atom-economical approach to 2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[6][11][12] This method allows for the rapid assembly of a diverse library of 2H-indazoles from readily available starting materials. The copper catalyst is crucial for facilitating both the C-N and N-N bond-forming steps.[6]

Mechanism of the Copper-Catalyzed Three-Component Synthesis

The reaction is initiated by the condensation of the 2-bromobenzaldehyde and the primary amine to form the corresponding imine. The copper catalyst then facilitates the substitution of the bromide with the azide ion. The resulting o-azidobenzylideneamine undergoes an intramolecular cyclization with the loss of dinitrogen gas to afford the 2H-indazole product. Computational studies suggest that the catalyst oxidation process is the rate-determining step.[1]

Copper_Catalyzed_Synthesis cluster_1 Copper-Catalyzed Pathway reactants 2-Bromobenzaldehyde + Primary Amine + NaN3 imine Imine Intermediate reactants->imine Condensation azide o-Azidobenzylideneamine imine->azide Cu(I) Catalyst, NaN3 cyclization Intramolecular Cyclization azide->cyclization Heat, -N2 product 2H-Indazole cyclization->product

Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

This protocol details the synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde, aniline, and sodium azide.[13]

  • Reaction Setup: In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol) in dimethyl sulfoxide (DMSO) (3 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-2H-indazole.

ReactantMolar Eq.
2-Bromobenzaldehyde1.0
Aniline1.2
Sodium Azide1.5
Copper(I) Iodide0.1
DMEDA0.1
Rhodium(III)-Catalyzed C-H Activation/Annulation

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with aldehydes provides a direct and atom-economical route to N-aryl-2H-indazoles.[14][15][16] This method leverages the directing group ability of the azo moiety to achieve high regioselectivity.

Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation

The catalytic cycle begins with the coordination of the azobenzene to the Rh(III) catalyst, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination regenerate the active catalyst and furnish the 2H-indazole product.

Rhodium_Catalyzed_Synthesis cluster_2 Rh(III)-Catalyzed C-H Activation catalyst [Rh(III)] rhodacycle Rhodacycle Intermediate catalyst->rhodacycle + Azobenzene - HX azobenzene Azobenzene aldehyde_insertion Aldehyde Insertion rhodacycle->aldehyde_insertion + Aldehyde cyclization Intramolecular Cyclization aldehyde_insertion->cyclization product 2H-Indazole cyclization->product Reductive Elimination

Caption: Rh(III)-catalyzed synthesis of 2H-indazoles from azobenzenes.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 2-Aryl-2H-indazole

The following is a general procedure for the rhodium-catalyzed synthesis of 2-aryl-2H-indazoles.[14]

  • Reaction Setup: To an oven-dried screw-cap vial, add the azobenzene (0.2 mmol), aldehyde (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (1 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

ReactantMolar Eq.
Azobenzene1.0
Aldehyde2.0
[Cp*RhCl₂]₂0.025
AgSbF₆0.1

The 2H-Indazole Scaffold in Drug Development

The 2H-indazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its unique electronic and steric properties allow it to participate in key binding interactions with various biological targets.

PARP Inhibitors

One of the most notable applications of the 2H-indazole core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Niraparib (Zejula®), a potent PARP-1 and PARP-2 inhibitor, features a 2-phenyl-2H-indazole-7-carboxamide core.[1][17][18] It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[19] The synthesis of Niraparib often involves a key copper-catalyzed N-arylation of an indazole derivative.[17]

Kinase Inhibitors

The 2H-indazole scaffold is also prevalent in the design of kinase inhibitors. Various 2H-indazole derivatives have shown potent inhibitory activity against a range of kinases, including Aurora kinases and extracellular signal-regulated kinases (ERK), which are implicated in cancer progression.[20][21]

Drug/CandidateTarget(s)DeveloperIndication(s)
Niraparib (Zejula®) PARP-1, PARP-2Tesaro/GSKOvarian, Fallopian Tube, Peritoneal Cancer[19]
MK-4827 PARP-1, PARP-2MerckCancer (Clinical Trials)[1]
Indazole Amide Derivatives ERK1/2-Preclinical (Cancer)[21]
Indazole Derivatives Aurora Kinases-Preclinical (Cancer)

Conclusion

The journey of 2H-indazole synthesis, from its early conceptualization to the sophisticated methodologies of today, underscores the dynamic nature of organic chemistry. The development of regioselective and efficient synthetic routes has been paramount in unlocking the full potential of this important heterocyclic scaffold. For researchers in drug development, a deep understanding of these synthetic strategies, their underlying mechanisms, and their practical application is essential for the rational design and discovery of next-generation therapeutics. The protocols and insights provided in this guide aim to equip scientists with the knowledge to confidently navigate the synthesis of 2H-indazoles and contribute to the advancement of medicinal chemistry.

References

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties enable it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of the indazole nucleus, exploring its fundamental physicochemical characteristics, its versatile role as a pharmacophore and bioisostere, and its successful application in the development of drugs for a multitude of diseases, including cancer, inflammation, and neurological disorders. We will delve into the synthetic strategies employed to access diverse indazole derivatives, analyze structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols and data to illustrate the practical application of this remarkable heterocyclic system in drug discovery.

The Indazole Core: Structure and Physicochemical Properties

Indazole (also known as benzpyrazole) exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally more thermodynamically stable and, therefore, the predominant form.[2][3] This seemingly subtle difference in the position of a single hydrogen atom has profound implications for the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

The indazole ring system is aromatic, possessing 10 π-electrons, which confers significant stability.[4] Its amphoteric nature allows for protonation to form an indazolium cation and deprotonation to yield an indazolate anion, enabling it to participate in a variety of intermolecular interactions with biological macromolecules.[5]

The Strategic Role of Indazole in Drug Design

The versatility of the indazole core in medicinal chemistry stems from its ability to serve multiple strategic roles in molecular design.

A Versatile Pharmacophore for Diverse Biological Targets

The indazole nucleus can present hydrogen bond donors and acceptors in a defined spatial arrangement, allowing it to mimic the interactions of endogenous ligands with their receptors. This has led to the development of indazole-containing compounds with a broad spectrum of pharmacological activities.[3][6]

A Bioisostere for Phenols and Other Functional Groups

Indazole is an effective bioisostere for the phenol moiety.[7][8] This is a crucial strategy in drug design, as phenols are often susceptible to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic profiles.[8] Replacing a phenol with an indazole can maintain or even enhance biological activity while improving metabolic stability.[8][9] A U.S. patent highlights the successful application of this strategy in replacing the catechol moiety in various therapeutically active compounds.[10]

Synthetic Strategies for Accessing Indazole Derivatives

The biological potential of the indazole scaffold has driven the development of numerous synthetic methodologies to construct and functionalize this heterocyclic system. These methods provide medicinal chemists with the tools to systematically explore the chemical space around the indazole core and optimize drug candidates.

A common and effective method for the synthesis of 1H-indazoles involves the PIFA-mediated (phenyliodine bis(trifluoroacetate)) oxidative C-H amination of arylhydrazones.[3] This metal-free approach offers good functional group tolerance and yields.[3]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

Objective: To synthesize substituted 1H-indazoles from arylhydrazone precursors.

Materials:

  • Substituted arylhydrazone (1.0 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the arylhydrazone in DCM in a round-bottom flask.

  • Add PIFA to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Indazole in Oncology: A Pillar of Targeted Therapy

The indazole scaffold is a prominent feature in numerous anticancer agents, particularly in the realm of protein kinase inhibitors.[11][12] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Indazole-Based Kinase Inhibitors

Indazole derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[12] Several FDA-approved anticancer drugs incorporate the indazole core, demonstrating its clinical significance.[11][13]

Drug NameTarget Kinase(s)Approved Indication(s)
Axitinib VEGFR-1, -2, -3, PDGFR, c-KITAdvanced renal cell carcinoma
Pazopanib VEGFR-1, -2, -3, PDGFR, c-KIT, FGFRAdvanced renal cell carcinoma, advanced soft tissue sarcoma
Entrectinib TRKA/B/C, ROS1, ALKROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors
Niraparib PARP-1, PARP-2Ovarian, fallopian tube, and primary peritoneal cancer

Data compiled from multiple sources.[3][11][12][14][15]

Mechanism of Action: Targeting VEGFR Signaling

Axitinib and Pazopanib are potent multi-kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[14] By inhibiting VEGFR signaling, these drugs disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

VEGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Activates VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Axitinib Axitinib / Pazopanib (Indazole Inhibitor) Axitinib->VEGFR Inhibits P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Angiogenesis Tumor Growth P2->P3

Caption: Inhibition of VEGFR signaling by indazole-based drugs.

Anti-inflammatory Properties of Indazole Derivatives

Chronic inflammation is a key contributor to various diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity through multiple mechanisms.[16][17]

Mechanism of Anti-inflammatory Action

Studies have shown that indazole compounds can exert their anti-inflammatory effects by:

  • Inhibiting Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16][17]

  • Suppressing Pro-inflammatory Cytokines: Indazole derivatives can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[16][17]

  • Scavenging Free Radicals: Some indazoles possess antioxidant properties and can neutralize harmful free radicals that contribute to inflammatory processes.[16][17]

Benzydamine and Bendazac are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole scaffold.[3][5]

Indazoles in the Central Nervous System (CNS)

The indazole core is also a valuable scaffold for the development of drugs targeting the central nervous system.[18][19]

Neuroprotective Effects in Neurodegenerative Diseases

Indazole derivatives have shown promise in preclinical models of neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD).[18][19] Their mechanisms of action in this context include:

  • Inhibition of Monoamine Oxidase (MAO): MAO is an enzyme involved in the breakdown of neurotransmitters, and its inhibition can have therapeutic effects in mood disorders and PD.[18]

  • Modulation of Kinase Activity: Indazoles can inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of AD and PD.[18][19]

For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a key pathological feature of several neurodegenerative diseases.[20]

Neuroprotective_Mechanism cluster_pathway Neurodegenerative Pathway GSK3b GSK-3β / LRRK2 (Kinases) Tau Tau Protein GSK3b->Tau Phosphorylates HyperP Hyperphosphorylation Tau->HyperP Neurodegeneration Neurodegeneration HyperP->Neurodegeneration Indazole Indazole Derivatives (e.g., AMI) Indazole->GSK3b Inhibits

Caption: Neuroprotective mechanism of indazole derivatives.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the indazole core and its substituents is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. SAR studies have provided valuable insights into the structural requirements for various biological activities.

For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that:

  • Methoxy or hydroxyl groups at the C4 position of the indazole ring were potent.[21][22]

  • Only small substituents were tolerated at the C5, C6, and C7 positions.[21][22]

  • A 5-chlorothiophene-2-sulfonamide moiety was the most potent N3-substituent.[21][22]

These findings guide medicinal chemists in the rational design of new and improved indazole-based therapeutics.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4] Its proven success in a diverse range of therapeutic areas, from oncology to neurodegeneration, underscores its privileged nature. Future research will likely focus on:

  • The development of novel and more efficient synthetic routes to access a wider diversity of indazole derivatives.

  • The application of computational methods to guide the design of indazole-based compounds with improved selectivity and reduced off-target effects.

  • The exploration of new therapeutic applications for indazole-containing molecules.

References

Methodological & Application

synthesis of (2-Methyl-2H-indazol-5-yl)methanol from 2-methyl-2H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (2-Methyl-2H-indazol-5-yl)methanol, a valuable building block in medicinal chemistry, through the reduction of 2-methyl-2H-indazole-5-carbaldehyde. The protocol details a robust and efficient method using sodium borohydride, a mild and selective reducing agent. This application note is designed to equip researchers with the necessary theoretical understanding and practical steps to successfully perform this synthesis, troubleshoot potential issues, and handle all materials safely.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of compounds with diverse biological activities, including kinase inhibition for oncology applications. The targeted molecule, this compound, serves as a key intermediate, providing a reactive hydroxyl group that allows for further chemical modifications and the construction of more complex, biologically active molecules. The selective reduction of the corresponding aldehyde is a critical step in many synthetic routes targeting novel therapeutics.

Chemical Principles and Mechanism

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This protocol employs a hydride reduction, specifically using sodium borohydride (NaBH₄).

The Choice of Reducing Agent: Sodium borohydride is an ideal reagent for this synthesis due to its chemoselectivity. It is a mild reducing agent, capable of efficiently reducing aldehydes and ketones without affecting other potentially sensitive functional groups that might be present on the indazole ring system. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are not necessary for this transformation and would require more stringent anhydrous reaction conditions.

Reaction Mechanism: The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the 2-methyl-2H-indazole-5-carbaldehyde. This attack breaks the pi bond of the carbonyl group, transferring the electrons to the oxygen atom and forming a new carbon-hydrogen bond. This results in the formation of a tetracoordinate boron intermediate, specifically an alkoxide.

  • Protonation: Following the hydride transfer, the resulting alkoxide is protonated during the workup step (typically with water or a mild acid) to yield the final primary alcohol, this compound.

Reaction_Mechanism aldehyde 2-Methyl-2H-indazole-5-carbaldehyde transition_state [Transition State] aldehyde->transition_state Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->transition_state alkoxide Alkoxide Intermediate transition_state->alkoxide alcohol This compound alkoxide->alcohol Protonation (Workup) borate_salts Borate Salts Experimental_Workflow start Dissolve Aldehyde in Methanol cool Cool to 0°C in Ice Bath start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at 0°C to Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench evaporate Remove Methanol via Rotary Evaporation quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter and Concentrate dry->filter purify Purify by Column Chromatography filter->purify end Obtain Pure this compound purify->end

Application Notes & Protocols: Functionalization of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methyl-2H-indazole Scaffold

The 2H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of clinically significant molecules, including the anti-cancer drug Pazopanib and the anti-emetic agent Granisetron.[1] Its rigid bicyclic structure and specific hydrogen bonding capabilities make it an excellent pharmacophore for engaging with biological targets. The derivative, (2-Methyl-2H-indazol-5-yl)methanol, serves as a versatile and strategically important building block. The primary benzylic alcohol at the C-5 position is a key handle for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide provides detailed, field-proven protocols for the four primary functionalization pathways of the hydroxymethyl group: oxidation to the aldehyde, conversion to the corresponding chloride, O-alkylation to form ethers, and esterification. Each protocol is presented with an in-depth explanation of the underlying mechanism and experimental rationale, empowering researchers to apply and adapt these methods with confidence.

Core Reactivity of the Benzylic Alcohol

The chemical behavior of this compound is dominated by the reactivity of its benzylic alcohol. This functional group is more reactive than a typical primary alcohol due to the adjacent indazole ring system. The aromatic ring can stabilize transition states and intermediates through resonance, facilitating reactions such as oxidation and nucleophilic substitution. This enhanced reactivity allows for the use of mild and selective reagents, preserving the integrity of the core indazole structure.

Protocol 1: Oxidation to (2-Methyl-2H-indazol-5-yl)carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing an electrophilic center for subsequent reactions like reductive amination, Wittig olefination, or condensation reactions. The Dess-Martin periodinane (DMP) is the reagent of choice for this conversion due to its mild, neutral operating conditions, rapid reaction times, and high chemoselectivity, which avoids over-oxidation to the carboxylic acid.[2][3] Benzylic alcohols are known to react particularly fast with DMP.[4]

Mechanistic Rationale

The Dess-Martin oxidation proceeds via a ligand exchange mechanism.[5][6] The alcohol displaces an acetate group on the hypervalent iodine(V) center of DMP to form a periodinane intermediate. A base, typically the displaced acetate, then abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination, reducing the iodine from I(V) to I(III) and yielding the desired aldehyde, acetic acid, and the iodinane byproduct.[5][7]

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alcohol This compound in DCM add_dmp Add DMP to alcohol solution at 0 °C to RT prep_alcohol->add_dmp prep_dmp Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) prep_dmp->add_dmp stir Stir at RT (1-3 hours) add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ / NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract purify Purify via Silica Gel Chromatography extract->purify product (2-Methyl-2H-indazol-5-yl)carbaldehyde purify->product

Caption: Workflow for Dess-Martin Oxidation.

Step-by-Step Protocol
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add Dess-Martin periodinane (1.2 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aldehyde.

ParameterConditionRationale
Oxidant Dess-Martin PeriodinaneMild, selective for 1° alcohols to aldehydes, neutral conditions.[8]
Stoichiometry 1.1 - 1.5 eq DMPEnsures complete conversion of the starting material.
Solvent Dichloromethane (DCM)Inert, excellent solubility for DMP and substrate.[3]
Temperature Room TemperatureSufficient for rapid oxidation of benzylic alcohols.[3]
Workup Na₂S₂O₃ / NaHCO₃Thiosulfate reduces excess DMP; bicarbonate neutralizes acetic acid byproduct.[2]

Protocol 2: Conversion to 5-(Chloromethyl)-2-methyl-2H-indazole

Converting the alcohol to a benzyl chloride creates a highly versatile electrophile, ideal for introducing the indazole moiety into various molecules via nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[9]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism.[10][11] The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate, effectively converting the hydroxyl group into an excellent leaving group. For a primary benzylic alcohol, the displaced chloride ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion.[9][12] This results in the formation of the alkyl chloride and the decomposition of the leaving group into gaseous SO₂ and HCl.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alcohol This compound in DCM or Toluene add_socl2 Add SOCl₂ (1.1 - 1.5 eq) dropwise at 0 °C prep_alcohol->add_socl2 warm_stir Warm to RT and stir (1-4 hours) add_socl2->warm_stir monitor Monitor by TLC warm_stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate quench Carefully add saturated aqueous NaHCO₃ concentrate->quench extract Extract with EtOAc quench->extract product 5-(Chloromethyl)-2-methyl-2H-indazole extract->product cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_workup Workup & Purification prep_alcohol This compound in THF or DMF add_nah Add NaH (1.2 eq) portion-wise at 0 °C prep_alcohol->add_nah stir_deprot Stir until H₂ evolution ceases add_nah->stir_deprot add_halide Add Alkyl Halide (R-X, 1.1 eq) dropwise at 0 °C stir_deprot->add_halide warm_stir Warm to RT and stir (2-12 hours) add_halide->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with H₂O or sat. NH₄Cl solution monitor->quench extract Extract with EtOAc quench->extract purify Purify via Silica Gel Chromatography extract->purify product 5-(Alkoxymethyl)-2-methyl-2H-indazole purify->product cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Alcohol (1.0 eq), Carboxylic Acid (1.1 eq), DMAP (0.1 eq) in DCM cool Cool solution to 0 °C prep_reagents->cool add_dcc Add DCC or EDC (1.2 eq) cool->add_dcc warm_stir Warm to RT and stir (4-16 hours) add_dcc->warm_stir filter Filter to remove urea byproduct warm_stir->filter wash Wash filtrate with acid, base, and brine filter->wash purify Purify via Silica Gel Chromatography wash->purify product Indazol-5-ylmethyl Ester purify->product

References

Application Notes & Protocols: Synthesis of Indazole Esters via Acylation of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Indazole Ester Synthesis

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-HIV, and anticancer properties. The functionalization of the indazole core is a critical step in drug discovery and development, allowing for the modulation of a compound's pharmacological profile.

This document provides a detailed guide to the synthesis of esters from (2-Methyl-2H-indazol-5-yl)methanol via reaction with various acyl chlorides. This esterification is a fundamental transformation that introduces a wide range of functional groups, serving as a key step in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an acyl chloride is a classic example of a nucleophilic acyl substitution. The reaction proceeds via a well-established addition-elimination pathway.

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the oxygen atom of the primary alcohol, this compound. This alcohol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

  • Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated ester (an oxonium ion). A mild base, typically pyridine or triethylamine (Et₃N), is included in the reaction mixture to act as a proton scavenger. It deprotonates the oxonium ion to yield the final, neutral ester product and a hydrochloride salt (e.g., pyridinium hydrochloride). This final step is crucial as it drives the reaction to completion and neutralizes the hydrogen chloride byproduct, which could otherwise lead to side reactions.[1][2]

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous techniques, is critical for achieving high yields and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich, etc.Store in a desiccator.
Acetyl Chloride≥99%Sigma-Aldrich, etc.Handle in a fume hood. Highly corrosive and lachrymatory.[3][4]
Benzoyl Chloride≥99%Sigma-Aldrich, etc.Handle in a fume hood. Corrosive and lachrymatory.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, etc.Store over molecular sieves under nitrogen. Toxic and flammable.[5]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics, etc.Use from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NaHCO₃ solutionN/ALab-preparedFor aqueous workup.
Brine (Saturated NaCl)N/ALab-preparedFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄N/AFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Methodology

Expert Insight: The success of this reaction hinges on the rigorous exclusion of moisture. Acyl chlorides react violently with water to form carboxylic acids, which will contaminate the product and reduce the yield. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and establish an inert atmosphere by flushing with dry nitrogen.

    • Insert a temperature probe and place the flask in an ice/water bath to maintain a temperature of 0-5 °C.

  • Reagent Charging:

    • To the cooled flask, add this compound (1.0 eq, e.g., 1.62 g, 10.0 mmol).

    • Using a syringe, add anhydrous dichloromethane (DCM, ~40 mL) to dissolve the starting material.

    • Through the septum, add anhydrous pyridine (1.5 eq, e.g., 1.19 mL, 15.0 mmol) via syringe. Stir the solution for 5 minutes. The excess base ensures complete neutralization of the HCl byproduct.[5]

  • Acyl Chloride Addition:

    • In a separate dry vial, prepare a solution of the desired acyl chloride (e.g., acetyl chloride, 1.1 eq, 0.78 mL, 11.0 mmol) in anhydrous DCM (~10 mL).

    • Draw this solution into a syringe and add it dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.[1][2]

  • Reaction Monitoring & Completion:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. This neutralizes any remaining acyl chloride and the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Add an additional 30 mL of DCM.

    • Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.[6]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[7][8]

    • A gradient elution system, starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes, is typically effective for separating the desired ester product from non-polar impurities and baseline material.

    • Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product.

Representative Data
Acyl ChlorideR-GroupStoichiometry (Acyl Chloride:Base)Time (h)Temp (°C)Typical Yield
Acetyl Chloride-CH₃1.1 eq : 1.5 eq20 → RT90-95%
Propionyl Chloride-CH₂CH₃1.1 eq : 1.5 eq20 → RT88-94%
Benzoyl Chloride-Ph1.1 eq : 1.5 eq40 → RT85-92%
Cyclohexanecarbonyl chloride-c-C₆H₁₁1.2 eq : 1.5 eq40 → RT82-90%

Experimental Workflow & Troubleshooting

Experimental_Workflow Figure 2: Experimental Workflow Diagram A Setup Flame-dried glassware Inert Atmosphere (N2) B Reagent Charging (2-Me-Ind-5-yl)methanol Anhydrous DCM Anhydrous Pyridine A->B C Cool to 0 °C B->C D Slow Addition Acyl Chloride in DCM C->D E Reaction Warm to RT Stir 2-4h D->E F Monitor by TLC E->F F->E Incomplete G Quench Sat. NaHCO3 (aq) F->G Reaction Complete H Extraction DCM / H2O G->H I Wash & Dry Brine wash Dry over MgSO4 H->I J Concentrate Rotary Evaporation I->J K Purification Silica Gel Chromatography J->K L Characterization NMR, MS, etc. K->L

Caption: Figure 2: Experimental Workflow Diagram.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvents. 2. Inactive acyl chloride (hydrolyzed). 3. Insufficient base.1. Ensure all reagents are anhydrous and glassware is properly dried. Use solvent from a fresh source. 2. Use a fresh bottle of acyl chloride. 3. Verify stoichiometry; use at least 1.2-1.5 eq of base.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Sterically hindered acyl chloride.1. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C. 2. For bulky acyl chlorides, increase reaction time and consider using a more potent acylation catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts (0.1 eq).
Multiple Spots on TLC 1. Formation of carboxylic acid from hydrolyzed acyl chloride. 2. Diacylation or side reactions.1. Improve anhydrous technique. The resulting acid can often be removed during the NaHCO₃ wash. 2. Ensure slow addition of acyl chloride at 0 °C to prevent side reactions. Careful purification by column chromatography is required.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent for column chromatography. Try a different solvent system (e.g., Toluene/Acetone or DCM/Methanol).

Safety & Handling

All operations must be conducted in a well-ventilated chemical fume hood.

  • Acyl Chlorides (e.g., Acetyl Chloride): These reagents are highly flammable, corrosive, and severe lachrymators. They react violently with water and alcohols.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene is preferred for extended handling).[9] Have an emergency eyewash and shower readily available.

  • Pyridine: Pyridine is flammable, toxic if inhaled or absorbed through the skin, and harmful to aquatic life.[5] Handle with care, avoiding contact with skin and eyes. Ensure adequate ventilation.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

All chemical waste must be disposed of according to institutional and local environmental regulations.

References

The Indazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Moiety in Oncology

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] Its remarkable success stems from its ability to mimic the adenine region of ATP and form critical hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity.[3] This structural feature, combined with the synthetic tractability of the indazole ring system, allows for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. A testament to its importance is the number of FDA-approved kinase inhibitors that incorporate this core structure, including Axitinib, Pazopanib, and Entrectinib, which target key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][4] This guide provides a detailed exploration of the synthetic strategies and key reactions employed in the preparation of indazole-based kinase inhibitors, complete with actionable protocols and an examination of the underlying biological rationale.

Strategic Approaches to the Synthesis of Functionalized Indazoles

The construction and subsequent functionalization of the indazole core are central to the synthesis of this class of kinase inhibitors. Modern synthetic chemistry offers a diverse toolkit for this purpose, with the choice of strategy often depending on the desired substitution pattern and the overall convergency of the synthetic route.

Core Synthesis: Building the Bicyclic Scaffold

Several classical and modern methods are employed for the synthesis of the indazole ring system itself. Traditional methods often involve the cyclization of ortho-substituted anilines or hydrazones.[5] More contemporary approaches, offering greater efficiency and substrate scope, include transition-metal-catalyzed C-H activation/annulation and [3+2] dipolar cycloaddition reactions.[6]

A comparative overview of prominent indazole synthetic routes is presented below:

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition >80%[6]BroadHigh yields, mild conditions[6]Requires synthesis of sydnone precursors[6]
Davis-Beirut Reaction Good to excellentBroadAccess to diverse substitution patternsMay require optimization for specific substrates
Transition-Metal-Catalyzed C-H Activation/Annulation Good to excellent[6]BroadHigh atom economy, direct functionalizationCatalyst cost and sensitivity
Key Functionalization Reactions: The Art of Decoration

Once the indazole core is in hand, its strategic functionalization is paramount to achieving the desired biological activity. Palladium-catalyzed cross-coupling reactions are the workhorses in this regard, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction is extensively used to introduce aryl or heteroaryl substituents at various positions of the indazole ring, often at C3, C5, or C7.[7][8][9] This is crucial for extending the molecule into different pockets of the kinase active site to enhance potency and selectivity.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation, frequently employed to install amino groups that can serve as key hydrogen bond donors or as handles for further derivatization.[10][11][12][13]

The general workflow for these key functionalization steps can be visualized as follows:

G Indazole_Core Functionalized Indazole Core (e.g., Halo-indazole) Product Functionalized Indazole Intermediate Indazole_Core->Product Suzuki-Miyaura or Buchwald-Hartwig Reaction Coupling_Partner Coupling Partner (Boronic Acid/Ester or Amine) Coupling_Partner->Product Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib Axitinib Axitinib->VEGFR cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ALK_ROS1_TRK ALK/ROS1/TRK Fusion Protein RAS RAS ALK_ROS1_TRK->RAS PI3K PI3K ALK_ROS1_TRK->PI3K STAT3 STAT3 ALK_ROS1_TRK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Entrectinib Entrectinib Entrectinib->ALK_ROS1_TRK

References

Application Notes & Protocols: (2-Methyl-2H-indazol-5-yl)methanol as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Indazole Scaffold in Fragment-Based Drug Design

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal starting point for the design of novel therapeutics.[2] Within the paradigm of Fragment-Based Drug Design (FBDD), small, low-complexity molecules, or "fragments," are screened for weak but efficient binding to a biological target.[3] The indazole moiety, with its favorable physicochemical properties and synthetic tractability, represents a valuable class of fragments for initiating a drug discovery campaign.[4][5]

This technical guide focuses on a specific, yet highly versatile indazole fragment: (2-Methyl-2H-indazol-5-yl)methanol . The strategic placement of the methyl group on the N2 position of the indazole ring system influences the vector space available for chemical elaboration, while the hydroxymethyl group at the 5-position provides a crucial handle for synthetic modification and potential hydrogen bonding interactions with the target protein. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in a typical FBDD workflow.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a fragment is critical for assessing its "drug-likeness" and potential for development into a lead compound. While extensive experimental data for this compound is not widely published, the following table provides key computed and estimated properties based on data from closely related analogs.

PropertyValue (Estimated/Computed)Significance in FBDD
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol Falls within the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[6]
cLogP 1.0 - 1.5Indicates good balance between solubility and permeability, a key attribute for oral bioavailability.
Topological Polar Surface Area (TPSA) 38.05 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1The hydroxyl group can engage in crucial interactions with the target protein.
Hydrogen Bond Acceptors 2The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.
Aqueous Solubility Moderate to HighEssential for reliable biophysical screening assays.
pKa (most basic) ~2.0 (estimated)The pyrazole ring system is weakly basic.
pKa (most acidic) ~14.0 (estimated, alcohol)The hydroxyl proton is weakly acidic.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward, two-step process starting from the commercially available 5-formyl-1H-indazole. The key challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as reaction at either the N1 or N2 position is possible.

Synthetic Workflow Diagram

G cluster_0 Step 1: Regioselective N-Methylation cluster_1 Step 2: Aldehyde Reduction A 5-Formyl-1H-indazole B 2-Methyl-2H-indazole-5-carbaldehyde A->B  Methylating Agent (e.g., CH3I, (CH3)2SO4)  Base (e.g., K2CO3, NaH)  Solvent (e.g., DMF, Acetone) C 2-Methyl-2H-indazole-5-carbaldehyde D This compound C->D  Reducing Agent (e.g., NaBH4)  Solvent (e.g., Methanol, Ethanol)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-2H-indazole-5-carbaldehyde

  • Rationale: The regioselectivity of the N-alkylation of indazoles is influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring. For methylation at the N2 position, kinetically controlled conditions are often favored. The use of a polar aprotic solvent like DMF or acetone with a moderate base such as potassium carbonate typically yields a mixture of N1 and N2 isomers, from which the desired N2 isomer can be isolated by chromatography.

  • Materials:

    • 5-Formyl-1H-indazole

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Hexanes

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-formyl-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-Methyl-2H-indazole-5-carbaldehyde as the major product, along with the N1-isomer.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR techniques such as HMBC, which will show a correlation between the N-methyl protons and the C7a carbon of the indazole ring for the N2 isomer.

Step 2: Synthesis of this compound

  • Rationale: The reduction of the aldehyde to the primary alcohol is a standard transformation that can be readily achieved using a mild reducing agent such as sodium borohydride. This reagent is selective for aldehydes and ketones and will not reduce the aromatic indazole ring system.

  • Materials:

    • 2-Methyl-2H-indazole-5-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic CH₂OH protons in the ¹H NMR spectrum are indicative of a successful reduction.

Application in Fragment-Based Drug Design: A Workflow

This compound is an excellent candidate for inclusion in a fragment library for screening against a variety of biological targets, particularly kinases, where the indazole scaffold has proven to be a successful hinge-binding motif.

Fragment Screening and Hit Validation Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_elaboration Hit-to-Lead A Fragment Library (including this compound) B Biophysical Screening (SPR, NMR, X-ray Crystallography) A->B C Primary Hits B->C D Orthogonal Biophysical Assay (e.g., ITC, MST) C->D E Biochemical/Cell-based Assay D->E F Validated Hits E->F G Structure-Activity Relationship (SAR) Studies F->G H Fragment Elaboration (Growing, Linking, Merging) G->H I Lead Optimization H->I

Caption: A typical workflow for fragment-based drug design.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
  • Rationale: SPR is a sensitive, label-free technique that can detect the binding of low molecular weight fragments to a target protein immobilized on a sensor chip.[7] It provides real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the binding affinity (K₋) can be determined.

  • Procedure:

    • Immobilize the purified target protein onto a sensor chip according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in the running buffer.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

    • Analyze the sensorgram data to determine the binding kinetics and affinity. A clear dose-dependent binding response is indicative of a potential hit.

Protocol 2: Hit Validation and Elaboration Strategy
  • Rationale: Once a fragment hit is identified, its binding must be confirmed by an orthogonal method, and its binding mode should be determined, preferably by X-ray crystallography. The hydroxymethyl group of this compound serves as a key vector for chemical modification to improve potency and selectivity.

  • Hit Validation (Orthogonal Screen):

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K₋, ΔH, and ΔS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR techniques such as Saturation Transfer Difference (STD) or WaterLOGSY can confirm binding and provide information about which protons of the fragment are in close proximity to the protein.

  • Fragment Elaboration Strategy Diagram:

Elaboration_Strategy cluster_growing Fragment Growing Fragment This compound -CH2OH Ether Ether Analogs -CH2-O-R Fragment:f0->Ether:f0 Williamson Ether Synthesis Ester Ester Analogs -CH2-O-C(O)-R Fragment:f0->Ester:f0 Esterification Amine Amine Analogs -CH2-NH-R Fragment:f0->Amine:f0 Mitsunobu or Reductive Amination

Caption: Elaboration strategies for the this compound fragment.

  • Structure-Activity Relationship (SAR) by Synthesis:

    • "Growing" from the Hydroxymethyl Group: Synthesize a small library of analogs by modifying the -CH₂OH group.

      • Etherification: React this compound with a variety of alkyl halides under basic conditions to explore hydrophobic pockets adjacent to the binding site.

      • Esterification: Form esters with various carboxylic acids to introduce different functional groups and probe for additional interactions.

      • Conversion to Amines: Convert the alcohol to a leaving group (e.g., tosylate or mesylate) followed by displacement with amines, or oxidize to the aldehyde and perform reductive amination to introduce basic functionalities that can form salt bridges.

    • Modification of the Indazole Ring: If structural information suggests that other positions on the indazole ring are solvent-exposed, further diversification can be achieved through functionalization at these sites (e.g., via halogenation followed by cross-coupling reactions).

    • Screening of Analogs: Screen the synthesized analogs using the primary assay to determine their potency and establish an SAR. This iterative process of design, synthesis, and testing is central to the hit-to-lead optimization phase of drug discovery.[8]

Conclusion

This compound is a valuable and versatile fragment for drug discovery. Its favorable physicochemical properties, coupled with a synthetically accessible structure, make it an excellent starting point for FBDD campaigns. The strategic placement of the N-methyl group and the C5-hydroxymethyl handle provides clear vectors for chemical elaboration, allowing for the systematic exploration of the chemical space around a target's binding site. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this and other indazole-based fragments in their pursuit of novel therapeutics.

References

Application Notes & Protocols for the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

These application notes provide a detailed guide to the synthesis of anti-cancer agents, offering insights into the strategic chemical approaches that underpin the development of these life-saving therapeutics. This document is structured to provide not only step-by-step protocols for key synthetic routes but also the scientific rationale behind these methodologies. We will explore the synthesis of both a targeted therapy agent and a complex natural product, illustrating diverse challenges and innovative solutions in modern medicinal chemistry.

I. Introduction: The Central Role of Synthesis in Oncology

The synthesis of small molecules remains a cornerstone of anti-cancer drug discovery and development. From classic cytotoxic agents to modern targeted therapies, the ability to construct complex molecular architectures with precision is paramount.[1] Synthetic chemistry provides the tools to not only produce known anti-cancer agents but also to generate novel analogs with improved efficacy, selectivity, and pharmacokinetic properties.[2] This guide will delve into the practical applications of synthetic chemistry in the creation of two distinct classes of anti-cancer drugs: targeted therapies and natural products.

II. Targeted Therapy: The Synthesis of Imatinib

Targeted therapies are designed to interfere with specific molecular targets that are involved in the growth, progression, and spread of cancer.[3] Imatinib (Gleevec®) is a prime example of a successful targeted therapy, acting as a tyrosine kinase inhibitor.[4] It specifically targets the BCR-ABL fusion protein, the causative agent of chronic myeloid leukemia (CML), as well as other receptor tyrosine kinases.

Mechanism of Action: Inhibiting the BCR-ABL Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells and inhibits apoptosis. Imatinib binds to the ATP-binding site of the BCR-ABL protein, preventing the phosphorylation of its downstream substrates and thereby inhibiting its oncogenic activity.

Diagram 1: Imatinib's Mechanism of Action

G cluster_0 Normal Cell Signaling cluster_1 CML Cell with BCR-ABL cluster_2 Imatinib Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) ADP_CML ADP BCR_ABL->ADP_CML Substrate_CML Substrate Protein BCR_ABL->Substrate_CML Unregulated Phosphorylation ATP_CML ATP ATP_CML->BCR_ABL Phosphorylated_Substrate_CML Phosphorylated Substrate Substrate_CML->Phosphorylated_Substrate_CML Uncontrolled_Proliferation Uncontrolled Proliferation & Survival Phosphorylated_Substrate_CML->Uncontrolled_Proliferation Imatinib Imatinib BCR_ABL_Inhibited BCR-ABL Fusion Protein Imatinib->BCR_ABL_Inhibited Binds to ATP Site No_Phosphorylation No Phosphorylation BCR_ABL_Inhibited->No_Phosphorylation ATP_Inhibited ATP ATP_Inhibited->BCR_ABL_Inhibited Blocked Apoptosis Apoptosis No_Phosphorylation->Apoptosis

Caption: Imatinib competitively inhibits the ATP-binding site of the BCR-ABL kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

Synthetic Strategy and Protocol for Imatinib

The synthesis of Imatinib is a multi-step process that involves the convergent assembly of several key intermediates.[4] A common and efficient route is highlighted below.[5][6]

Diagram 2: General Synthetic Workflow for Imatinib

G start Starting Materials pyrimidine_core Synthesis of Pyrimidine Core start->pyrimidine_core side_chain_coupling Coupling with Phenylamine Side Chain pyrimidine_core->side_chain_coupling benzamide_addition Addition of Benzamide Group side_chain_coupling->benzamide_addition piperazine_coupling Final Coupling with Piperazine Moiety benzamide_addition->piperazine_coupling purification Purification & Crystallization piperazine_coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Imatinib Base characterization->final_product

Caption: A streamlined workflow for the synthesis and validation of Imatinib.

Experimental Protocol: Synthesis of Imatinib

This protocol is a representative example of a common synthetic route.

Step 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one and guanidine nitrate in a suitable solvent such as n-butanol.

  • Reaction: Add a base, for example, sodium methoxide, and heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an acid. The precipitated product is filtered, washed with a suitable solvent (e.g., water, ethanol), and dried to yield 4-(3-pyridinyl)-2-pyrimidinamine.

  • Coupling: The pyrimidine derivative is then coupled with 2-methyl-5-nitroaniline in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at an elevated temperature.

  • Reduction: The resulting nitro compound is reduced to the corresponding amine using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation. Purification by column chromatography yields the desired intermediate.

Step 2: Synthesis of 4-(4-methylpiperazinomethyl)benzoyl chloride

  • Reaction: Start with 4-methylbenzoyl chloride and react it with N-methylpiperazine in the presence of a base to yield the corresponding benzoyl piperazine derivative.

  • Chlorination: The methyl group on the benzene ring is then chlorinated using a reagent like N-chlorosuccinimide (NCS) to introduce a chloromethyl group.

  • Conversion to Acid Chloride: The resulting compound is then converted to the acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

Step 3: Final Condensation to Yield Imatinib

  • Reaction: The N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine from Step 1 is dissolved in a suitable solvent like isopropyl alcohol.[5]

  • Coupling: The 4-(4-methylpiperazinomethyl)benzoyl chloride from Step 2 is added dropwise to the solution in the presence of a base such as potassium carbonate.[5] The reaction is typically stirred at room temperature until completion.

  • Purification: The crude Imatinib base is then purified by recrystallization from a suitable solvent system to obtain a high-purity product.[5]

Parameter Expected Value
Appearance White to off-white crystalline powder[4]
Melting Point 214-224 °C (for Imatinib mesylate)[4]
Purity (HPLC) >99%[4]
Molecular Weight 493.6 g/mol [4]

Characterization and Validation

The identity and purity of the synthesized Imatinib must be confirmed using a battery of analytical techniques.

Technique Expected Results
¹H-NMR Characteristic peaks corresponding to the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as the methyl and piperazine protons.[4]
¹³C-NMR Resonances corresponding to the carbon atoms of the aromatic rings, the amide carbonyl group, and the aliphatic carbons of the piperazine ring.[4]
Mass Spec. A molecular ion peak corresponding to the molecular weight of Imatinib (m/z = 493.6 g/mol ).[4]
FTIR (cm⁻¹) Absorption bands for N-H stretching, C=O stretching of the amide, and C=N stretching of the pyrimidine and pyridine rings.[4]

III. Natural Products: The Synthesis of Paclitaxel (Taxol®)

Natural products have historically been a rich source of anti-cancer agents.[7] Paclitaxel (Taxol®), a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), is a potent mitotic inhibitor used in the treatment of various cancers.[8][9]

Mechanism of Action: Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics arrests the cell cycle in the M-phase, leading to apoptosis.

Synthetic Strategy: Semi-Synthesis from Precursors

The total synthesis of Paclitaxel is a formidable challenge due to its complex structure and has been accomplished by several research groups, notably by Holton and Baran.[9][10] However, for commercial production, a more economically viable approach is the semi-synthesis from naturally abundant precursors like 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew (Taxus baccata).[9][11]

Experimental Protocol: Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III

This protocol outlines a general approach for the semi-synthesis of Paclitaxel.

Step 1: Protection of Hydroxyl Groups of 10-DAB

  • Selective Protection: The more reactive hydroxyl groups at the C-7 and C-13 positions of 10-DAB are selectively protected using a suitable protecting group, such as a silyl ether (e.g., triethylsilyl).

Step 2: Acylation of the C-10 Hydroxyl Group

  • Acetylation: The hydroxyl group at the C-10 position is then acetylated using acetic anhydride in the presence of a base like pyridine.[11]

Step 3: Attachment of the Side Chain

  • Esterification: The protected baccatin derivative is esterified at the C-13 hydroxyl group with a protected β-lactam, which serves as the precursor for the side chain. This is a crucial step, often achieved using the Ojima-Holton lactam.

Step 4: Deprotection and Final Product Formation

  • Deprotection: The protecting groups on the side chain and the baccatin core are removed under specific conditions to yield Paclitaxel.

  • Purification: The final product is purified using chromatographic techniques such as silica gel chromatography and HPLC to achieve high purity.[11]

Parameter Expected Value
Appearance White crystalline solid
Melting Point ~213-216 °C
Purity (HPLC) >99.5%[11]
Molecular Weight 853.9 g/mol

IV. Future Directions: Innovations in Anti-Cancer Agent Synthesis

The field of anti-cancer drug synthesis is continually evolving. Key areas of innovation include:

  • Green Chemistry: The development of more environmentally friendly synthetic routes that minimize waste and use less hazardous reagents.[12]

  • Flow Chemistry: The use of continuous flow reactors for safer, more efficient, and scalable synthesis.[13]

  • Immunotherapy Synthesis: The chemical synthesis of small molecules and bioconjugates that can modulate the immune system to fight cancer is a rapidly growing area.[14][15] This includes the development of small molecule immune checkpoint inhibitors.[15]

  • In Vivo Synthesis: A groundbreaking approach where non-toxic precursors are assembled into active anti-cancer drugs directly at the tumor site, minimizing systemic toxicity.[16]

V. Conclusion

The synthesis of anti-cancer agents is a dynamic and critical field that bridges the gap between chemical innovation and clinical application. The examples of Imatinib and Paclitaxel highlight the diverse strategies employed to create these complex and life-saving molecules. As our understanding of cancer biology deepens, synthetic chemists will continue to play a pivotal role in developing the next generation of more effective and less toxic cancer therapies.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of key pharmaceutical intermediates.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (2-Methyl-2H-indazol-5-yl)methanol, a valuable building block in medicinal chemistry. The protocol herein is designed for scalability, emphasizing regioselectivity, safety, and operational efficiency. The synthetic strategy commences with the readily available methyl 1H-indazole-5-carboxylate, proceeding through a highly selective N-methylation at the N2 position, followed by a robust reduction of the ester functionality. This guide delves into the rationale behind the selection of reagents and reaction conditions, offering practical insights for a successful and safe scale-up campaign.

Introduction and Strategic Overview

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. The indazole moiety is a privileged scaffold in drug discovery, and specific substitution patterns are often key to biological activity.[1][2] The synthesis of the title compound presents a key challenge in controlling the regioselectivity of the N-methylation of the indazole core. Alkylation can occur at either the N1 or N2 position, and for many applications, the N2-isomer is the desired product.[3]

This guide outlines a two-step synthetic sequence starting from methyl 1H-indazole-5-carboxylate, a commercially available starting material. The chosen route is designed for its high selectivity and amenability to large-scale production.

Synthetic Scheme Overview:

G start Methyl 1H-indazole-5-carboxylate step1 Methyl 2-methyl-2H-indazole-5-carboxylate start->step1 Step 1: Regioselective N2-Methylation Reagents: Methyl 2,2,2-trichloroacetimidate, TfOH (cat.) Solvent: Dichloromethane (DCM) final This compound step1->final Step 2: Ester Reduction Reagent: Sodium Borohydride (NaBH4) Solvent: Tetrahydrofuran (THF) / Methanol (MeOH)

Caption: Proposed synthetic route for this compound.

Expertise & Experience: The "Why" Behind the "How"

The Challenge of Regioselective N-Alkylation of Indazoles

The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers.[3] The ratio of these isomers is highly dependent on the substrate, alkylating agent, solvent, and base used. For indazoles bearing an electron-withdrawing group at the 5-position, such as an ester, N1 alkylation is often the thermodynamically favored product under basic conditions.[4] However, for many downstream applications, the N2-isomer is required. Therefore, a kinetically controlled or a highly selective catalytic approach is necessary to achieve the desired regioselectivity.

Rationale for the Chosen N2-Methylation Protocol

To overcome the challenge of regioselectivity, this protocol employs the method developed by Clemens et al., which utilizes methyl 2,2,2-trichloroacetimidate as the methylating agent in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[1][5] This method offers several advantages for scale-up:

  • High N2-Selectivity: The reaction proceeds with excellent regioselectivity for the N2 position, minimizing the formation of the N1-isomer and simplifying purification.[1][5]

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, which is advantageous for large-scale operations as it reduces the risk of side reactions and simplifies temperature control.

  • Catalytic Nature: The use of a catalytic amount of acid reduces the overall cost and waste generated.

Selection of the Reducing Agent: A Balance of Reactivity and Safety

For the reduction of the ester to the primary alcohol, lithium aluminum hydride (LiAlH₄) is a common and powerful reagent.[6][7] However, on a large scale, the use of LiAlH₄ presents significant safety challenges due to its high reactivity with water and protic solvents, and the pyrophoric nature of its handling.[4][8]

Therefore, this protocol opts for the use of sodium borohydride (NaBH₄). While NaBH₄ is generally considered too mild to reduce esters, its reactivity can be enhanced by using it in a mixture of solvents like THF and methanol.[9] This approach offers a significantly better safety profile for large-scale synthesis.[1][5] The reaction is less exothermic and easier to control, and the workup procedure is more straightforward.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Regioselective N2-Methylation of Methyl 1H-indazole-5-carboxylate

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Charge reactor with Methyl 1H-indazole-5-carboxylate and DCM B Cool to 0 °C A->B C Add Methyl 2,2,2-trichloroacetimidate B->C D Slowly add Trifluoromethanesulfonic acid (TfOH) C->D E Warm to room temperature and stir D->E F Quench with saturated NaHCO3 solution E->F Monitor by TLC/LC-MS G Separate organic layer F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or crystallization I->J

Caption: Workflow for the N2-methylation of Methyl 1H-indazole-5-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl 1H-indazole-5-carboxylate176.171.0
Methyl 2,2,2-trichloroacetimidate176.441.2
Trifluoromethanesulfonic acid (TfOH)150.080.1
Dichloromethane (DCM)-~10 volumes
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate--

Protocol:

  • Reaction Setup: To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methyl 1H-indazole-5-carboxylate (1.0 eq.) and dichloromethane (10 volumes).

  • Cooling: Cool the resulting suspension to 0 °C with an ice-water bath.

  • Addition of Methylating Agent: Add methyl 2,2,2-trichloroacetimidate (1.2 eq.) to the cooled suspension.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-2H-indazole-5-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Reduction of Methyl 2-methyl-2H-indazole-5-carboxylate

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Charge reactor with Methyl 2-methyl-2H-indazole-5-carboxylate, THF, and MeOH B Cool to 0 °C A->B C Portion-wise addition of Sodium Borohydride (NaBH4) B->C D Warm to room temperature and stir C->D E Quench with water D->E Monitor by TLC/LC-MS F Concentrate to remove organic solvents E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by crystallization I->J

Caption: Workflow for the reduction of the indazole ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl 2-methyl-2H-indazole-5-carboxylate190.201.0
Sodium Borohydride (NaBH₄)37.833.0
Tetrahydrofuran (THF)-~10 volumes
Methanol (MeOH)-~5 volumes
Water--
Ethyl Acetate--
Brine--
Anhydrous Sodium Sulfate--

Protocol:

  • Reaction Setup: To a clean and dry reactor, charge methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.), tetrahydrofuran (10 volumes), and methanol (5 volumes).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (3.0 eq.) portion-wise, maintaining the internal temperature below 10 °C. The addition of NaBH₄ to methanol is exothermic and generates hydrogen gas; ensure adequate ventilation and slow addition.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF and methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is typically a solid and can be purified by crystallization from a suitable solvent such as ethyl acetate or isopropanol.

Scale-Up Considerations and Safety

  • Temperature Control: Both steps involve temperature-sensitive additions. For the methylation, the exothermic addition of TfOH must be carefully controlled. In the reduction step, the reaction of NaBH₄ with methanol is exothermic and generates hydrogen gas. A robust cooling system and controlled addition rates are critical for large-scale synthesis.[10]

  • Reagent Handling:

    • Trifluoromethanesulfonic acid (TfOH): Is a strong, corrosive acid. Handle with extreme care in a well-ventilated area.

    • Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to release flammable hydrogen gas. While safer than LiAlH₄, it should still be handled with care, avoiding contact with acids and ensuring adequate ventilation.[1][11]

  • Work-up Procedures: On a large scale, quenching of both reactions should be performed slowly and with efficient cooling to manage any exotherms.

  • Purification: Crystallization is the preferred method for purification on a large scale as it is more economical and scalable than chromatography. Developing a robust crystallization procedure is key to obtaining high-purity material.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The key to the success of this synthesis lies in the highly regioselective N2-methylation protocol and the use of a safer reducing agent for the ester reduction. By carefully controlling the reaction parameters and adhering to the safety guidelines, this protocol can be effectively implemented for the large-scale production of this important building block.

References

Synthesis of Indazole Derivatives: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indazoles in Drug Discovery

Indazole, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] This unique structural motif is rarely found in nature but is a cornerstone in a multitude of synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][2][5] The therapeutic potential of indazole derivatives is vast, with applications including anti-inflammatory, antitumor, anti-HIV, and neuroprotective agents.[1][3][4][6] Notably, several FDA-approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, feature the indazole core, underscoring its significance in modern drug development.[6]

The biological activity of indazole derivatives is intricately linked to their substitution pattern, which in turn is dictated by the synthetic route employed. The tautomeric nature of the indazole ring (1H-, 2H-, and 3H-isomers) further adds to the synthetic challenge and the diversity of accessible structures. This guide provides detailed experimental protocols for three robust and widely employed methods for the synthesis of indazole derivatives: the Davis-Beirut Reaction, the Cadogan Reductive Cyclization, and a Palladium-Catalyzed approach. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Method 1: The Davis-Beirut Reaction for the Synthesis of 2H-Indazoles

The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles from readily available o-nitrobenzylamines.[7][8] This reaction proceeds under redox-neutral conditions and can be catalyzed by either acid or base, offering flexibility in substrate scope and reaction conditions.[9][10]

Mechanistic Rationale

The currently accepted mechanism for the base-catalyzed Davis-Beirut reaction involves the in-situ formation of a highly reactive o-nitrosobenzylidene imine intermediate.[7][9][10] The reaction is initiated by the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. This carbanion then intramolecularly abstracts an oxygen atom from the nitro group. Subsequent dehydration and nucleophilic attack by an alcohol solvent, followed by N-N bond formation and elimination of water, leads to the desired 2H-indazole.[7][8]

Experimental Protocol: Base-Catalyzed Synthesis of 2-Butyl-3-methoxy-2H-indazole

This protocol is adapted from the work of Kurth, Olmstead, and Haddadin.[8]

Materials:

  • N-(2-Nitrobenzyl)-butan-1-amine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-nitrobenzyl)-butan-1-amine (1.0 mmol, 208.3 mg) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of potassium hydroxide (2.0 mmol, 112.2 mg) in water (1 mL).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-butyl-3-methoxy-2H-indazole.

Data Presentation:

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
N-(2-Nitrobenzyl)-butan-1-amineKOHMethanol/Water654-6~75-85
N-(2-Nitrobenzyl)-anilineNaOHEthanol/Water786-8~70-80

Visualization of the Davis-Beirut Reaction Workflow:

Davis_Beirut_Workflow Start o-Nitrobenzylamine Base Base (KOH/NaOH) Alcohol Solvent Start->Base 1. Add Reagents Reaction Reflux Base->Reaction 2. Heat Workup Aqueous Workup Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 2H-Indazole Derivative Purification->Product caption Davis-Beirut Reaction Workflow

Caption: Workflow for the Davis-Beirut synthesis of 2H-indazoles.

Method 2: The Cadogan Reductive Cyclization

The Cadogan reaction is a classic and effective method for the synthesis of 2H-indazoles through the reductive cyclization of o-nitroimines.[11][12][13] This reaction typically employs a trivalent phosphorus reagent, such as triethyl phosphite or tri-n-butylphosphine, to deoxygenate the nitro group, initiating the cyclization.

Mechanistic Rationale

The widely accepted mechanism for the Cadogan cyclization involves the deoxygenation of the nitro group by the phosphite or phosphine reagent to form a nitrene intermediate.[11] This highly reactive nitrene then undergoes intramolecular insertion into the C-H bond of the imine, leading to the formation of the indazole ring. However, recent studies suggest that non-nitrene pathways involving oxygenated intermediates may also be operative, especially under milder conditions.[11][14]

Experimental Protocol: Mild, One-Pot Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from the work of Genung, Wei, and Aspnes, which describes a milder, one-pot procedure.[15]

Materials:

  • 2-Nitrobenzaldehyde

  • Aniline

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in isopropanol (5 mL) in a round-bottom flask, add aniline (1.1 mmol, 102.4 mg, 100 µL).

  • Heat the mixture to 80 °C and stir for 1 hour to facilitate imine formation.

  • To the resulting solution of the ortho-imino-nitrobenzene intermediate, add tri-n-butylphosphine (1.5 mmol, 303.5 mg, 375 µL) dropwise.

  • Continue stirring at 80 °C and monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 2-phenyl-2H-indazole.

Data Presentation:

AldehydeAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
2-NitrobenzaldehydeAnilineP(n-Bu)₃i-PrOH802-487
2-Nitro-5-phenoxybenzaldehyde4-AminophenolP(OEt)₃Neat1503-578-83[5]

Visualization of the Cadogan Reaction Mechanism:

Cadogan_Mechanism cluster_mechanism Cadogan Reductive Cyclization A o-Nitroimine C Nitroso Intermediate A->C - OPBu₃ B Phosphine (PBu₃) D Nitrene Intermediate C->D - OPBu₃ E 2H-Indazole D->E Intramolecular C-H Insertion caption Simplified Cadogan reaction mechanism

Caption: Simplified mechanism of the Cadogan reductive cyclization.

Method 3: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and broad functional group tolerance.[1] One common approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.

Mechanistic Rationale

The catalytic cycle is believed to initiate with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the o-bromobenzylhydrazine derivative. Subsequent intramolecular C-N bond formation via reductive elimination from the palladium(II) intermediate forms the indazole ring and regenerates the active palladium(0) catalyst. Aromatization then yields the final product.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles via Intramolecular Amination

This protocol is adapted from a procedure for the synthesis of 2-aryl-2H-indazoles, which follows a similar palladium-catalyzed intramolecular amination pathway.[16]

Materials:

  • N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a pressure tube, combine N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine (1.0 mmol, 325.2 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), dppf (0.075 mmol, 41.6 mg), and sodium tert-butoxide (1.5 mmol, 144.2 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene (3.5 mL) via syringe.

  • Seal the pressure tube and heat the reaction mixture to 90 °C in an oil bath with stirring.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-(4-methoxyphenyl)-2H-indazole.[16]

Data Presentation:

SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)
N-(2-bromobenzyl)-N-phenylhydrazinePd(OAc)₂dppft-BuONaToluene9070-85
N-(2-bromo-5-chlorobenzyl)-N-phenylhydrazinePd(OAc)₂dppft-BuONaToluene9075-90

Safety Considerations

  • Organic Azides: When synthetic routes involve organic azides, extreme caution is necessary. Organic azides are potentially explosive and sensitive to heat, light, and shock.[17][18][19][20][21] Always work behind a blast shield in a well-ventilated fume hood.[18][19][20] Avoid using metal spatulas and ground glass joints.[18][19][20]

  • Phosphines: Trivalent phosphorus compounds like triethyl phosphite and tri-n-butylphosphine are toxic and have a strong, unpleasant odor. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of indazole derivatives is a dynamic field of research, driven by their significant potential in drug discovery. The Davis-Beirut reaction, Cadogan reductive cyclization, and palladium-catalyzed methods represent robust and versatile strategies for accessing a wide array of substituted indazoles. By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can efficiently construct these valuable heterocyclic scaffolds for further investigation and application in the development of novel therapeutics. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the scale of the synthesis.

References

Application Notes & Protocols: (2-Methyl-2H-indazol-5-yl)methanol as a Versatile Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold

In the landscape of medicinal chemistry and materials science, the indazole ring system is recognized as a "privileged scaffold."[1][2] Its unique bicyclic aromatic structure is a cornerstone in the design of numerous therapeutic agents, including several FDA-approved drugs.[3][4] Beyond its pharmacological significance, the indazole core has emerged as a promising platform for the development of novel fluorophores.[5][6] Specifically, 2-substituted-2H-indazoles often exhibit advantageous photophysical properties, such as large Stokes shifts and high extinction coefficients, making them highly attractive for imaging and sensing applications.[5][7]

This guide focuses on (2-Methyl-2H-indazol-5-yl)methanol , a key building block that combines the favorable fluorescent properties of the 2H-indazole core with a synthetically versatile hydroxymethyl (-CH₂OH) functional group.[8] This reactive handle at the 5-position provides a straightforward attachment point for designing sophisticated fluorescent probes capable of detecting specific ions, molecules, or changes in their microenvironment. We will explore its application through the design, synthesis, and characterization of a model fluorescent probe.

Part 1: Rationale for Use in Fluorescent Probe Design

The selection of this compound as a precursor for fluorescent probes is grounded in three key principles: inherent fluorescence, synthetic accessibility, and photophysical tunability.

  • Inherent Photophysical Properties: The 2H-indazole core is an excellent fluorophore. Its electronic structure allows for efficient absorption of light and subsequent emission at a longer wavelength. Many indazole-based dyes operate via an Intramolecular Charge Transfer (ICT) mechanism, which is a fundamental principle in the design of environmentally sensitive probes.[9] This class of fluorophores is known for exhibiting large Stokes shifts (the separation between absorption and emission maxima), which is a critical feature for minimizing self-quenching and improving signal-to-noise ratios in biological imaging experiments.[5]

  • Synthetic Versatility: The true power of this compound lies in its hydroxymethyl group. This primary alcohol is a versatile functional handle that can be readily transformed into other reactive groups.[10] For instance, it can be oxidized to an aldehyde to participate in Schiff base condensations or converted into an ether or ester to link to various recognition moieties.[1][11] This synthetic flexibility allows for the rational design of probes where the indazole fluorophore is covalently linked to a specific sensing unit.

  • Structural Tunability: The photophysical properties of the indazole scaffold can be fine-tuned by modifying its structure. Introducing electron-donating or electron-withdrawing groups at different positions on the indazole ring can alter the absorption and emission wavelengths, quantum yield, and sensitivity of the resulting probe.[9][12] This allows for the development of a palette of probes with tailored optical properties for multiplexed imaging or specific applications.

Part 2: Synthesis Protocol for a Model Fluorescent Probe: "Indazo-Ion-1"

To illustrate the utility of this compound, we will outline the synthesis of a hypothetical "turn-off" fluorescent probe, Indazo-Ion-1 , for the selective detection of copper (II) ions (Cu²⁺). Indazole derivatives have previously been explored as smart materials for detecting Cu²⁺.[12]

Principle: Indazo-Ion-1 is designed based on a Photoinduced Electron Transfer (PET) mechanism. The indazole core serves as the fluorophore. It is synthetically connected to a dipicolylamine (DPA) ligand, a well-known chelator for Cu²⁺. In the absence of Cu²⁺, the probe fluoresces brightly. Upon binding Cu²⁺, the DPA-Cu²⁺ complex becomes an efficient electron acceptor, quenching the fluorescence of the indazole fluorophore.

Synthetic Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Reaction Conditions A This compound B 2-Methyl-2H-indazole-5-carbaldehyde A->B  MnO₂  DCM, rt C Bis(pyridin-2-ylmethyl)amine (DPA) D Indazo-Ion-1 Probe B->D C->D R 1. Methanol, rt 2. NaBH₄

Caption: Synthetic pathway for Indazo-Ion-1 probe.

Step-by-Step Synthesis Protocol

Step 1: Oxidation to 2-Methyl-2H-indazole-5-carbaldehyde

  • Rationale: The primary alcohol must first be converted to an aldehyde to enable coupling with the amine-containing recognition moiety. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes without over-oxidizing to a carboxylic acid. Dichloromethane (DCM) is used as a non-reactive solvent.

  • Procedure:

    • To a solution of this compound (1.0 g, 6.17 mmol) in 50 mL of DCM, add activated manganese dioxide (5.4 g, 61.7 mmol, 10 equivalents).

    • Stir the resulting black suspension vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid. Wash the Celite pad thoroughly with DCM (3 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

    • Purify the product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain 2-Methyl-2H-indazole-5-carbaldehyde as a solid.

  • Validation: Confirm the structure using ¹H NMR (expecting a characteristic aldehyde proton signal ~9-10 ppm and disappearance of the -CH₂OH signals) and mass spectrometry.

Step 2: Synthesis of Indazo-Ion-1 via Reductive Amination

  • Rationale: This step couples the aldehyde with the dipicolylamine (DPA) recognition unit. The initial reaction forms an intermediate imine (Schiff base), which is then immediately reduced to a stable amine by sodium borohydride (NaBH₄). This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine.

  • Procedure:

    • Dissolve 2-Methyl-2H-indazole-5-carbaldehyde (100 mg, 0.62 mmol) and bis(pyridin-2-ylmethyl)amine (DPA) (136 mg, 0.68 mmol, 1.1 equivalents) in 10 mL of anhydrous methanol.

    • Stir the solution at room temperature for 4 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (47 mg, 1.24 mmol, 2 equivalents) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by slowly adding 5 mL of water. Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in DCM with 0.5% triethylamine) to yield the final probe, Indazo-Ion-1.

  • Validation: Confirm the final structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and structure of the final product.

Part 3: Photophysical Characterization Protocol

Objective: To determine the fundamental optical properties of the Indazo-Ion-1 probe.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mM stock solution of Indazo-Ion-1 in spectroscopic grade DMSO.

    • For measurements, prepare a 10 µM working solution by diluting the stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) containing a small amount of co-solvent like acetonitrile to ensure solubility.

  • UV-Visible Absorption Spectroscopy:

    • Using a dual-beam spectrophotometer, record the absorption spectrum of the 10 µM probe solution from 250 nm to 600 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the cuvette path length in cm.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the emission spectrum of the 10 µM probe solution by exciting at λ_abs. Identify the wavelength of maximum emission (λ_em).

    • Record the excitation spectrum by setting the emission monochromator to λ_em and scanning the excitation wavelengths. The excitation maximum (λ_ex) should correspond closely to λ_abs.

  • Data Summary: The collected data should be summarized for clarity.

ParameterSymbolValue
Absorption Maximumλ_absTBD nm
Emission Maximumλ_emTBD nm
Molar Extinction CoefficientεTBD M⁻¹cm⁻¹
Stokes ShiftΔλTBD nm

(TBD: To Be Determined experimentally)

Part 4: Application Protocol for Cu²⁺ Detection

Objective: To validate the function of Indazo-Ion-1 as a selective "turn-off" probe for Cu²⁺.

Mechanism of Action Diagram

G cluster_0 Free Probe cluster_1 Bound Probe A Indazo-Ion-1 (Fluorescent) B [Indazo-Ion-1]-Cu²⁺ (Quenched) A->B + Cu²⁺ B->A - Cu²⁺ (e.g., +EDTA)

Caption: "Turn-off" sensing mechanism of Indazo-Ion-1.

Step-by-Step Detection Protocol
  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the 10 µM Indazo-Ion-1 solution in HEPES buffer, record the initial fluorescence intensity at λ_em.

    • Prepare a 1 mM stock solution of CuCl₂ in deionized water.

    • Add small aliquots (e.g., 0.5-2.0 µL) of the CuCl₂ stock solution to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition.

    • Continue additions until the fluorescence signal is completely quenched or plateaus.

    • Plot the fluorescence intensity at λ_em against the concentration of Cu²⁺. This plot can be used to determine the binding constant and the limit of detection (LOD).

  • Selectivity and Interference Study:

    • Rationale: A trustworthy probe must be selective for its target analyte over other biologically and environmentally relevant species.

    • Prepare separate solutions of Indazo-Ion-1 (10 µM).

    • To each solution, add a high concentration (e.g., 100 µM, or 10 equivalents) of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, FeCl₃, NiCl₂). Record the fluorescence intensity.

    • To a final solution, add 10 equivalents of CuCl₂ and record the quenched signal as a positive control.

    • Compare the fluorescence changes. A highly selective probe will show a significant decrease in fluorescence only in the presence of Cu²⁺.

Conclusion

This compound is a powerful and accessible building block for the construction of novel fluorescent probes. Its inherent photophysical properties and the synthetic versatility of its hydroxymethyl group enable the rational design of sensors for a wide range of analytes. The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and application of an indazole-based probe, demonstrating a clear path from molecular design to functional validation. This scaffold holds significant potential for developing next-generation tools for chemical biology, diagnostics, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (2-Methyl-2H-indazol-5-yl)methanol. Our goal is to provide a comprehensive resource that addresses common challenges, optimizes reaction yield, and ensures the synthesis of a high-purity final product. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available or readily synthesized precursor, 5-formyl-1H-indazole. The overall workflow involves:

  • Regioselective N-Methylation: The critical step of selectively adding a methyl group to the N2 position of the indazole ring. Achieving high regioselectivity is the primary challenge, as methylation can also occur at the N1 position.

  • Reduction of the Aldehyde: The conversion of the formyl group at the C5 position to a hydroxymethyl group to yield the target primary alcohol.

This guide will focus on troubleshooting and optimizing each of these key transformations.

Synthesis_Workflow A Start: 5-Formyl-1H-indazole B Step 1: Regioselective N-Methylation A->B C Intermediate: 2-Methyl-2H-indazole-5-carbaldehyde B->C D Step 2: Aldehyde Reduction C->D E Final Product: this compound D->E F Purification & Analysis E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: The N-Methylation Reaction

The regioselectivity of indazole alkylation is notoriously sensitive to reaction conditions. The 1H-tautomer is generally more stable than the 2H-tautomer, meaning that under conditions that allow for equilibrium (thermodynamic control), the N1-alkylated product often predominates.[1][2][3] Conversely, conditions that favor rapid, irreversible reaction can lead to the kinetically favored N2-alkylated product.[1][4]

Question: I performed the methylation of 5-formyl-1H-indazole and obtained a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N2 product, 2-methyl-2H-indazole-5-carbaldehyde?

Answer: This is the most common challenge in this synthesis. Achieving high N2 selectivity requires carefully tuning your reaction conditions to favor kinetic control. Here are several strategies, ranked from most to least commonly successful:

Strategy 1: Use a Mild Base and a Polar Aprotic Solvent The combination of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) often favors N2 alkylation.[1]

  • Causality: Strong bases like sodium hydride (NaH) fully deprotonate the indazole, forming the indazolide anion. This anion exists in equilibrium, and under thermodynamic control, often leads to the more stable N1 product.[5] Milder bases create a lower concentration of the anion, and the reaction proceeds under kinetic control, where the more accessible N2 lone pair is preferentially attacked.[1]

Strategy 2: Employ Specific Methylating Agents Under Neutral or Acidic Conditions Certain methylating agents can intrinsically favor N2 alkylation, sometimes without the need for a strong base.

  • Meerwein's Reagent: Trimethyloxonium tetrafluoroborate (Me₃O·BF₄) is a powerful methylating agent that has shown excellent regioselectivity for the N2 position of indazoles under neutral conditions.[1][6]

  • Methyl 2,2,2-trichloroacetimidate: This reagent, activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), has been reported to give high yields of N2-alkylated indazoles.[1] The proposed mechanism involves protonation at the more basic N2 atom, followed by reaction.[7]

Strategy 3: Phase-Transfer Catalysis (PTC) Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with a base like potassium hydroxide (KOH) in a biphasic system can sometimes favor N2 alkylation, although results can be substrate-dependent.

Data Summary: Comparison of Methylation Conditions

Methylating AgentBaseSolventTypical OutcomeReference
Dimethyl SulfateKOHDioxane/H₂O~1:1 mixture of N1:N2[1]
Methyl IodideNaHTHFPredominantly N1 (Thermodynamic)[4][5]
Dimethyl CarbonateDABCODMFN2 Favored (Kinetic)[4]
Me₃O·BF₄NoneCH₂Cl₂Highly Selective for N2[1][6]
Me-TrichloroacetimidateTfOH (cat.)EtOAcHighly Selective for N2[1]

Question: My methylation reaction is very slow or does not go to completion. What should I do?

Answer: Incomplete conversion can be due to several factors.

  • Insufficient Reagent Activity: Ensure your methylating agent is not degraded. Methyl iodide can degrade over time, and Meerwein's salt is moisture-sensitive. Use a fresh, high-quality reagent.

  • Poor Solubility: Your indazole starting material may have poor solubility in the chosen solvent at room temperature. Gently warming the reaction (e.g., to 40-50 °C) can often improve solubility and reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures.

  • Base Inactivity: If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. Also, ensure it is anhydrous, as water can consume the methylating agent.

  • Steric Hindrance: While less of an issue for a methyl group, ensure that the conditions are appropriate if you are adapting this protocol for larger alkyl groups.

Troubleshooting_Methylation Start Problem: Poor N2-Selectivity in Indazole Methylation Condition_Check What were your reaction conditions? Start->Condition_Check Strong_Base Strong Base (e.g., NaH) in THF/DMF? Condition_Check->Strong_Base Path A Mild_Base Mild Base (e.g., K2CO3) in DMF? Condition_Check->Mild_Base Path B Other Other Conditions? Condition_Check->Other Path C Sol_Strong Likely Thermodynamic Control. Favors N1 Isomer. Strong_Base->Sol_Strong Sol_Mild Good Kinetic Conditions. Consider temperature or reagent equivalents. Mild_Base->Sol_Mild Rec_1 Recommendation 1: Switch to milder base (K2CO3, Cs2CO3) in DMF. Other->Rec_1 Rec_2 Recommendation 2: Use neutral/acidic conditions with Me3O·BF4 or Me-trichloroacetimidate. Other->Rec_2 Sol_Strong->Rec_1 Sol_Strong->Rec_2

Caption: Troubleshooting decision tree for poor N2-selectivity in indazole methylation.

Part B: The Aldehyde Reduction Reaction

The reduction of an aromatic aldehyde to a primary alcohol is a robust and well-understood transformation. The primary concerns are achieving complete conversion without side reactions.

Question: I am reducing 2-methyl-2H-indazole-5-carbaldehyde to the alcohol. Which reducing agent should I use?

Answer: For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[8][9]

  • Causality and Benefits:

    • Selectivity: NaBH₄ is a mild reducing agent that will selectively reduce aldehydes and ketones without affecting other potentially reducible groups like esters or nitro groups (if present on the scaffold).[10]

    • Operational Simplicity: The reaction is typically run in protic solvents like methanol (MeOH) or ethanol (EtOH) at room temperature or 0 °C.[11] The workup is straightforward, usually involving quenching with water or dilute acid.[9]

    • Safety: NaBH₄ is significantly safer and easier to handle than stronger hydrides like lithium aluminum hydride (LiAlH₄). LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous conditions and a more complex workup procedure.[10]

Question: My reduction with NaBH₄ is incomplete, even after several hours. How can I improve the yield?

Answer: While this is uncommon for an aldehyde reduction, several factors could be at play.

  • Reagent Quality: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. Use NaBH₄ from a freshly opened or properly stored container.

  • Stoichiometry: NaBH₄ provides four hydride equivalents. However, in protic solvents, some hydride can be consumed by reaction with the solvent. It is common practice to use a slight excess (1.5 to 2.0 equivalents) of NaBH₄ to ensure the reaction goes to completion.

  • Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (monitor by TLC) is usually sufficient.

  • pH: The stability of NaBH₄ is greater in basic solutions. While standard reductions in neutral MeOH or EtOH are usually fine, if you face issues, ensuring the medium isn't acidic is important.[9]

Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: N2-Methylation of 5-Formyl-1H-indazole
  • Reagents & Equipment:

    • 5-Formyl-1H-indazole (1.0 equiv)

    • Trimethyloxonium tetrafluoroborate (Me₃O·BF₄, 1.2 equiv)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

  • Procedure:

    • To a stirred suspension of 5-formyl-1H-indazole in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) under an inert atmosphere, add trimethyloxonium tetrafluoroborate portion-wise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, 2-methyl-2H-indazole-5-carbaldehyde, can be purified by silica gel chromatography if necessary.

Protocol 2: Reduction to this compound
  • Reagents & Equipment:

    • 2-Methyl-2H-indazole-5-carbaldehyde (1.0 equiv)

    • Sodium borohydride (NaBH₄, 1.5 equiv)

    • Methanol (MeOH)

    • Water (H₂O) or 1M Hydrochloric Acid (HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 2-methyl-2H-indazole-5-carbaldehyde in methanol (approx. 0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution. Be mindful of gas evolution (hydrogen).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS. The product alcohol should have a lower Rf than the starting aldehyde.

    • Upon completion, cool the mixture back to 0 °C and carefully quench by the dropwise addition of water or 1M HCl until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the resulting aqueous residue three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

    • Purify by silica gel chromatography or recrystallization as needed.

References

Technical Support Center: Purification of 2-Methyl-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-methyl-indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating N-1 and N-2 methylated indazole isomers. The formation of these regioisomers is a frequent outcome of N-alkylation reactions on the indazole scaffold, a privileged structure in medicinal chemistry.[1][2][3] The distinct pharmacological and physicochemical properties of each isomer necessitate their effective separation and unambiguous characterization.[4]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome purification hurdles and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 2-methyl-indazole and its corresponding 1-methyl-indazole isomer.

Q1: I'm seeing very poor separation (co-elution) of my 1-methyl and 2-methyl-indazole isomers during silica gel column chromatography. What's going wrong?

A1: This is a classic challenge in indazole chemistry. The root cause often lies in an insufficiently optimized mobile phase. While both isomers are relatively polar, the 2-methyl-indazole isomer typically has a larger dipole moment than the 1-methyl-indazole isomer, making it slightly more polar.[5][6] This subtle difference is what we exploit for chromatographic separation.

  • Causality: If your solvent system is too polar (e.g., high concentration of ethyl acetate or methanol), both isomers will have a high affinity for the mobile phase and will travel quickly down the column with little interaction with the silica gel, resulting in poor separation. Conversely, if the solvent system is too non-polar (e.g., pure hexanes), neither isomer will move, and they will remain adsorbed at the top of the column.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before attempting another column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems. The goal is to find a solvent mixture that gives a significant difference in the retention factor (Rf) for the two spots. A good starting point is a mixture of hexanes and ethyl acetate.[7]

    • Solvent System Optimization:

      • Start with a low polarity eluent, for example, 95:5 Hexanes:Ethyl Acetate.

      • Gradually increase the polarity, testing ratios like 90:10, 85:15, and 80:20.

      • The ideal system will show two distinct spots with Rf values preferably between 0.2 and 0.5.

    • Consider a Gradient Elution: If a single isocratic system doesn't provide adequate separation, a gradient elution during your flash chromatography is highly recommended.[7] Start with a low polarity mobile phase to elute the less polar isomer (typically the N-1 isomer) and gradually increase the polarity to elute the more polar N-2 isomer.[8]

Solvent System (Hexanes:Ethyl Acetate) Observation Recommendation
95:5Both spots remain at the baseline (Rf ~ 0).Increase polarity.
70:30Both spots are near the solvent front (Rf > 0.8).Decrease polarity.
85:15Two distinct spots are visible at Rf ~0.3 and Rf ~0.4.This is a good starting point for column chromatography.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" is a common problem in recrystallization and occurs when the solute is supersaturated in the solvent and comes out of the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the chosen solvent is not ideal.

  • Causality: The solubility of your compound at the solvent's boiling point is too high, and it remains soluble even upon cooling. Alternatively, the presence of impurities can disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent Selection is Key: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[9] Experiment with a variety of solvents on a small scale. For indazole derivatives, consider solvents like ethanol, methanol, ethyl acetate, or mixed solvent systems such as acetone/water or ethanol/water.[9][10][11]

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

    • Use a Co-solvent (Anti-solvent): If a single solvent doesn't work, a two-solvent system is often effective.[12] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation). Heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.

Q3: I've successfully separated two products, but I'm not sure which is the 1-methyl and which is the 2-methyl isomer. How can I definitively identify them?

A3: Unambiguous structural assignment is critical. Fortunately, there are reliable spectroscopic methods to differentiate between N-1 and N-2 indazole isomers.[13]

  • NMR Spectroscopy is Your Best Tool:

    • ¹H NMR: The chemical shifts of the protons on the indazole ring are sensitive to the position of the methyl group. In many cases, the H-3 proton of the 2H-indazole isomer is more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[4] Additionally, the protons on the carbon directly attached to the indazole nitrogen in N-2 isomers can be more downfield.[8]

    • 2D NMR (HMBC/NOESY): For a definitive assignment, 2D NMR techniques are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between the N-methyl protons and the carbons of the indazole ring (C3 and C7a), confirming the point of attachment.[14][15]

  • Chromatographic Behavior: As mentioned, the N-2 isomer is generally more polar due to a larger dipole moment.[5][6] Therefore, on a normal-phase silica gel column, the N-2 isomer will typically have a lower Rf value (elute later) than the N-1 isomer.[8]

Technique 1-Methyl-Indazole (N-1) 2-Methyl-Indazole (N-2)
Polarity Less PolarMore Polar
TLC/Column (Normal Phase) Higher RfLower Rf
¹H NMR (H-3 proton) Typically more shieldedTypically more deshielded[4]

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle behind separating 1-methyl and 2-methyl-indazole isomers?

A: The separation relies on the difference in the physicochemical properties of the two regioisomers, primarily their polarity. The indazole ring system has two nitrogen atoms, and the position of the methyl group influences the electron distribution and, consequently, the molecule's overall dipole moment. The 2H-indazole tautomer, and by extension, 2-methyl-indazole, generally possesses a larger dipole moment than the 1H-counterpart.[5][6] This difference in polarity allows for their separation using techniques like adsorption chromatography, where the more polar isomer (N-2) interacts more strongly with the polar stationary phase (e.g., silica gel).

Q: Is column chromatography always the best method for separation?

A: While column chromatography is the most common and versatile method for separating indazole isomers at a laboratory scale, it may not always be the most practical solution, especially for large-scale synthesis.[7][10] For industrial applications or when dealing with large quantities of material, recrystallization can be a more efficient and cost-effective method, provided a suitable solvent system can be identified.[10] A patent has described the use of mixed solvents like acetone/water or THF/water for the recrystallization of substituted indazole isomers to achieve high purity.[10]

Q: Can I use reverse-phase HPLC for this separation?

A: Yes, reverse-phase HPLC (RP-HPLC) can be an excellent method for both analytical and preparative separation of indazole isomers. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). In this case, the elution order would be reversed compared to normal-phase chromatography: the more polar 2-methyl-indazole would elute earlier than the less polar 1-methyl-indazole. RP-HPLC often provides very high resolution and is a powerful tool for assessing the purity of your isolated isomers.[16][17]

Experimental Protocols

Protocol 1: Separation of 1- and 2-Methyl-Indazole Isomers by Flash Column Chromatography

This protocol provides a general guideline. The exact solvent system and gradient profile should be optimized based on TLC analysis of your specific crude mixture.

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude mixture by weight).

    • Pack the column as a slurry using the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and level.[7]

  • Sample Loading:

    • Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the more tightly bound isomer. A typical gradient might go from 5% to 20% ethyl acetate in hexanes over several column volumes.

  • Analysis:

    • Combine the fractions containing each pure isomer based on TLC analysis.

    • Evaporate the solvent under reduced pressure.

    • Determine the yield and confirm the identity and purity of each isomer using NMR spectroscopy and HPLC.[4][13]

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (e.g., Hexanes:EtOAc) pack 2. Pack Silica Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Gradient (Increasing Polarity) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine 7. Combine Pure Fractions monitor->combine Separation Complete evap 8. Evaporate Solvent combine->evap analyze 9. Yield & Purity Analysis (NMR, HPLC) evap->analyze

Workflow for Chromatographic Separation
Protocol 2: Purification by Recrystallization using a Two-Solvent System

This protocol is a general method for purification when a single solvent is not effective.

  • Solvent Screening: On a small scale, identify a "soluble" solvent (e.g., acetone, ethanol, ethyl acetate) and a miscible "anti-solvent" (e.g., water, hexanes, heptane).[18]

  • Dissolution: Place the crude isomer mixture in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add the "anti-solvent" dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the recrystallization. A second recrystallization may be necessary to achieve high purity.[12]

G start Crude Isomer Mixture dissolve 1. Dissolve in minimal hot 'soluble' solvent start->dissolve add_anti 2. Add 'anti-solvent' dropwise until cloudy dissolve->add_anti redissolve 3. Add drops of 'soluble' solvent to clarify add_anti->redissolve cool 4. Slow cooling to RT, then ice bath redissolve->cool filter 5. Collect crystals by vacuum filtration cool->filter analyze 6. Analyze purity (TLC, HPLC) filter->analyze analyze->dissolve Recrystallize if needed end Pure Crystalline Isomer analyze->end

Workflow for Two-Solvent Recrystallization

References

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during their synthetic endeavors. This guide provides in-depth technical advice, step-by-step protocols, and visual aids to facilitate the successful and selective synthesis of 2H-indazole derivatives.

Introduction: The Challenge of Regioselectivity

The indazole scaffold is a prominent pharmacophore in numerous therapeutic agents. However, the synthesis of N-substituted indazoles is often complicated by the formation of a mixture of N1 and N2 regioisomers.[1][2] This difficulty stems from the annular tautomerism of the indazole ring, which exists as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[1][2][3] Direct alkylation can occur at either nitrogen atom, leading to challenges in achieving the desired regioselectivity.[1][3] This guide will address these challenges and provide strategies to favor the formation of the desired 2H-indazole products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the regioselective synthesis of 2H-indazoles and offers practical solutions.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained

Question: My reaction is producing a mixture of N1 and N2 alkylated indazoles with low selectivity for the desired N2 isomer. How can I improve the regioselectivity?

Answer: Achieving high N2 selectivity requires careful consideration of several interconnected reaction parameters that can shift the reaction pathway towards the desired isomer.

Causality and Strategic Solutions:

  • Tautomerism and Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][4] Many reaction conditions that favor thermodynamic equilibrium will lead to the N1 product. To favor the N2 product, you often need to operate under kinetic control.

  • Strategic Approaches for N2-Selectivity:

    • Directed Synthesis: Instead of direct alkylation of the indazole core, consider a synthetic route that builds the 2H-indazole ring with the desired substituent already in place. One such method is the one-pot condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization.[5] This approach offers high regioselectivity for the N2 position.

    • Catalyst-Controlled Reactions: Certain transition metal-catalyzed reactions can exhibit high N2 selectivity. For instance, copper-catalyzed coupling of 1H-indazoles with diaryliodonium salts has been shown to provide excellent N2-regioselectivity for arylation and vinylation.[6] Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective strategy for synthesizing 2-aryl-2H-indazoles.[7]

    • Specific Alkylating Reagents: The choice of alkylating agent can significantly influence the regiochemical outcome. The use of alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate can promote selective N2-alkylation.[8]

    • Metal-Mediated Alkylation: Gallium/aluminum or aluminum-mediated direct alkylation of indazoles with specific electrophiles like allyl bromides, benzyl bromides, and α-bromocarbonyl compounds can lead to high yields of 2H-indazoles.[9][10]

Issue 2: Low Reaction Yield Despite Good N2-Selectivity

Question: I have managed to achieve good N2-selectivity, but the overall yield of my reaction is low. What factors could be contributing to this, and how can I improve it?

Answer: Low yields, even with good selectivity, can be frustrating. The cause often lies in suboptimal reaction conditions or side reactions.

Causality and Optimization Strategies:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitor the reaction progress by TLC or LC-MS. Increasing the temperature may improve the reaction rate and yield, but be mindful that it could also affect regioselectivity.

    • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of the alkylating agent or base may be necessary to drive the reaction to completion.

  • Side Reactions and Degradation:

    • Base Strength and Type: The choice of base is critical. While a strong base is often needed to deprotonate the indazole, it can also lead to side reactions or degradation of starting materials or products. Experiment with different bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, NaH).

    • Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF and DMSO are commonly used, but in some cases, less polar solvents like dioxane or toluene might be beneficial.[1]

  • Steric Hindrance:

    • Substituent Effects: Bulky substituents on either the indazole ring or the electrophile can hinder the reaction and lead to lower yields.[11] If possible, consider using less sterically demanding starting materials.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Question: My reaction produces a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. Are there any strategies to improve their separation?

Answer: The similar polarity of N1 and N2 isomers can make their separation challenging.

Strategies for Improved Separation:

  • Chromatography Optimization:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Sometimes, adding a small amount of a third solvent (e.g., acetic acid or triethylamine) can improve resolution.

    • Stationary Phase: If standard silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.

  • Derivatization: If chromatographic separation remains difficult, consider a derivatization strategy. React the mixture with a reagent that selectively reacts with one isomer, changing its polarity and making it easier to separate. The protecting group can then be removed in a subsequent step. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position.[12]

  • Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the challenge in achieving regioselectivity in indazole synthesis?

A1: The primary challenge lies in the annular tautomerism of the indazole ring. It exists as two tautomers: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is thermodynamically more stable.[2][4] Direct functionalization can occur on the nitrogen of either tautomer, often leading to a mixture of N1 and N2 substituted products.[1][3]

Q2: How do electronic and steric effects of substituents on the indazole ring influence regioselectivity?

A2: Substituents on the indazole ring can have a profound impact on the N1/N2 ratio.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

  • Steric Effects: Bulky substituents at the C3 or C7 positions can sterically hinder attack at the adjacent N2 or N1 positions, respectively. For example, C7 substituted indazoles with nitro or carboxylate groups have been shown to favor N2 alkylation.[4][13]

Q3: Can the choice of solvent significantly alter the N1/N2 ratio?

A3: Yes, the solvent can play a crucial role in determining the regioselectivity. The polarity of the solvent can influence the tautomeric equilibrium and the nature of the ion pairs formed after deprotonation. For instance, in some systems, non-polar solvents like dioxane have been shown to favor N1 alkylation, while polar aprotic solvents like DMF may lead to different ratios.[1]

Q4: Are there reliable methods that consistently favor N2-functionalization?

A4: Yes, several strategies have been developed to achieve high N2 selectivity. These include:

  • One-pot condensation and Cadogan reductive cyclization: This method builds the 2H-indazole ring with the desired N2-substituent already in place.[5]

  • Transition-metal catalysis: Copper and palladium-catalyzed reactions have shown excellent N2-selectivity in arylation and other coupling reactions.[6][7]

  • Specific alkylating agents: Using reagents like alkyl 2,2,2-trichloroacetimidates can direct alkylation to the N2 position.[8]

Experimental Protocol: Regioselective Synthesis of 2-Aryl-2H-indazoles via Palladium-Catalyzed Intramolecular Amination

This protocol is adapted from a literature procedure for the synthesis of 2-aryl-2H-indazoles and serves as a reliable method for achieving high N2 regioselectivity.[7]

Reaction Scheme:

Step-by-Step Methodology:

  • Synthesis of N-aryl-N-(o-bromobenzyl)hydrazine:

    • To a solution of the appropriate arylhydrazine (1.0 eq) in a suitable solvent such as DMSO, add a base like cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Add 2-bromobenzyl bromide (1.1 eq) to the mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the N-aryl-N-(o-bromobenzyl)hydrazine intermediate.

  • Palladium-Catalyzed Intramolecular Amination:

    • In a reaction vessel, combine the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), and a base like sodium tert-butoxide (t-BuONa, 1.5 eq).

    • Add a dry, degassed solvent such as toluene.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress until completion.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-aryl-2H-indazole.

Data Summary Table
EntryAryl Hydrazine2-Bromobenzyl HalideCatalyst SystemBaseSolventYield of 2-Aryl-2H-indazole
1Phenylhydrazine2-Bromobenzyl bromidePd(OAc)₂/dppft-BuONaTolueneGood to Excellent
24-Methoxyphenylhydrazine2-Bromobenzyl bromidePd(OAc)₂/dppft-BuONaTolueneGood to Excellent
34-Chlorophenylhydrazine2-Bromobenzyl bromidePd(OAc)₂/dppft-BuONaTolueneGood to Excellent

Note: Yields are generally reported as good to excellent in the literature for a range of substrates.[7]

Visualizing Reaction Pathways

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Start: Poor N2-Regioselectivity check_method Is a direct alkylation method being used? start->check_method direct_alkylation YES check_method->direct_alkylation Yes alternative_method NO check_method->alternative_method No optimize_conditions Optimize Direct Alkylation Conditions direct_alkylation->optimize_conditions consider_alt_strategy Consider Alternative Strategies: - Cadogan Cyclization - Transition Metal Catalysis - Specific Alkylating Reagents alternative_method->consider_alt_strategy successful_outcome Successful N2-Regioselective Synthesis consider_alt_strategy->successful_outcome base_solvent Modify Base and Solvent Combination optimize_conditions->base_solvent temp_time Adjust Temperature and Reaction Time base_solvent->temp_time substituent_effects Analyze Substituent Effects (Steric/Electronic) temp_time->substituent_effects substituent_effects->successful_outcome

Caption: Troubleshooting workflow for poor N2-regioselectivity.

General Mechanistic Consideration for N1 vs. N2 Alkylation

mechanism_overview Indazole 1H-Indazole (More Stable Tautomer) Indazole_anion Indazole Anion Indazole->Indazole_anion + Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole_anion->N1_Product + R-X (Thermodynamic Control) N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole_anion->N2_Product + R-X (Kinetic Control)

Caption: Simplified overview of N1 vs. N2 alkylation pathways.

References

Indazole Methanol Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Methanol Functionalization. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the N-methylation of the indazole scaffold using methanol. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and achieve your desired products with high selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My indazole methylation is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1-methylated product?

A1: Achieving high N1 selectivity is a common challenge and often requires optimizing reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[1][2][3] Here are the key factors to consider:

  • Choice of Base and Solvent: This is one of the most critical factors. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][4][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering methylation at that position.[1][6]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly influence the N1/N2 ratio.[2][3][4] For example, indazoles with electron-withdrawing groups at the C3 position, such as carboxymethyl, tert-butyl, and acetyl groups, have shown over 99% N1 regioselectivity with NaH in THF.[4][5]

  • Thermodynamic Control: In some cases, allowing the reaction to reach thermodynamic equilibrium can favor the formation of the more stable N1-substituted product.[2][3][7] This can sometimes be achieved by using specific electrophiles like α-halo carbonyl compounds.[2][3]

Q2: I need to synthesize the N2-methylated indazole. What conditions favor the formation of this kinetic product?

A2: While the 1H-indazole is generally more stable, specific conditions can be employed to favor the kinetically controlled N2-alkylation.[7]

  • Reaction Conditions: Under mild acidic conditions, regioselective alkylation at the N2 position is often favored.[7][8] In contrast, basic conditions typically lead to a mixture of N1 and N2 products.[7][8]

  • Mitsunobu Reaction: The Mitsunobu reaction is known to often favor the formation of the N2-alkylated indazole.[2]

  • Steric Hindrance: Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thus promoting alkylation at N2.[9] For instance, indazoles with nitro or carboxylate groups at C7 have shown excellent N2 regioselectivity.[2][3][4]

Q3: I am observing the formation of an unexpected byproduct with the same mass as my desired methylated indazole. What could it be?

A3: The most likely culprit is the formation of the other regioisomer (either N1 or N2-methylated indazole). These isomers have identical masses and can often have very similar polarities, making them difficult to distinguish and separate.

Troubleshooting Steps:

  • Analytical Confirmation:

    • NMR Spectroscopy: This is the most definitive method to distinguish between N1 and N2 isomers. Specific proton and carbon chemical shifts are characteristic of each isomer.[9][10]

    • LC-MS: While it will show two peaks with the same mass, it is invaluable for monitoring the reaction progress and the relative ratio of the two isomers.[10]

    • TLC: The two isomers may have slightly different Rf values, which can be a quick qualitative check.[10]

  • Purification Strategy:

    • Column Chromatography: Careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve the two isomers.[10]

Q4: My reaction is sluggish, and I'm getting a low yield of the methylated product. How can I improve the reaction efficiency?

A4: Low conversion can be due to several factors, from the reactivity of your starting material to the reaction setup.

  • Reagent Quality: Ensure your methanol and any other reagents are anhydrous, as water can quench the base and hinder the reaction.

  • Base Equivalents: Using a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH) can help drive the deprotonation of the indazole to completion.[11]

  • Temperature: While many N-methylations proceed at room temperature, gentle heating may be required for less reactive indazoles. However, be aware that higher temperatures can sometimes decrease regioselectivity.

  • Methylating Agent: If using a less reactive methylating agent, consider switching to a more potent one like methyl iodide or dimethyl sulfate.[8][11]

Q5: Besides N-methylation, are there other common side reactions I should be aware of?

A5: While the primary side reaction is the formation of the other N-methylated isomer, other issues can arise:

  • Over-methylation: In some cases, particularly with highly reactive methylating agents or harsh conditions, di-methylation can occur, leading to the formation of a quaternary indazolium salt.[8]

  • C3-Functionalization: Although less common under typical N-methylation conditions, functionalization at the C3 position can occur, especially if the N1 and N2 positions are protected or sterically hindered.[12][13]

  • Decomposition: Some substituted indazoles may be unstable under strongly basic or acidic conditions, or at elevated temperatures, leading to decomposition and reduced yields.

Experimental Protocols & Methodologies

Protocol 1: Regioselective N1-Methylation of Indazole

This protocol is optimized for the selective formation of the N1-methylated indazole, favoring the thermodynamic product.

Materials:

  • Substituted Indazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (or other methylating agent like Methyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.[11]

  • Cool the mixture back to 0 °C and add methanol (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazole.

Protocol 2: Analysis of N1/N2 Isomer Ratio by ¹H NMR

The chemical shifts of the protons on the methylated indazole can be used to determine the N1/N2 ratio. The N-methyl protons and the C3-H proton are particularly diagnostic.

General Observations:

  • The N1-methyl protons typically appear at a different chemical shift compared to the N2-methyl protons.

  • The C3-H proton chemical shift is also sensitive to the position of the methyl group.

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product.

  • Identify the characteristic signals for the N1 and N2 isomers.

  • Integrate the corresponding peaks to determine the relative ratio of the two isomers.

Mechanistic Insights & Visualizations

The regioselectivity of indazole methylation is governed by the relative stability of the two possible tautomers (1H- and 2H-indazole) and the transition states leading to the N1 and N2 products.

Tautomerism and Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[1][6] This inherent stability is a key reason why N1-alkylation is often the thermodynamically favored pathway.

Reaction Pathways:

G cluster_0 Indazole Tautomers cluster_1 Methylation Pathways 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Tautomerization (Higher Energy) N2-Methylation N2-Methylation 1H-Indazole->N2-Methylation Direct Reaction (Kinetic Pathway) N1-Methylation N1-Methylation 2H-Indazole->N1-Methylation Reaction from Less Stable Tautomer (Thermodynamic Pathway)

Caption: Tautomerization and methylation pathways of indazole.

Troubleshooting Decision Tree:

G start Mixture of N1/N2 Isomers q1 Goal: Increase N1 Selectivity? start->q1 a1_yes Use NaH in THF. Consider C3-EWG. q1->a1_yes Yes q2 Goal: Increase N2 Selectivity? q1->q2 No end Reaction Optimized a1_yes->end a2_yes Use mild acidic conditions. Consider C7 substituent. q2->a2_yes Yes q2->end No

References

Technical Support Center: Purification of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the purification of (2-Methyl-2H-indazol-5-yl)methanol (CAS 1159511-52-0). This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.

The synthesis of N-substituted indazoles, particularly methylation, frequently yields a mixture of N1 and N2 regioisomers due to the similar reactivity of the two nitrogen atoms in the indazole ring.[1][2] The primary challenge in purifying this compound is its separation from the thermodynamically more stable (1-Methyl-1H-indazol-5-yl)methanol isomer, alongside other process-related impurities. This guide provides a systematic approach to tackling these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification process.

Q1: My initial reaction workup is complete. What are the most probable impurities in my crude this compound?

A: Your crude product likely contains a combination of the following:

  • The N1-Regioisomer: The most common and challenging impurity is the (1-Methyl-1H-indazol-5-yl)methanol isomer. Alkylation of the indazole scaffold often produces a mixture of both N1 and N2 substituted products.[2]

  • Unreacted Starting Material: Residual 5-(hydroxymethyl)-1H-indazole may be present if the methylation reaction did not go to completion.

  • Residual Reagents and Byproducts: Depending on your methylation agent (e.g., methyl iodide, dimethyl sulfate), you may have corresponding salts or degradation products.

  • Solvent Residues: Trace amounts of the reaction or workup solvents.

Q2: I'm monitoring my purification by Thin Layer Chromatography (TLC), and I see two spots that are very close together. What are they?

A: This is a classic sign of the presence of N1 and N2 regioisomers. These isomers often have very similar polarities, resulting in close Retention Factor (Rf) values on a TLC plate. The key to separating them is to screen various solvent systems to maximize the difference in their Rf values (ΔRf). A ΔRf of at least 0.2 is desirable for good separation via column chromatography.[3]

Q3: My compound is streaking badly on the silica gel TLC plate, making it hard to interpret. What causes this and how can I fix it?

A: Streaking is typically caused by the interaction of a basic compound with the slightly acidic nature of standard silica gel.[4][5] The nitrogen atoms in the indazole ring impart basicity to the molecule. To resolve this, add a small amount of a basic modifier to your mobile phase (eluent).

  • Solution: Add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica, preventing strong, non-specific binding and resulting in well-defined, round spots.[4]

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. This is common when impurities are present, which can depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount (1-5% by volume) of additional hot solvent to reduce saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.

    • If available, add a single "seed crystal" of pure product to induce crystallization.[4]

Section 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.

2.1. Initial Purity Assessment via Thin Layer Chromatography (TLC)

Before attempting any large-scale purification, it is crucial to develop an appropriate solvent system using TLC. This technique is fast, uses minimal material, and the elution patterns directly inform the conditions for column chromatography.[3][6]

Experimental Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude product in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).

  • Spotting: Use a microcapillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom).

  • Development: Place the plate in a sealed developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[3]

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for a solvent system that places your target compound at an Rf of 0.25-0.35 for optimal column chromatography separation.[3]

Data Presentation: Recommended TLC Solvent Systems

Solvent System (v/v)PolarityTypical Application & Comments
70:30 Hexane / Ethyl AcetateLow-MediumGood starting point. Adjust ratio to achieve target Rf.
95:5 Dichloromethane / MethanolMedium-HighEffective for more polar compounds. Good for resolving close spots.
98:2 Ethyl Acetate / TriethylamineMediumUse if streaking is observed. The base neutralizes the silica.[5]
100% Ethyl AcetateMediumCan be effective, but often provides less resolution than mixed systems.
2.2. Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the most reliable method for separating the N1 and N2 isomers of methyl-indazol-yl-methanol. The principle is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (the eluent).[7][8] Less polar compounds travel through the column faster.

Mandatory Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Avoid air bubbles) Slurry->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions (e.g., 10-20 mL tubes) Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Analyze 10. Final Purity Check (NMR, HPLC, LC-MS) Evaporate->Analyze

Caption: Workflow for purification via flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Select a column of appropriate size (typically use 30-50g of silica gel per 1g of crude material). Pack the column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexane).

  • Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the solvent system determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating closely related isomers.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

2.3. Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for final polishing of a product that is already >90% pure. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[9] A Chinese patent suggests that mixed solvent systems (e.g., acetone/water, ethanol/water) are particularly effective for separating substituted indazole isomers.[1]

Mandatory Visualization: Recrystallization Troubleshooting

G Start Dissolve Crude Solid in Minimum Hot Solvent Cool Cool Slowly to Room Temperature Start->Cool Result Result? Cool->Result Crystals Crystals Formed Result->Crystals Success NoCrystals No Crystals Form Result->NoCrystals Problem OiledOut Product 'Oiled Out' Result->OiledOut Problem Action1 Action: 1. Scratch flask 2. Add seed crystal 3. Cool in ice bath NoCrystals->Action1 Action2 Action: 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool very slowly OiledOut->Action2

Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities, then dry them under vacuum.

Data Presentation: Potential Recrystallization Solvents

Solvent / SystemClassRationale & Comments
IsopropanolAlcoholOften a good choice for moderately polar compounds with hydroxyl groups.
AcetonitrilePolar AproticCan provide different selectivity compared to alcohols.
TolueneAromaticGood for less polar compounds; may require a co-solvent.
Ethanol / WaterMixed SystemHighly tunable. The water acts as an anti-solvent.[1]
Acetone / WaterMixed SystemAnother effective mixed system for indazole derivatives.[1]
Section 3: Purity and Identity Confirmation

After purification, it is essential to confirm the identity and assess the purity of the final product.

  • Nuclear Magnetic Resonance (1H NMR): This is the most powerful tool for confirming the structure and distinguishing between the N1 and N2 isomers. The chemical shift of the N-CH3 protons and the pattern of the aromatic protons will be distinct for each isomer. For the N2-isomer, the N-CH3 signal is typically found further downfield compared to the N1-isomer. The protons on the benzene ring will also show characteristic splitting patterns that can confirm the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to obtain a quantitative measure of purity (e.g., >99%).[10][11] A well-developed method can separate the target compound from even trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the purified compound, providing further evidence of its identity.

References

Technical Support Center: Indazole N-Methylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole N-methylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The regioselective methylation of the indazole scaffold is a common challenge, often yielding a mixture of N1 and N2 isomers, which can complicate synthesis and purification efforts.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired regiochemical outcome with confidence.

The Core Challenge: N1 vs. N2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, leading to annular tautomerism between the 1H- and 2H-forms.[1] The 1H-indazole is generally the more thermodynamically stable tautomer.[4][5][6] Consequently, N-methylation reactions can produce a mixture of the N1-methylated (thermodynamic) and N2-methylated (kinetic) products. The ratio of these isomers is highly dependent on a subtle interplay of reaction parameters, including the choice of base, solvent, methylating agent, and the electronic and steric nature of substituents on the indazole ring.[5][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Answer: Achieving high N1 selectivity requires conditions that favor the formation of the more thermodynamically stable product.[7][8] This is often accomplished by allowing the reaction to reach thermodynamic equilibrium.

  • Causality—The Role of Base and Solvent: The choice of base and solvent is the most critical factor. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[7][8][9] It is postulated that after deprotonation, the sodium cation coordinates with the N2 nitrogen and, if present, an electron-rich group at the C3 position. This coordination sterically shields the N2 position, directing the incoming methylating agent to the N1 position.[1][9]

  • Actionable Advice:

    • Switch your base to NaH (1.1-1.2 equivalents).

    • Use anhydrous THF as your solvent.

    • Perform the deprotonation at 0 °C, then allow the reaction to warm to room temperature or gently heat (e.g., 50 °C) after adding the methylating agent to ensure complete reaction and equilibration.[8]

    • Consider using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. While often less selective than NaH/THF, it can sometimes favor the N1 isomer, particularly when equilibration is possible at higher temperatures.[10]

Question: How can I selectively synthesize the N2-alkylated indazole?

Answer: Selective N2-alkylation typically requires conditions that bypass the thermodynamic pathway and favor kinetic control or utilize specific reagents that have an inherent preference for the N2 position.

  • Causality—Kinetic vs. Directed Alkylation: The N2 position is often considered the kinetically favored site for alkylation on the neutral indazole molecule because its lone pair is more sterically accessible.[11]

  • Actionable Advice:

    • Mitsunobu Reaction: This is a classic method for achieving N2 selectivity. Using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) with methanol provides a strong preference for the N2 isomer.[1][8]

    • Acid-Promoted Alkylation: Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, can be activated under acidic conditions (e.g., with trifluoromethanesulfonic acid). This method shows high selectivity for the N2 position as the reaction proceeds through nucleophilic attack from the more basic N2 atom of the neutral indazole.[4]

    • Substituent Effects: Indazoles with substituents at the C7 position (e.g., -NO₂ or -CO₂Me) have been shown to confer excellent N2 regioselectivity, even under conditions that would normally favor N1.[7][8] This is attributed to steric hindrance around the N1 position.

Question: My methylation reaction is slow or not going to completion. What can I do?

Answer: Incomplete conversion can stem from several factors, including insufficient reactivity of the reagents or non-optimal conditions.

  • Causality—Reaction Kinetics: The rate of an SN2-type methylation depends on the nucleophilicity of the indazolide anion, the reactivity of the methylating agent, and the reaction temperature.

  • Actionable Advice:

    • Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C or refluxing in THF) can significantly increase the rate. Monitor by TLC or LC-MS to avoid decomposition.

    • Use a More Reactive Methylating Agent: If you are using a less reactive agent like dimethyl carbonate, consider switching to methyl iodide (MeI) or dimethyl sulfate (DMS). Safety Note: MeI and especially DMS are toxic and carcinogenic; handle with extreme care in a fume hood.

    • Ensure Anhydrous Conditions: If using a strong base like NaH, any moisture will quench the base and inhibit deprotonation of the indazole. Ensure your solvent and glassware are thoroughly dried.

    • Check Your Base: Ensure your base is active. NaH can degrade upon prolonged or improper storage. Use a fresh bottle or a previously validated batch.

Question: I am having difficulty separating the N1 and N2 isomers after the reaction. What are the best purification methods?

Answer: Separating N1 and N2 indazole isomers can be challenging due to their similar polarities.

  • Causality—Physicochemical Properties: The structural similarity of the isomers often results in close retention factors (Rf) on TLC and co-elution during column chromatography.

  • Actionable Advice:

    • Column Chromatography: This is the most common method. Use a high-performance silica gel and carefully screen solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or heptane) is often effective. Sometimes, adding a small amount of a third solvent like dichloromethane can improve separation.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective, scalable purification method. Screening mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane) is crucial. A reported method for separating substituted indazole isomers involves using a mixed solvent for recrystallization to obtain single isomers with >99% purity.[12]

Key Parameters Influencing Regioselectivity

A deeper understanding of the underlying principles will empower you to design more selective reactions from the start.

Choice of Base and Cation Effects

The base deprotonates the indazole to form the indazolide anion, which exists as two resonance structures. The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) plays a pivotal role.

  • Small Cations (Na⁺): As mentioned, Na⁺ can chelate between N2 and a C3 substituent, sterically blocking N2 attack and favoring N1.[1][7]

  • Large Cations (Cs⁺): Cesium salts (e.g., Cs₂CO₃) can also promote N1-alkylation, potentially through a similar chelation mechanism.[1]

  • Organic Bases (e.g., DABCO, DBU): These non-coordinating bases may lead to less selectivity, often resulting in mixtures unless other factors (solvent, temperature) dominate.

Solvent Effects

The solvent influences the solubility of the indazolide salt and the stability of the transition states for N1 and N2 attack.

  • Aprotic Nonpolar (e.g., THF, Dioxane): These solvents are ideal for reactions with strong bases like NaH. They promote the formation of tight ion pairs, which can enhance selectivity as described above.[7][8]

  • Aprotic Polar (e.g., DMF, DMSO): These solvents can solvate the cation more effectively, creating a more "naked" and reactive indazolide anion. This often leads to faster reactions but can decrease regioselectivity, sometimes favoring the kinetic N2 product.[7] However, high temperatures in DMF can also promote equilibration towards the thermodynamic N1 product.[7]

Methylating Agent

The reactivity and nature of the methylating agent are important. For standard SN2 conditions, more reactive agents like MeI or DMS are common. However, specialized reagents can dictate the outcome. For instance, using methyl 2,2,2-trichloroacetimidate under acidic catalysis is a specific strategy for achieving high N2 selectivity.[4][11]

Table 1: Summary of Common Conditions for Indazole Methylation
ObjectiveBaseSolventMethylating AgentTypical OutcomeReference(s)
High N1 Selectivity NaHTHFMeI or DMSExcellent N1 selectivity (>99:1)[7][8]
Moderate N1 Selectivity K₂CO₃ / Cs₂CO₃DMFAlkyl HalideGood N1 selectivity, may require heat[1][10]
High N2 Selectivity PPh₃ / DEADTHFMethanolGood to excellent N2 selectivity[1][8]
High N2 Selectivity TfOH (cat.)DichloromethaneMethyl trichloroacetimidateExcellent N2 selectivity[4]

Visual Guides and Workflows

Troubleshooting Workflow for Poor Regioselectivity

This diagram outlines a logical sequence of steps to troubleshoot and optimize your reaction for the desired isomer.

troubleshooting_workflow start Start: Poor N1/N2 Selectivity q1 What is your desired isomer? start->q1 n1_path N1 (Thermodynamic) q1->n1_path N1 n2_path N2 (Kinetic) q1->n2_path N2 n1_cond Are you using NaH in THF? n1_path->n1_cond n1_sol_yes Check for moisture. Ensure anhydrous conditions. Consider gentle heating (50 °C). n1_cond->n1_sol_yes Yes n1_sol_no ACTION: Switch to NaH (1.2 eq) in anhydrous THF. Add MeI at 0 °C, then warm to RT. n1_cond->n1_sol_no No n1_yes Yes n1_no No end_point Analyze Isomer Ratio (NMR, LC-MS) n1_sol_yes->end_point n1_sol_no->end_point n2_cond Is Mitsunobu or Acid Catalysis an option? n2_path->n2_cond n2_sol_yes ACTION: Use Mitsunobu (PPh3/DEAD/MeOH). OR Use Me-trichloroacetimidate with TfOH catalyst. n2_cond->n2_sol_yes Yes n2_sol_no Consider C7-substituted indazole if possible. Screen low-temp conditions with polar aprotic solvents (e.g., DMF at -20 °C). n2_cond->n2_sol_no No n2_yes Yes n2_no No n2_sol_yes->end_point n2_sol_no->end_point

Caption: A decision tree for troubleshooting poor N1/N2 regioselectivity.

Mechanism: Deprotonation and Ambident Nucleophilicity

The indazolide anion is an ambident nucleophile with negative charge density distributed across both nitrogen atoms and the aromatic system. Reaction with an electrophile (E⁺, e.g., CH₃⁺) can occur at either nitrogen.

mechanism cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole Indazole (1H) Indazolide Indazolide Anion (Resonance Structures) Indazole->Indazolide + Base - H-Base⁺ N1_Product N1-Alkylated (Thermodynamic Product) Indazolide->N1_Product Attack at N1 N2_Product N2-Alkylated (Kinetic Product) Indazolide->N2_Product Attack at N2

Caption: Reaction pathways for indazole N-alkylation.

Experimental Protocols

Safety First: Always conduct a thorough safety review before starting any experiment. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment in a certified chemical fume hood. Sodium hydride is a water-reactive solid that can ignite; handle it under an inert atmosphere.

Protocol 1: Selective N1-Methylation (Thermodynamic Control)[5][8]

This protocol is optimized for achieving high N1-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours). Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Quenching: Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Monitoring of the Reaction
  • TLC Analysis:

    • Prepare a TLC plate (silica gel 60 F₂₅₄).

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

    • Elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes).

    • Visualize under UV light (254 nm) and then stain if necessary (e.g., with potassium permanganate). The two product isomers will likely have very close Rf values, but should be distinguishable from the starting material.

  • LC-MS Analysis:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject onto a C18 reverse-phase column.

    • Monitor the elution of starting material and the two isomers, which will have identical mass-to-charge ratios (M+H)⁺ but different retention times. This is the most accurate method for determining the N1:N2 ratio.

Frequently Asked Questions (FAQs)

  • Q: How can I definitively distinguish between the N1 and N2 isomers?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Specifically, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used. An HMBC experiment will show a correlation from the N-methyl protons to the C3 and C7a carbons for the N1 isomer, whereas the N2 isomer will show correlations from the N-methyl protons to the C3 and C3a carbons.

  • Q: Can I use protecting groups to control selectivity?

    • A: Yes, this is a valid strategy. For instance, one can regioselectively protect the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This allows for functionalization at other positions (like C3), after which the SEM group can be removed.[13] This is more common for complex syntheses where direct methylation is problematic.

  • Q: Are there any solvent-free methods for methylation?

    • A: While less common for achieving high selectivity in indazole alkylation, some modern methods explore solid-phase or solvent-free conditions for other N-alkylation reactions.[14] For indazoles, solution-phase control of ion-pairing and solvation remains the most reliable strategy for controlling regioselectivity.

References

byproduct formation in the synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2H-indazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocols. The information presented herein is curated from peer-reviewed literature and established chemical principles to ensure scientific integrity and practical utility.

Introduction: The Challenge of Regioselective 2H-Indazole Synthesis

2H-indazoles are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. However, their synthesis is often complicated by the formation of unwanted byproducts, most notably the isomeric 1H-indazoles. The relative stability of the 1H-tautomer often makes it the thermodynamically favored product, posing a significant challenge to achieving high yields of the desired 2H-isomer.[1][2] This guide will address the formation of these and other byproducts in common synthetic routes and provide actionable strategies for their mitigation and removal.

Troubleshooting Guide: Common Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of 2H-indazoles, presented in a question-and-answer format.

Issue 1: Formation of the Isomeric 1H-Indazole

Question: My reaction is producing a significant amount of the 1H-indazole isomer. How can I improve the selectivity for the 2H-product?

Answer: The formation of the 1H-indazole isomer is the most common byproduct issue, particularly in the N-alkylation of 1H-indazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Causality: The two nitrogen atoms in the indazole ring have different nucleophilicities, and the stability of the resulting product can be influenced by steric and electronic factors. Generally, N-1 alkylation is thermodynamically favored, while N-2 alkylation is kinetically favored.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent often favors N-2 alkylation. For instance, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) can promote the formation of the 2H-indazole. In contrast, weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of isomers.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction can show a preference for the formation of the N-2 regioisomer.[4]

  • Alternative Synthetic Routes: If regioselectivity remains a challenge, consider a synthetic route that inherently favors the formation of the 2H-indazole. The [3+2] dipolar cycloaddition of sydnones with arynes is an excellent method that has been reported to produce 2H-indazoles with no contamination from the 1H-isomer.

Experimental Protocol: Separation of 1H- and 2H-Indazole Isomers by Flash Column Chromatography

For mixtures of 1H- and 2H-indazole isomers that are difficult to separate, flash column chromatography is often the most effective purification method.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes is a good starting point. The less polar 1H-isomer will typically elute first.
Detection UV at 254 nm

Workflow for Isomer Separation

G cluster_0 Purification Process Crude Mixture Crude Mixture Column Chromatography Column Chromatography Crude Mixture->Column Chromatography Load onto silica gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elute with hexane/ethyl acetate gradient Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Analyze fractions by TLC/LC-MS Pure 1H-Isomer Pure 1H-Isomer Solvent Evaporation->Pure 1H-Isomer Combine early fractions Pure 2H-Isomer Pure 2H-Isomer Solvent Evaporation->Pure 2H-Isomer Combine later fractions G cluster_1 Cadogan Reductive Cyclization o-imino-nitrobenzene o-imino-nitrobenzene Deoxygenation Deoxygenation o-imino-nitrobenzene->Deoxygenation P(OR)3 Nitrene Intermediate Nitrene Intermediate Deoxygenation->Nitrene Intermediate Incomplete Deoxygenation Incomplete Deoxygenation Deoxygenation->Incomplete Deoxygenation Cyclization Cyclization Nitrene Intermediate->Cyclization Desired 2H-Indazole Desired 2H-Indazole Cyclization->Desired 2H-Indazole N-oxide Byproduct N-oxide Byproduct Incomplete Deoxygenation->N-oxide Byproduct

References

Technical Support Center: Analytical Methods for Detecting Indazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indazole impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of impurity detection, identification, and quantification. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis and storage can lead to a variety of impurities that must be controlled to ensure drug safety and efficacy.[1][2]

This resource provides in-depth, practical guidance in a question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind the troubleshooting and method development choices you make in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of indazole impurities and the regulatory landscape governing their control.

Q1: What are the primary types of impurities I should expect when working with indazoles?

A1: Impurities in indazole active pharmaceutical ingredients (APIs) are classified into the same categories used for other new drug substances, as outlined by the International Council for Harmonisation (ICH).[3][4] You should anticipate:

  • Organic Impurities: These are the most common and structurally diverse.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.[5]

    • By-products: Resulting from side reactions during the synthesis.[5][6] Given the nature of indazole synthesis, this often includes regioisomers (e.g., N-1 vs. N-2 substituted isomers) which can be challenging to separate.[1][7][8]

    • Degradation Products: Formed during storage or manufacturing of the final drug product.[5]

    • Reagents, Ligands, and Catalysts: Residuals from the chemical reactions used.[3]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, heavy metals, or other residual metals and inorganic salts.[3][9]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[3] Their control is specifically governed by the ICH Q3C guideline.[10]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][10] These thresholds are based on the maximum daily dose (MDD) of the drug.

Threshold Type Purpose Typical Level (for MDD ≤ 2 g/day ) Key Action Required
Reporting Threshold To list impurities in regulatory submissions.≥ 0.05%Any impurity at or above this level must be reported in specifications.[3][4]
Identification Threshold To determine the chemical structure of an impurity.≥ 0.10%The structure of any impurity exceeding this level must be determined.[4]
Qualification Threshold To establish the biological safety of an impurity.≥ 0.15%Toxicological data is required to prove the impurity is safe at the specified level.[3][5]

Note: These values are typical; lower thresholds may apply for potent or toxic impurities. Always refer to the latest ICH guidelines for specific cases.[3]

Q3: Which analytical technique is the best starting point for analyzing indazole impurities?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is the gold standard and the most versatile starting point for impurity profiling of indazole compounds.[11]

  • Why it's effective: Most indazole derivatives and their likely impurities are semi-polar to non-polar organic molecules that are well-suited for reverse-phase separation. UV detection is effective because the indazole ring system is chromophoric.

  • For Volatile Impurities: For volatile organic impurities and residual solvents, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the required technique.[6][11][12]

  • For Structural Identification: When an impurity needs to be identified, coupling HPLC to a mass spectrometer (LC-MS) is essential to obtain molecular weight information.[13][14] For unambiguous structure confirmation, further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7][8]

Q4: How can I differentiate between N-1 and N-2 substituted indazole isomers?

A4: Differentiating these regioisomers is a common challenge. Spectroscopic techniques are powerful tools for this purpose.[7][8]

  • ¹H NMR Spectroscopy: This is often the most definitive method. The chemical shift of the proton at the 3-position (H-3) is a key indicator. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in 1H-indazoles.[7]

  • Mass Spectrometry (MS): While MS provides the same molecular weight for both isomers, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ, providing clues to their structure.

  • Chromatography: A well-developed HPLC method can often achieve baseline separation of these isomers, allowing for their individual quantification.

Section 2: Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of indazole impurities.

Problem 1: I'm seeing unexpected peaks or "ghost peaks" in my chromatogram.
  • Symptom: One or more peaks appear in the chromatogram that are not the main indazole peak or known impurities. These may appear inconsistently, especially in blank runs.

  • Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Detailed Solutions & Explanations:

    • Investigate Contamination: The first step is to determine the source. Inject a blank (mobile phase or sample solvent). If the peak is present, the contamination is from your HPLC system or mobile phase.[15]

      • Mobile Phase: Impurities can accumulate in solvents over time.[15] Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and filter them.

      • System Carryover: If the ghost peak appears after injecting a concentrated sample, it's likely carryover. Clean the injector needle and port, and flush the entire system with a strong solvent (like 100% acetonitrile or methanol).[16]

    • Evaluate Sample Integrity: If the peak is absent in the blank, it originates from your sample.

      • On-Column Degradation: Indazoles can sometimes degrade on the column, especially if the mobile phase is too acidic or basic. Prepare your sample fresh and inject it immediately.

      • Hypothesize Structure: Review the synthesis pathway to predict potential by-products or unreacted intermediates.[13] This is a critical step in guiding identification.

      • Identify the Peak: The most effective way to identify an unknown impurity is to use LC-MS.[11][13] The mass-to-charge ratio (m/z) provides the molecular weight, which is the first crucial piece of information for structural elucidation.[17]

Problem 2: My main indazole peak is showing significant tailing.
  • Symptom: The peak is asymmetrical with a right-hand "tail." This compromises resolution from nearby impurities and affects integration accuracy.

  • Possible Causes & Solutions:

    • Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the indazole ring can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.[18]

      • Solution A (Modify Mobile Phase): Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the basic nitrogens, minimizing their interaction with silanols. It also suppresses the ionization of the silanol groups.

      • Solution B (Use a Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, shielding the indazole molecule from them.

      • Solution C (Change Column): Switch to a modern, high-purity silica column that is "end-capped" to minimize the number of free silanol groups.

    • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

    • Cause 3: Sample Solvent Mismatch. Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 90% water) can cause peak distortion.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[19]

Problem 3: My retention times are drifting or shifting between runs.
  • Symptom: The retention time for the same peak changes from one injection to the next, making peak identification unreliable.

  • Possible Causes & Solutions:

    • Cause 1: Inadequate Column Equilibration. This is common in gradient elution. If the column is not allowed to fully return to the initial conditions before the next injection, retention times will shift.

      • Solution: Increase the column equilibration time at the end of your gradient method. At least 10 column volumes are recommended.[19]

    • Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile evaporating from an acetonitrile/water mixture).

      • Solution: Cover your solvent reservoirs and prepare fresh mobile phase daily.[19] If using an on-line mixer, ensure the pump's proportioning valves are working correctly by running a composition check.[20]

    • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention. A fluctuating lab temperature can cause drift.

      • Solution: Use a column oven to maintain a constant, controlled temperature.[19]

    • Cause 4: Column Degradation. Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention.

      • Solution: If retention times are consistently decreasing and peak shapes are worsening, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.[20]

Section 3: Protocols & Method Development

This section provides a starting point for developing a robust analytical method for indazole impurities.

Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying an unknown impurity once it has been detected.

Caption: General workflow for impurity structure elucidation.

Example Starting HPLC Method for Indazole Impurity Profiling

This is a general-purpose method that can be used as a starting point.[13] Optimization will be required based on the specific indazole derivative and its impurities.

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 2.7-5 µmStandard for reverse-phase; provides good resolving power for typical organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for basic indazoles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20-30 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures reproducible retention times.[19]
Detection UV, 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis.
Injection Volume 5-10 µLA small volume minimizes potential for column overload and solvent mismatch effects.
Method Validation Considerations

Once a method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[21] Key parameters to validate for an impurity method include:[22][23]

  • Specificity: The ability to detect the impurities in the presence of the main compound and other components.[23]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantified with acceptable precision and accuracy.[22]

  • Linearity: Demonstrating that the response is proportional to the concentration over a defined range.[23]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[23]

Section 4: References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). --INVALID-LINK--

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. --INVALID-LINK--

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. --INVALID-LINK--

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. --INVALID-LINK--

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. --INVALID-LINK--

  • Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International. --INVALID-LINK--

  • Benchchem. (n.d.). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). --INVALID-LINK--

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!--INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. --INVALID-LINK--

  • Kumar, V., & Sharma, V. (n.d.). Analytical method validation: A brief review. --INVALID-LINK--

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. --INVALID-LINK--

  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. --INVALID-LINK--

  • PharmaState Academy. (n.d.). Analytical Method Validation. --INVALID-LINK--

  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. --INVALID-LINK--

  • Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. --INVALID-LINK--

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. --INVALID-LINK--

  • Giebułtowicz, J., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. --INVALID-LINK--

  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. --INVALID-LINK--

  • Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--

  • Wang, Y., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed. --INVALID-LINK--

  • Lantsova, O. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. --INVALID-LINK--

  • Sharma, B. R., et al. (2024). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. --INVALID-LINK--

  • Wang, Y., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • Al-Hiari, Y. M., et al. (2018). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. --INVALID-LINK--

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. --INVALID-LINK--

  • Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. --INVALID-LINK--

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. --INVALID-LINK--

  • High Purity Indazole Derivatives for Custom Synthesis Projects. (2025). --INVALID-LINK--

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. --INVALID-LINK--

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. --INVALID-LINK--

References

Technical Support Center: Strategies to Control Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The indazole nucleus is a privileged pharmacophore, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving the desired regioisomer, impacting yield and purification efficiency[1][2][3].

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regiochemical outcome of your reactions. The advice herein is grounded in mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues in Indazole Alkylation

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: I am getting a mixture of N1 and N2 alkylated products with poor selectivity. How can I favor the N1 isomer?

Answer:

Achieving high N1-selectivity often hinges on leveraging thermodynamic control and specific reaction conditions that favor the formation of the more stable 1H-indazole tautomer[1][2][4][5]. Here’s a breakdown of the key factors and a recommended protocol:

Causality and Mechanistic Insight:

The regioselectivity is a delicate balance of steric effects, electronic effects, and the nature of the indazolide anion-cation interaction[6]. For N1-selectivity, the goal is often to create a "tight ion pair" that sterically shields the N2 position. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a relatively non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method to achieve this[1][2][6]. It is postulated that the sodium cation coordinates with the N2 nitrogen and a suitable substituent at the C3 position (especially one with a carbonyl group), effectively blocking the approach of the electrophile to N2 and directing it to N1[1][2][7][8].

Troubleshooting Steps & Protocol:

  • Choice of Base and Solvent: Switch to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) . This combination is widely reported to provide excellent N1-selectivity, often exceeding 99% for indazoles with C3-substituents like carboxymethyl or tert-butyl groups[1][2][3][4]. Avoid weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, as these conditions often lead to mixtures of isomers[4][5][6].

  • Substituent Effects: If your indazole is unsubstituted or has substituents that don't strongly direct to N1, consider if the substrate can be modified. Electron-withdrawing groups at the C3 position can significantly enhance N1 selectivity under NaH/THF conditions[1][6].

  • Thermodynamic Equilibration: Ensure your reaction conditions allow for thermodynamic control. This may involve longer reaction times or gentle heating to allow any kinetically formed N2-isomer to potentially revert and form the more stable N1-product, especially when using specific electrophiles like α-halo carbonyls[1][2][9][10][11][12].

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole substrate.

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. You may observe the formation of the sodium salt of the indazole.

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Question 2: My goal is the N2-alkylated indazole, but I keep getting the N1 isomer as the major product. How can I reverse the selectivity?

Answer:

Selectively forming the N2-isomer requires overcoming the inherent thermodynamic stability of the N1-substituted product. This can be achieved through several strategies that either sterically block the N1 position or utilize reaction conditions that favor kinetic control or employ specific catalytic systems.

Causality and Mechanistic Insight:

  • Steric Hindrance: The most straightforward way to favor N2-alkylation is to introduce a bulky substituent at the C7 position of the indazole ring. This sterically hinders the approach of the electrophile to the N1 position, making the N2 nitrogen the more accessible site for attack[4][6]. Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to provide excellent N2 regioselectivity (≥ 96%)[1][2][3][7][8][13].

  • Kinetic Control & Specific Reagents: Certain reaction conditions and reagents favor the kinetic product. The Mitsunobu reaction, for instance, often shows a strong preference for the formation of the N2-regioisomer[1][4][7][14]. More recently, acid-catalyzed reactions with specific electrophiles like diazo compounds or 2,2,2-trichloroacetimidates have been developed to achieve high N2-selectivity[15][16][17][18]. In the case of alkyl 2,2,2-trichloroacetimidates under acidic conditions, quantum mechanical calculations suggest the reaction proceeds through a mechanism where the activation energy for N2 attack is significantly lower than for N1 attack, leading to high selectivity[15].

Troubleshooting Steps & Protocols:

  • Substrate Design: If possible, utilize an indazole with a C7-substituent (e.g., -NO₂, -CO₂Me) to sterically direct the alkylation to the N2 position[1][2][7].

  • Mitsunobu Reaction: If your substrate is compatible, the Mitsunobu reaction is a reliable method for favoring N2-alkylation.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

  • Acid-Catalyzed Alkylation: For a highly selective, metal-free option, consider using diazo compounds in the presence of a strong acid like triflic acid (TfOH).

Protocol 3: N2-Selective Alkylation with Diazo Compounds

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Diazo compound (1.2 equiv)

  • Triflic acid (TfOH, 0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a solution of the 1H-indazole in anhydrous DCM, add the diazo compound.

  • Catalyst Addition: Add TfOH dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.

Question 3: My reaction is not going to completion, and I have a low yield. What are the likely causes?

Answer:

Low conversion or yield in indazole alkylations can stem from several factors, including the choice of base, solvent, the reactivity of the alkylating agent, and substrate solubility.

Troubleshooting Steps:

  • Base Strength and Solubility: Ensure your base is strong enough to deprotonate the indazole. If using a carbonate base like K₂CO₃, it may have poor solubility in less polar solvents like THF. In such cases, switching to a more polar solvent like DMF or using a stronger, more soluble base is advisable[6].

  • Reactivity of the Electrophile: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one with a better leaving group, such as an alkyl bromide, iodide, or tosylate.

  • Temperature and Reaction Time: Some combinations, especially with sterically hindered substrates or less reactive electrophiles, may require higher temperatures or longer reaction times to achieve full conversion[6].

  • Solubility Issues: The indazole starting material or its salt may have poor solubility in the chosen solvent. Consider switching to a solvent that better solubilizes your substrate, such as DMF or DMSO, but be mindful that this can negatively impact regioselectivity[6].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between the N1 and N2 positions of the indazole ring?

The indazole ring exhibits annular tautomerism, existing as the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer by about 4-5 kcal/mol[1][2][15]. This inherent stability is a key reason why N1-alkylation is often the thermodynamically favored outcome[1]. The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either nitrogen atom[6]. The regiochemical outcome is then determined by the interplay of kinetic and thermodynamic factors[4][9][10][11][12].

Q2: How do I choose the right base for my specific indazole substrate?

The choice of base is critical and depends on your desired outcome:

  • For N1-Selectivity: Sodium hydride (NaH) is the base of choice, especially when paired with THF[1][2][6]. It promotes the formation of a tight ion pair that directs alkylation to N1.

  • For N2-Selectivity (or if N1-selectivity is not the primary concern): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, typically in polar aprotic solvents like DMF[4][5][6]. These conditions often result in mixtures, but can be useful if the isomers are easily separable or if the substrate has a strong directing group for N2.

Q3: Can temperature be used to control the N1/N2 ratio?

Yes, temperature is a key lever for controlling regioselectivity by shifting the balance between kinetic and thermodynamic control[9][10][11][12][19].

  • Lower Temperatures (e.g., 0 °C or below): These conditions favor the kinetically controlled product, which is the one that forms faster (i.e., has the lower activation energy)[11][12].

  • Higher Temperatures: Elevated temperatures can provide enough energy to overcome the activation barriers for both pathways, allowing the reaction to become reversible and reach equilibrium. Under these conditions, the more thermodynamically stable product will be favored[11][12][20]. In indazole alkylation, this generally means the N1-isomer[1].

Data Summary & Visualization

Table 1: Summary of Conditions for Regioselective Indazole Alkylation
Desired IsomerBaseSolventKey Controlling FactorsTypical N1:N2 RatioReference(s)
N1 NaHTHFThermodynamic control; tight ion-pair formation; favored by C3 electron-withdrawing groups.>99:1[1][2]
N1 Cs₂CO₃DioxaneEffective for some substrates at elevated temperatures.High N1-selectivity[6]
Mixture K₂CO₃ / Cs₂CO₃DMFKinetic control or solvent-separated ion pairs; often results in poor selectivity.Variable (e.g., 1:1)[4][5]
N2 PPh₃ / DIADTHFMitsunobu conditions; often kinetically favors N2.1:2.5 (N1:N2)[1]
N2 TfOH (catalytic)DCMAcid-catalyzed reaction with diazo compounds; kinetically favors N2.Up to 0:100[16]
N2 TfOH or Cu(OTf)₂VariousAcid-catalyzed reaction with alkyl 2,2,2-trichloroacetimidates; kinetically favors N2.Highly N2-selective[15][17][18]
N2 NaHTHFSteric control; requires a bulky or electron-withdrawing substituent at the C7 position.>4:96[1][2]

Diagrams

IndazoleAlkylationFactors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (NaH, K₂CO₃, Cs₂CO₃) Control Kinetic vs. Thermodynamic Control Base->Control Solvent Solvent (THF, DMF, Dioxane) Solvent->Control Temperature Temperature (Low vs. High) Temperature->Control C3_Sub C3 Substituent (EWG, Sterics) Outcome N1 : N2 Ratio C3_Sub->Outcome C7_Sub C7 Substituent (Sterics, EWG) C7_Sub->Outcome Control->Outcome caption Key factors influencing N1 vs. N2 regioselectivity.

Caption: Key factors influencing N1 vs. N2 regioselectivity.

AlkylationWorkflow Start Select Indazole Substrate DefineGoal Define Target Regioisomer (N1 or N2) Start->DefineGoal SelectConditions Select Conditions (Base, Solvent, Temp) DefineGoal->SelectConditions RunReaction Perform Alkylation Reaction & Monitor Progress (TLC/LCMS) SelectConditions->RunReaction Workup Reaction Workup & Crude Isolation RunReaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analyze Product Ratio & Characterize (NMR) Purify->Analyze Troubleshoot Troubleshoot & Optimize (If selectivity/yield is low) Analyze->Troubleshoot Failure FinalProduct Desired Regioisomer Analyze->FinalProduct Success Troubleshoot->SelectConditions caption General workflow for optimizing regioselective indazole alkylation.

Caption: General workflow for optimizing regioselective indazole alkylation.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Methyl-2H-indazol-5-yl)methanol. In the absence of directly published experimental spectra for this specific molecule, this document leverages a comparative approach, drawing on established spectral data from structurally analogous compounds. This methodology not only allows for a robust prediction of the chemical shifts and coupling constants for the title compound but also offers valuable insights into the structure-spectra correlations within the N-methylated indazole family. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The precise substitution pattern on the indazole ring system is critical for therapeutic efficacy and selectivity. Consequently, unambiguous structural characterization is paramount. NMR spectroscopy stands as the most powerful technique for elucidating the regiochemistry of substitution on the indazole core, particularly in distinguishing between N1 and N2 isomers, which often possess distinct pharmacological profiles.

Predicted NMR Spectra of this compound

The chemical structure of this compound is presented below. The numbering of the indazole ring is crucial for the assignment of NMR signals.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl group, and the hydroxymethyl group. The predicted chemical shifts (δ) are based on the analysis of substituent effects and comparison with related indazole derivatives[1][2][3].

  • H3: This proton is expected to be the most downfield of the aromatic protons due to its position adjacent to the pyridinic nitrogen (N2). It will appear as a singlet. Predicted δ ≈ 8.0-8.2 ppm.

  • H4 and H6: These protons are part of an ABC spin system on the benzene ring. H4 is ortho to the electron-donating hydroxymethyl group and will likely be a doublet. H6 is meta to the hydroxymethyl group and will also appear as a doublet. The coupling between them (J₄,₆) will be small (meta coupling).

  • H7: This proton is ortho to the carbon bearing the nitrogen atom and will appear as a doublet.

  • CH₂OH: The methylene protons of the hydroxymethyl group will appear as a singlet, or a doublet if coupled to the hydroxyl proton. The chemical shift is influenced by the aromatic ring. Predicted δ ≈ 4.5-4.7 ppm.

  • OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. It can be confirmed by D₂O exchange. Predicted δ ≈ 5.0-5.5 ppm.

  • N-CH₃: The methyl group attached to the N2 position will appear as a sharp singlet. Predicted δ ≈ 4.0-4.2 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the nitrogen atoms and the substituents.

  • C3: This carbon, attached to two nitrogen atoms, will be significantly downfield. Predicted δ ≈ 148-150 ppm.

  • C7a and C3a: These are the bridgehead carbons. C7a is adjacent to N1, and C3a is adjacent to N2. Their chemical shifts will be in the aromatic region.

  • C4, C5, C6, C7: These are the carbons of the benzene ring. The chemical shift of C5 will be influenced by the attached hydroxymethyl group.

  • CH₂OH: The carbon of the hydroxymethyl group will appear in the aliphatic region. Predicted δ ≈ 60-65 ppm.

  • N-CH₃: The carbon of the N-methyl group will also be in the aliphatic region. Predicted δ ≈ 35-40 ppm.

Comparative Spectral Data

To substantiate the predicted chemical shifts, the following table compares the expected values for this compound with the experimentally determined NMR data for structurally related compounds.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)N-CH₃ (ppm)Other Protons (ppm)Reference
This compound (Predicted) ~8.1 (s)~7.6 (d)-~7.2 (dd)~7.5 (d)~4.1 (s)CH₂: ~4.6 (s), OH: ~5.3 (br s)-
2-Methyl-2H-indazole8.08 (s)7.71 (d)7.09 (t)7.36 (t)7.80 (d)4.15 (s)-[4]
(1-Methyl-1H-indazol-5-yl)methanol7.98 (s)7.60 (d)-7.25 (dd)7.45 (s)4.05 (s)CH₂: 4.65 (d), OH: 5.30 (t)[5]
5-Nitro-2-methyl-2H-indazole8.35 (s)8.80 (d)-8.25 (dd)7.85 (d)4.25 (s)-[6]
CompoundC3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C3a (ppm)C7a (ppm)N-CH₃ (ppm)Other Carbons (ppm)Reference
This compound (Predicted) ~149~123~135~120~117~122~149~38CH₂: ~63-
2-Methyl-2H-indazole149.3122.3120.2126.5117.2121.9149.338.0-[4]
(1-Methyl-1H-imidazol-5-yl)methanol--132.7---140.131.9CH₂: 31.0[7]

Analysis of Comparative Data:

The comparison highlights key trends. The chemical shift of H3 in 2-substituted indazoles is consistently downfield, a characteristic feature that helps distinguish them from their 1-substituted counterparts. The electron-withdrawing nitro group in 5-nitro-2-methyl-2H-indazole significantly deshields the aromatic protons, as expected. The N-methyl signal in 2-methylated indazoles typically appears around 4.1-4.2 ppm. For the target molecule, the hydroxymethyl group at C5 is expected to have a modest effect on the aromatic proton and carbon chemical shifts compared to the unsubstituted 2-methyl-2H-indazole.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[8][9].

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0 ppm)[10].

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.51 ppm)[9].

    • 2D NMR (Optional but Recommended):

      • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for confirming the assignment of quaternary carbons and the overall connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock proton Acquire ¹H Spectrum lock->proton carbon Acquire ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d phase Phasing & Baseline Correction two_d->phase reference Referencing phase->reference integrate Integration & Peak Picking reference->integrate assign Spectral Assignment integrate->assign

Caption: Workflow for NMR spectral analysis.

Conclusion

The structural elucidation of substituted indazoles is a critical task in synthetic and medicinal chemistry. This guide provides a comprehensive framework for the NMR spectral analysis of this compound. By leveraging a comparative analysis with structurally related compounds, robust predictions for the ¹H and ¹³C NMR spectra have been established. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data. The combination of predictive analysis and systematic experimental methodology detailed herein will empower researchers to confidently characterize this and other novel indazole derivatives.

References

mass spectrometry of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2-Methyl-2H-indazol-5-yl)methanol: A Comparative Analysis of Ionization Techniques and Fragmentation Pathways

For research scientists and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of an effective research and development pipeline. This compound, a substituted indazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules.

This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound. It offers a comparative overview of different ionization techniques, predicts fragmentation patterns based on established chemical principles, and presents standardized protocols to aid researchers in method development.

Molecular Structure and Predicted Mass

Before any analysis, understanding the fundamental properties of the analyte is crucial. This compound has the chemical formula C₉H₁₀N₂O.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀N₂O
Average Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.07931 Da

The monoisotopic mass is the key value used for high-resolution mass spectrometry (HRMS) analysis, allowing for precise mass measurements and molecular formula confirmation.

A Comparative Guide to Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum—specifically, the presence of a molecular ion and the extent of fragmentation.[1] For a molecule like this compound, which possesses both a polar hydroxyl group and a semi-volatile heterocyclic core, several techniques are viable.

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons, causing extensive and reproducible fragmentation.[2] It is typically coupled with Gas Chromatography (GC).

  • Expertise & Experience: Due to its high energy, the molecular ion (M⁺˙) peak in EI spectra of alcohols can be weak or entirely absent.[3] The primary utility of EI lies in its ability to generate a rich fragmentation pattern that serves as a "fingerprint" for the molecule, which is invaluable for library matching and structural confirmation.[2]

  • Expected Outcome: We predict that the EI spectrum will be dominated by fragment ions rather than the molecular ion at m/z 162. The fragmentation will likely involve the loss of the hydroxymethyl group and cleavages within the indazole ring system.

Soft Ionization: ESI and APCI

Soft ionization techniques impart minimal energy to the analyte, primarily yielding the intact molecule with a charge (a quasi-molecular ion) and producing very little fragmentation in the source.[4] These methods are ideal for Liquid Chromatography (LC-MS) and for determining the molecular weight of the analyte.

  • Electrospray Ionization (ESI): ESI is best suited for polar molecules that can be ionized in solution before being transferred to the gas phase.[5] Given the presence of the basic nitrogen atoms in the indazole ring, this compound is expected to ionize exceptionally well in positive ion mode, forming a strong protonated molecule, [M+H]⁺, at m/z 163.0866.[1][4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and semi-volatile compounds.[5] The sample is volatilized and then ionized via corona discharge.[1] APCI would also be an effective method, likely producing a strong [M+H]⁺ ion. It can be a robust alternative if the sample matrix contains salts or detergents that interfere with ESI.[5]

  • Trustworthiness: To gain structural information with soft ionization, tandem mass spectrometry (MS/MS) is required.[6] In this technique, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID) to reveal its substructure. This two-step process provides both molecular weight and structural data, forming a self-validating system.

Predicted Fragmentation Pathways (Tandem MS/MS)

The structural elucidation of this compound via MS/MS relies on predictable fragmentation of the protonated molecule ([M+H]⁺, m/z 163.09). The fragmentation pathways for N-methylated indazoles and related nitrogen-containing heterocycles have been studied and provide a basis for these predictions.[7][8][9]

The primary fragmentation points are expected to be the benzylic C-C bond and cleavages related to the heterocyclic ring.

  • Pathway A: Loss of Formaldehyde (CH₂O): A common fragmentation for benzylic alcohols involves the neutral loss of formaldehyde (30.01 Da). This would produce a stable 2-methyl-2H-indazole cation at m/z 133.07 .

  • Pathway B: Loss of Water (H₂O): The protonated molecule can easily lose a molecule of water (18.01 Da) to form a resonance-stabilized carbocation at m/z 145.08 .

  • Pathway C: Ring Cleavage: Indazole rings can undergo characteristic cleavages. Following the loss of water, the structure may undergo further fragmentation, such as the loss of HCN or N₂, although these are typically less favored than losses from the substituent.[7] A key fragment reported for indazole cores is the methylidene-indazolium ion at m/z 131.[7]

G M [M+H]⁺ m/z 163.09 F1 Loss of CH₂O (Formaldehyde) M->F1 F2 Loss of H₂O (Water) M->F2 Frag1 [C₈H₉N₂]⁺ m/z 133.07 F1->Frag1 -30.01 Da Frag2 [C₉H₉N₂]⁺ m/z 145.08 F2->Frag2 -18.01 Da F3 Loss of H₂ Frag2->F3 Frag3 [C₉H₇N₂]⁺ m/z 143.06 F3->Frag3 -2.02 Da

Figure 1: Predicted MS/MS fragmentation of protonated this compound.

Proposed Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are provided for both GC-MS and LC-MS analysis.

Protocol 1: GC-EI-MS Analysis

This method is ideal for generating a reproducible fragmentation fingerprint for library creation and identification.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, 20:1)

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis

This method is superior for confirming molecular weight and obtaining detailed structural information through targeted fragmentation.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.

  • LC System: Agilent 1290 Infinity II LC or equivalent UHPLC system.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min, hold for 1 min. Return to 5% B and re-equilibrate for 1.5 min.

    • Column Temperature: 40°C.

  • MS System: Agilent 6460 QQQ or a Q-TOF instrument.[8]

  • MS Conditions:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3500 V.[8]

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • MS1 Scan: m/z 100-500 to find the parent ion.

    • MS2 Product Ion Scan: Isolate precursor ion m/z 163.1. Apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

G cluster_LC UHPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Isolation m/z 163.1) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 / TOF (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data Mass Spectrum

Figure 2: A typical experimental workflow for LC-ESI-MS/MS analysis.

Data Interpretation: A Comparative Summary

The choice between EI and ESI/APCI depends entirely on the analytical goal.

Table 2: Comparison of Expected Mass Spectrometry Data

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Ion Observed Fragment Ions[M+H]⁺ (m/z 163.09)
Molecular Ion (M⁺˙) Weak or absent (m/z 162.08)Not applicable
Key Predicted Fragments m/z 132 ([M-CH₂O]⁺˙), m/z 131 ([M-CH₂OH]⁺)m/z 145 ([M+H-H₂O]⁺), m/z 133 ([M+H-CH₂O]⁺)
Primary Application Compound identification (fingerprint), GC-based quantificationMolecular weight confirmation, structural elucidation, LC-based quantification
Structural Info Source In-source fragmentationCollision-Induced Dissociation (CID)

Comparison with an Alternative: The (1-Methyl-1H-indazol-5-yl)methanol Isomer

It is critical to distinguish between positional isomers. An immediate alternative to our target molecule is (1-Methyl-1H-indazol-5-yl)methanol, where the methyl group is on the N1 position. While both isomers have the identical mass and molecular formula, their fragmentation patterns, particularly under EI, would likely differ due to the different stability of the intermediate fragments. The relative abundance of key fragments can often be used to differentiate such isomers, highlighting the importance of a well-characterized fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound is a tractable challenge that can be approached with standard instrumentation. For simple confirmation of identity and use in a GC-amenable workflow, GC-EI-MS provides a valuable fragmentation fingerprint. However, for unambiguous molecular weight confirmation and detailed structural characterization, LC-ESI-MS/MS is the superior technique.[6] The soft ionization of ESI ensures the integrity of the molecular ion for isolation, while subsequent MS/MS provides the specific fragmentation data needed to confirm the connectivity of the molecule. The protocols and predicted data herein serve as a robust starting point for researchers working with this compound and its structural analogues.

References

A Comparative Guide to the Reactivity of 1H- vs. 2H-Indazole Methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Tautomers in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system, is a cornerstone pharmacophore in modern drug discovery. Its derivatives are integral to a wide array of therapeutics, from anti-inflammatory agents to oncology treatments. The indazole scaffold primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] This subtle difference in the position of a single hydrogen atom profoundly impacts the molecule's electronic distribution, physicochemical properties, and, consequently, its reactivity and pharmacological profile.

This guide provides an in-depth comparison of the reactivity of 1H- and 2H-indazole methanol isomers, a class of derivatives that introduce a versatile hydroxymethyl handle for further synthetic elaboration. Understanding the differential reactivity of these isomers is paramount for the rational design and regioselective synthesis of complex indazole-based drug candidates. We will explore the underlying principles governing their reactivity, supported by experimental protocols and data, to empower researchers in their synthetic endeavors.

The Foundation: Thermodynamic Stability and Electronic Landscape

The core principle governing the behavior of indazole isomers is the superior thermodynamic stability of the 1H-tautomer.[1][2] Quantum mechanical calculations and experimental observations consistently show the 1H-indazole to be more stable than its 2H counterpart by approximately 3.6 to 4.5 kcal/mol.[2][3] This stability difference is the primary driver for the product distribution in many reactions, particularly those conducted under thermodynamic control.

The 1H-isomer possesses a benzenoid structure, which contributes to its greater aromatic stabilization. In contrast, the 2H-isomer has a quinonoid-like structure, which is higher in energy. This electronic disparity influences the nucleophilicity of the nitrogen atoms, with the N1 and N2 positions exhibiting distinct reactivity profiles that can be exploited for selective functionalization.

Synthesis of Indazole Methanol Isomers: A Game of Control

The regioselective synthesis of either 1H- or 2H-indazole methanol isomers hinges on the careful selection of reaction conditions to favor either the thermodynamic or kinetic product.

Thermodynamic Control: Favoring the 1H-Indazole Methanol Isomer

The synthesis of (1H-indazol-1-yl)methanol is typically achieved under acidic conditions, which facilitate thermodynamic equilibration to the more stable 1H-substituted product.

Experimental Protocol: Synthesis of (1H-indazol-1-yl)methanol [4][5]

  • Reaction Setup: Suspend 1H-indazole (1.0 eq) in aqueous hydrochloric acid (e.g., 30% HCl).

  • Reagent Addition: To the stirred suspension, add a 30% aqueous solution of formaldehyde (1.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature overnight. The acidic medium allows for the reversible protonation and reaction at both N1 and N2, ultimately leading to the accumulation of the most stable isomer.

  • Work-up and Isolation: The product can be isolated by neutralization and extraction with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization.

  • Causality of Experimental Choices: The use of acidic conditions is crucial for establishing a thermodynamic equilibrium. The reaction proceeds through the more stable 1H-tautomer, leading to the preferential formation of the N1-hydroxymethylated product.

G indazole 1H-Indazole intermediate Thermodynamic Equilibrium indazole->intermediate formaldehyde Formaldehyde (aq) formaldehyde->intermediate acid HCl (aq) acid->intermediate Catalyst product (1H-Indazol-1-yl)methanol intermediate->product Favored Product

Caption: Synthesis of (1H-Indazol-1-yl)methanol via thermodynamic control.

Kinetic Control: Targeting the 2H-Indazole Methanol Isomer

To access the less stable 2H-indazole methanol isomer, conditions that favor kinetic control are necessary. This typically involves using a strong, non-nucleophilic base to deprotonate the indazole, followed by rapid reaction with an electrophile at low temperature. While a direct protocol for (2H-indazol-2-yl)methanol is less common, its synthesis can be extrapolated from established methods for N2-alkylation.

Proposed Experimental Protocol: Synthesis of (2H-indazol-2-yl)methanol

  • Reaction Setup: Dissolve 1H-indazole (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

  • Deprotonation: Add a strong base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 eq) and stir for 30 minutes to generate the indazolide anion.

  • Electrophile Addition: Introduce a suitable hydroxymethylating agent. Since formaldehyde is highly reactive and may lead to complex mixtures, a protected equivalent like paraformaldehyde could be used, though this would require a subsequent deprotection step. A more direct, albeit less common, approach would be to use a reagent like chloromethyl methyl ether followed by hydrolysis, though this adds complexity. The key is a rapid reaction at low temperature to trap the kinetically favored N2-adduct.

  • Work-up and Isolation: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) at low temperature and allow it to warm to room temperature. Extract the product with an organic solvent and purify quickly, often using chromatography, to isolate the 2H-isomer before potential equilibration to the 1H-isomer.

  • Causality of Experimental Choices: The use of a strong base in an aprotic solvent at low temperature generates the indazolide anion and prevents proton exchange that would lead to thermodynamic equilibration. The N2 position of the indazolide anion is often more sterically accessible and can be more nucleophilic under these kinetically controlled conditions, leading to the preferential formation of the 2H-substituted product.

G indazole 1H-Indazole anion Indazolide Anion indazole->anion Deprotonation base Strong Base (e.g., NaH) THF, -78°C base->anion product (2H-Indazol-2-yl)methanol anion->product Kinetic Attack electrophile Hydroxymethylating Agent electrophile->product

Caption: Proposed synthesis of (2H-Indazol-2-yl)methanol via kinetic control.

Self-Validation: Spectroscopic Differentiation of Isomers

Unambiguous characterization of the 1H- and 2H-indazole methanol isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6]

Proton/Carbon 1H-Isomer (N1-substituted) 2H-Isomer (N2-substituted) Key Differentiating Feature
H3 Typically more shielded (lower ppm)Typically more deshielded (higher ppm)The chemical environment of the H3 proton is significantly different between the two isomers.
H7 Less deshieldedMore deshielded due to the anisotropic effect of the N1 lone pair.A noticeable downfield shift for H7 is a hallmark of N2-substitution.[6]
CH2 (methanol) Chemical shift is influenced by proximity to the pyrazole ring.Chemical shift is also influenced by its position relative to the benzene ring.While subtle, the chemical shift of the methylene protons will differ between the isomers.
C3 Varies depending on substitution.Generally deshielded compared to the 1H-isomer.The carbon chemical shifts provide a reliable fingerprint for each isomer.
C7a Less deshielded.More deshielded.Similar to H7, the C7a carbon experiences a downfield shift in the 2H-isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the aromatic protons, particularly H3 and H7.

  • 13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole core.

  • 2D NMR (HMBC/NOESY): For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed. An HMBC correlation between the N-CH2 protons and the C3 and C7a carbons can definitively establish the point of attachment.[7]

Comparative Reactivity of 1H- vs. 2H-Indazole Methanol Isomers

Once synthesized and characterized, the 1H- and 2H-indazole methanol isomers exhibit distinct reactivity profiles.

Further N-Alkylation or N-Acylation

The presence of the N-hydroxymethyl group in one isomer leaves the other nitrogen atom available for further functionalization.

  • 1H-Isomer ((1H-Indazol-1-yl)methanol): The remaining nitrogen is at the N2 position. This nitrogen is generally considered more nucleophilic and sterically accessible, making it a prime target for subsequent alkylation or acylation reactions.

  • 2H-Isomer ((2H-Indazol-2-yl)methanol): The remaining nitrogen is at the N1 position. While still reactive, the N1 position is part of the more stable benzenoid system, and its reactivity can be tempered compared to the N2 position in the 1H-isomer.

Reactions of the Hydroxymethyl Group: A Case Study in O-Alkylation (Etherification)

The hydroxymethyl group is a versatile handle for introducing new functionality. A common transformation is etherification. The ease of this reaction can be influenced by the electronic nature of the indazole core to which it is attached.

  • 1H-Isomer: The N1-substituted indazole has a more "pyrrole-like" nitrogen at the N2 position, which can influence the overall electron density of the molecule.

  • 2H-Isomer: The N2-substituted indazole has a more "pyridine-like" nitrogen at the N1 position. The 2H-indazole system generally has a larger dipole moment than the 1H-system, which can affect the reactivity of substituents.[8]

Proposed Comparative Experiment: Competitive O-Alkylation

This experiment would provide direct, quantitative data on the relative reactivity of the hydroxymethyl group in each isomer.

  • Reaction Setup: In a single flask, combine equimolar amounts (e.g., 0.5 mmol each) of (1H-indazol-1-yl)methanol and (2H-indazol-2-yl)methanol in a suitable solvent like dichloromethane.

  • Reagent Addition: Add a sub-stoichiometric amount (e.g., 0.5 eq, 0.25 mmol) of an alkylating agent, such as benzyl bromide, along with a mild base like triethylamine.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS to determine the relative consumption of the starting materials and the formation of the corresponding O-benzylated products.

  • Analysis: Quantify the product ratio to determine which isomer's hydroxymethyl group is more nucleophilic and reacts faster under these competitive conditions.

  • Anticipated Outcome: The difference in reactivity is expected to be subtle. However, the different electronic environments of the indazole rings may lead to a discernible preference for the etherification of one isomer over the other.

G cluster_0 Competitive Reaction Mixture isomer1 (1H-Indazol-1-yl)methanol reagents Benzyl Bromide (0.5 eq) Triethylamine isomer1->reagents isomer2 (2H-Indazol-2-yl)methanol isomer2->reagents product1 O-Benzylated 1H-Isomer reagents->product1 product2 O-Benzylated 2H-Isomer reagents->product2 analysis HPLC / LC-MS Analysis product1->analysis product2->analysis

References

A Comparative Guide to the Structure-Activity Relationship of Methyl-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its versatile structure allows for a wide range of modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among these modifications, the strategic placement of a methyl group on the indazole core has proven to be a critical determinant of biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methyl-indazole derivatives, with a focus on their role as kinase inhibitors. By synthesizing data from numerous studies, we aim to provide a clear, objective resource to inform the rational design of next-generation therapeutics.

The Significance of Methylation on the Indazole Core

The position of a methyl group on the indazole ring—be it on the nitrogen (N1 or N2) or the benzene ring (positions 3, 4, 5, 6, or 7)—can profoundly influence a compound's interaction with its biological target. This seemingly simple modification can alter the molecule's electronics, lipophilicity, and steric profile, thereby impacting its binding affinity, selectivity, and metabolic stability. Understanding these nuances is paramount for medicinal chemists aiming to optimize lead compounds.

Comparative Analysis of Kinase Inhibitory Activity

The following sections delve into the SAR of methyl-indazole derivatives against key cancer-associated kinases. Due to the nature of available research, a direct head-to-head comparison of all possible methyl isomers for a single target is often unavailable. Therefore, this guide synthesizes data from various studies to draw comparative insights where possible and presents the SAR for different methyl-substituted indazole series targeting specific kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Several indazole-based VEGFR inhibitors have been developed, and the position of methyl groups plays a crucial role in their activity.

While direct comparative studies of different methyl-indazole isomers as VEGFR inhibitors are limited, the extensive research on pazopanib, which features a 3-methyl-6-nitro-1H-indazole core, underscores the importance of this substitution pattern for potent VEGFR inhibition.

Extracellular Signal-Regulated Kinase (ERK) Inhibitors

The ERK/MAPK signaling pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

A series of indazole amide derivatives have been explored as potent ERK1/2 inhibitors. Within this series, substitutions on the indazole ring have been investigated, though a systematic comparison of methyl positional isomers is not extensively documented. However, the available data suggests that the substitution pattern on the indazole core is critical for potent inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.

The development of "reverse indazole" inhibitors of HPK1 has highlighted the importance of the core scaffold. While specific SAR on methyl substitution is not detailed in the provided results, the optimization of these scaffolds often involves fine-tuning of substituents on the core structure.

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key in vitro kinase inhibition assays commonly used in the evaluation of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., VEGFR2, ERK1/2, HPK1)

  • Substrate peptide/protein

  • Test compounds (methyl-indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of a fluorescently labeled tracer to the kinase, and the displacement of this tracer by a test compound.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of a kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition of tracer binding for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[2][3][4]

Signaling Pathway Visualizations

Understanding the context in which these methyl-indazole derivatives act is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: Simplified VEGFR signaling pathway.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors

Caption: The ERK1/2 signaling cascade.

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 JNK JNK SLP76->JNK HPK1 HPK1 HPK1->SLP76 Inhibition AP1 AP-1 JNK->AP1 GeneExpression Gene Expression (T-Cell Activation) AP1->GeneExpression

Caption: HPK1-mediated negative regulation of T-cell signaling.

Conclusion

The structure-activity relationship of methyl-indazole derivatives is a complex and multifaceted field. While this guide provides a comparative overview based on the current literature, it is evident that the precise impact of methyl group positioning is highly dependent on the specific chemical scaffold and the biological target. The provided data and protocols are intended to serve as a valuable resource for researchers in the rational design and evaluation of novel methyl-indazole-based kinase inhibitors. Further systematic studies directly comparing regioisomeric methyl-indazoles are warranted to build a more comprehensive understanding and unlock the full therapeutic potential of this privileged scaffold.

References

A Comparative Guide to the Biological Activity of (2-Methyl-2H-indazol-5-yl)methanol and Its Isomers: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a focal point for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of substituted indazoles.

This document addresses the topic of the biological activity of (2-Methyl-2H-indazol-5-yl)methanol in comparison to its structural isomers. A comprehensive search of the current scientific literature reveals a notable absence of direct comparative studies on this specific set of isomers. While the broader indazole family is well-documented, quantitative biological data for this compound and its positional isomers of the methyl and methanol groups are not publicly available.

Therefore, this guide will take a prospective approach. It will first delineate the established importance of the indazole scaffold. Subsequently, it will propose a structured, hypothetical experimental plan for a comparative biological evaluation of these isomers. This will include the identification of key isomers, relevant biological assays, detailed experimental protocols, and the rationale behind these choices, providing a robust framework for researchers aiming to explore this specific area of medicinal chemistry.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a versatile heterocyclic motif that has yielded a number of clinically successful drugs. Prominent examples include:

  • Axitinib , a potent tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.

  • Pazopanib , another multi-target tyrosine kinase inhibitor used in the therapy of renal cell carcinoma and soft tissue sarcoma.

  • Benzydamine , a non-steroidal anti-inflammatory drug with analgesic and anesthetic properties.

The therapeutic success of these agents underscores the potential of the indazole scaffold to serve as a foundation for the design of new and effective drugs. The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents, making SAR studies a critical component of the drug discovery process.

Isomers of Interest: A Comparative Framework

To conduct a meaningful comparative study, a selection of key isomers of this compound is required. The primary variables are the positions of the N-methyl group (N1 vs. N2) and the hydroxymethyl group on the benzene ring. A logical set of isomers for initial investigation would include:

  • This compound (the target compound)

  • (1-Methyl-1H-indazol-5-yl)methanol

  • (2-Methyl-2H-indazol-6-yl)methanol

  • (1-Methyl-1H-indazol-6-yl)methanol

  • (2-Methyl-2H-indazol-4-yl)methanol

  • (1-Methyl-1H-indazol-4-yl)methanol

  • (2-Methyl-2H-indazol-7-yl)methanol

  • (1-Methyl-1H-indazol-7-yl)methanol

  • (2-Methyl-2H-indazol-3-yl)methanol

  • (1-Methyl-1H-indazol-3-yl)methanol

This set allows for a systematic evaluation of how the spatial arrangement of the methyl and hydroxymethyl groups influences biological activity.

isomers cluster_target Target Compound cluster_isomers Key Isomers for Comparison 2-Me-5-CH2OH This compound 1-Me-5-CH2OH (1-Methyl-1H-indazol-5-yl)methanol 2-Me-6-CH2OH (2-Methyl-2H-indazol-6-yl)methanol 1-Me-6-CH2OH (1-Methyl-1H-indazol-6-yl)methanol 2-Me-4-CH2OH (2-Methyl-2H-indazol-4-yl)methanol 1-Me-4-CH2OH (1-Methyl-1H-indazol-4-yl)methanol 2-Me-7-CH2OH (2-Methyl-2H-indazol-7-yl)methanol 1-Me-7-CH2OH (1-Methyl-1H-indazol-7-yl)methanol 2-Me-3-CH2OH (2-Methyl-2H-indazol-3-yl)methanol 1-Me-3-CH2OH (1-Methyl-1H-indazol-3-yl)methanol

Figure 1: Key isomers for a comparative biological evaluation.

Proposed Biological Evaluation: A Step-by-Step Approach

Given the prevalence of anticancer activity among indazole derivatives, a primary focus on cytotoxicity against a panel of human cancer cell lines is a logical starting point. Further investigation into the inhibition of specific kinases would be a rational follow-up, given the mechanism of action of many successful indazole-based drugs.

I. In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the isomeric compounds against a representative panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma, and a non-cancerous cell line like HEK293 for assessing selectivity).

    • Culture the cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of each isomer in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

    • Create a series of dilutions from the stock solutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After 48-72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each isomer using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF-7) Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep Compound Dilution Series Treatment Treat with Isomers (48-72h) CompoundPrep->Treatment Seeding->Treatment MTT_add Add MTT Reagent (4h incubation) Treatment->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout IC50 Calculate IC50 Values Readout->IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Expected Outcome and Interpretation:

This experiment will provide a quantitative comparison of the cytotoxic potency of each isomer. A lower IC50 value indicates higher cytotoxicity. The data should be presented in a tabular format for easy comparison. Differences in IC50 values between isomers will highlight the importance of the substitution pattern for cytotoxic activity.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)HEK293 IC50 (µM)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
(1-Methyl-1H-indazol-5-yl)methanolData to be determinedData to be determinedData to be determinedData to be determined
... (other isomers)............
Doxorubicin (Positive Control)Known valueKnown valueKnown valueKnown value
II. Kinase Inhibition Assays

Based on the cytotoxicity data, the most potent isomers can be selected for further investigation into their mechanism of action. Given the prevalence of kinase inhibition among indazole-based drugs, screening against a panel of relevant kinases is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

  • Reagents and Materials:

    • Recombinant human VEGFR2 kinase.

    • A suitable substrate peptide (e.g., a poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Assay buffer.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, and Compound Dilutions Mix Combine Reagents in 96-well Plate Reagents->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at RT Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Luminescence Measure Luminescence Stop->Luminescence IC50 Calculate Kinase IC50 Luminescence->IC50

Figure 3: Workflow for an in vitro kinase inhibition assay.

Expected Outcome and Interpretation:

This assay will reveal whether the cytotoxic effects of the active isomers are mediated through the inhibition of specific kinases. The IC50 values will provide a direct measure of their inhibitory potency. Comparing the kinase inhibition profiles of the different isomers will provide valuable insights into the SAR for kinase binding.

CompoundVEGFR2 IC50 (µM)Other Kinase IC50 (µM)
This compoundData to be determinedData to be determined
Isomer XData to be determinedData to be determined
Axitinib (Positive Control)Known valueKnown value

Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding the specific biological activities of this compound and its isomers, the proposed experimental framework provides a clear path for their systematic evaluation. The results of such a study would be of significant interest to the medicinal chemistry community, contributing to a deeper understanding of the SAR of the versatile indazole scaffold.

Future work could expand upon these initial findings by:

  • Investigating the mechanism of cell death (apoptosis vs. necrosis).

  • Exploring the effects on other cellular processes, such as cell cycle progression and migration.

  • Conducting in vivo studies in animal models for the most promising compounds.

By following a logical and rigorous experimental plan, researchers can effectively elucidate the biological potential of these and other novel indazole derivatives, paving the way for the development of the next generation of indazole-based therapeutics.

References

alternative synthesis routes for (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Synthesis Routes for (2-Methyl-2H-indazol-5-yl)methanol

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, coupled with a reactive primary alcohol functional group, makes it a valuable synthon for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics. The regiochemistry of the N-methylation is critical, as the 2-methyl (2H) isomer often exhibits distinct biological activity compared to its 1-methyl (1H) counterpart.

This guide provides a comparative analysis of two primary synthetic pathways to obtain this compound, designed for researchers and drug development professionals. We will delve into the strategic choices behind each route, provide detailed experimental protocols, and offer a data-driven comparison to inform decisions based on scalability, safety, and efficiency.

Route 1: Synthesis via Reduction of a Carboxylic Acid Ester

This pathway is a robust and common approach that begins with a commercially available indazole ester. The strategy hinges on first establishing the correct N-methylation pattern on the heterocyclic core, followed by the reduction of the ester moiety to the desired primary alcohol.

Strategic Overview

The core logic of this route is to leverage the thermodynamic control achievable during the N-alkylation of the indazole ring. While direct alkylation can often lead to a mixture of N1 and N2 isomers, specific conditions can strongly favor the desired 2H-indazole product. Subsequent reduction of the stable ester group requires a potent reducing agent.

Route 1: Ester Reduction Pathway A Methyl 1H-indazole-5-carboxylate B Methyl 2-methyl-2H- indazole-5-carboxylate A->B  Regioselective N-Methylation (TMOF, H₂SO₄) C This compound B->C  Ester Reduction (LiAlH₄)

Caption: Workflow for the Ester Reduction Pathway.

Experimental Protocols

Step 1: Regioselective N-Methylation of Methyl 1H-indazole-5-carboxylate

This step is critical for selectively forming the 2-methyl isomer. The use of trimethyl orthoformate (TMOF) in the presence of a strong acid like sulfuric acid has been shown to achieve high regioselectivity for the N2 position of the indazole ring.[1]

  • Reagents: Methyl 1H-indazole-5-carboxylate, Trimethyl orthoformate (TMOF), Sulfuric acid (conc.), Toluene (dry).

  • Procedure:

    • To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in dry toluene, add concentrated sulfuric acid (1.1 eq) dropwise at room temperature.

    • Add trimethyl orthoformate (10.0 eq).

    • Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., petroleum ether:ethyl acetate) to yield Methyl 2-methyl-2H-indazole-5-carboxylate.[1]

Causality Behind Experimental Choices: The mechanism for this N2-selectivity involves the thermodynamic control of the reaction. It is proposed that an intermediate, 1-(dimethoxymethyl)-1H-indazole, is formed, which then undergoes an intramolecular rearrangement to the more stable 2-methyl product.[1] The acidic conditions facilitate this rearrangement.

Step 2: Reduction of Methyl 2-methyl-2H-indazole-5-carboxylate

The conversion of the methyl ester to a primary alcohol requires a strong reducing agent, as esters are significantly less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.

  • Reagents: Methyl 2-methyl-2H-indazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, dry).

  • Procedure:

    • Suspend LiAlH₄ (1.5-2.0 eq) in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Dissolve Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: LiAlH₄ is a powerful source of hydride ions (H⁻) capable of reducing the polarized carbonyl of the ester. The reaction proceeds via an aldehyde intermediate which is immediately reduced further to the alcohol. The Fieser workup is a standard and safe procedure for neutralizing the reactive aluminum species, resulting in an easily filterable solid.

Route 2: Synthesis via Reduction of an Aldehyde

This alternative pathway involves the reduction of the corresponding aldehyde, 2-Methyl-2H-indazole-5-carbaldehyde. This route is particularly attractive if the aldehyde is commercially available or can be synthesized efficiently. The final reduction step is notably milder than that required for the ester.

Strategic Overview

The key advantage of this route is the use of mild and selective reducing agents in the final step. The aldehyde functional group is highly susceptible to reduction, allowing for the use of reagents like sodium borohydride (NaBH₄), which offers a superior safety profile and easier workup compared to LiAlH₄. Furthermore, this opens the door to alternative green chemistry approaches such as biocatalysis.

Route 2: Aldehyde Reduction Pathway cluster_0 Alternative Reductions A 2-Methyl-2H-indazole- 5-carbaldehyde B This compound A->B C Chemical Reduction (NaBH₄) C->B D Biocatalytic Reduction (Baker's Yeast) D->B

Caption: Workflow for the Aldehyde Reduction Pathway.

Experimental Protocols

The starting material, 2-Methyl-2H-indazole-5-carbaldehyde, is available from several chemical suppliers.[2][3]

Method 2A: Chemical Reduction with Sodium Borohydride

This is the most common and straightforward method for reducing an aldehyde to a primary alcohol.[4][5]

  • Reagents: 2-Methyl-2H-indazole-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol or Ethanol.

  • Procedure:

    • Dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the reaction is complete by TLC.

    • Cool the mixture to 0 °C and quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1N HCl) until gas evolution ceases.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the residue with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Causality Behind Experimental Choices: NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not react with esters or carboxylic acids. Its use in protic solvents like methanol is standard practice, and the workup is significantly simpler and safer than for LiAlH₄.

Method 2B: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

This "green chemistry" approach uses a whole-cell biocatalyst to perform the reduction, operating under exceptionally mild conditions.[5]

  • Reagents: 2-Methyl-2H-indazole-5-carbaldehyde, Baker's yeast (fresh), Glucose, Water, Ethanol.

  • Procedure:

    • In a large flask, create a suspension of fresh baker's yeast (e.g., 80 g) in water (e.g., 500 mL).

    • Add glucose (e.g., 5 g) to activate the yeast's metabolic processes and stir for 30 minutes. The yeast's enzymes use cofactors like NADH, which are regenerated by glucose metabolism.

    • Dissolve the 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq, e.g., 2 mmol) in a minimal amount of a water-miscible co-solvent like ethanol (e.g., 20 mL).

    • Add the aldehyde solution dropwise to the stirring yeast suspension.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by extracting a small aliquot and analyzing by TLC.

    • Upon completion, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Wash the cell cake thoroughly with ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate. Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Causality Behind Experimental Choices: Baker's yeast contains a variety of oxidoreductase enzymes that can reduce carbonyl compounds.[5] This method avoids the use of chemical reducing agents and often proceeds with high selectivity. It represents a sustainable alternative, although reaction times are longer and product isolation can be more involved due to the complex biological medium.[5]

Comparative Analysis

FeatureRoute 1: Ester ReductionRoute 2A: Chemical Aldehyde ReductionRoute 2B: Biocatalytic Aldehyde Reduction
Starting Material Methyl 1H-indazole-5-carboxylate2-Methyl-2H-indazole-5-carbaldehyde2-Methyl-2H-indazole-5-carbaldehyde
Key Transformation N-Methylation + Ester ReductionAldehyde ReductionAldehyde Reduction
Primary Reagents TMOF, H₂SO₄, LiAlH₄ NaBH₄ Baker's Yeast , Glucose
Safety & Hazards High (Requires inert atmosphere, pyrophoric LiAlH₄, careful quenching)Low (NaBH₄ is stable in air, reacts controllably with protic solvents)Very Low (Non-toxic, biodegradable reagents)
Reaction Conditions High temperature (reflux) for methylation; Cryogenic to RT for reductionCryogenic to RTAmbient temperature
Reaction Time 6-10 hours1-3 hours24-48 hours
Workup Complexity Moderate to High (Hazardous quench, filtration of aluminum salts)Low (Simple acid/water quench and extraction)Moderate (Filtration of yeast cells, extraction from large aqueous volume)
Scalability Good, but LiAlH₄ use can be problematic on a large scaleExcellentChallenging due to large volumes and long reaction times
Green Chemistry Poor (Harsh reagents, organic solvents)Fair (Milder reagent, but still uses organic solvents)Excellent (Water as primary solvent, renewable catalyst)

Conclusion and Recommendations

The choice of synthetic route for this compound depends critically on the specific priorities of the research team.

  • Route 1 (Ester Reduction) is a reliable and well-established pathway, particularly if the primary available starting material is an indazole carboxylate. Its main drawback is the use of LiAlH₄, which poses significant safety and handling challenges, especially at a larger scale.

  • Route 2A (Chemical Aldehyde Reduction) is the most practical and efficient method, assuming the aldehyde precursor is readily accessible. It is fast, high-yielding, uses safer reagents, and is easily scalable, making it the recommended choice for most laboratory and pilot-scale applications.

  • Route 2B (Biocatalytic Aldehyde Reduction) represents the most environmentally benign approach. It is an excellent option for academic settings or applications where green chemistry principles are paramount. However, its long reaction times and potential scalability issues make it less suitable for rapid, large-quantity production.

For most drug development professionals, Route 2A offers the optimal balance of speed, safety, and efficiency.

References

A Comparative Guide to Indazole-Based Kinase Inhibitors: A Deep Dive into Potency, Selectivity, and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide offers a comparative analysis of four prominent indazole-based kinase inhibitors: Pazopanib, Axitinib, Seliciclib, and Lestaurtinib. We will delve into their mechanisms of action, comparative efficacy against key kinase targets, and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals with the critical insights needed to advance their work.

Introduction: The Versatility of the Indazole Scaffold in Kinase Inhibition

Protein kinases, as crucial regulators of cellular signaling, represent a major class of therapeutic targets in oncology. The indazole core, a bicyclic aromatic heterocycle, has proven to be a privileged structure in medicinal chemistry, enabling the development of numerous kinase inhibitors with diverse target profiles.[1][2] Several indazole-based drugs, including Axitinib and Pazopanib, have gained regulatory approval and are now integral components of cancer treatment regimens. This guide will provide a comparative analysis of these established drugs alongside promising clinical candidates, Seliciclib and Lestaurtinib, to highlight the chemical and biological diversity stemming from this versatile scaffold.

Comparative Analysis of Indazole-Based Kinase Inhibitors

This section provides a detailed profile of each selected indazole-based inhibitor, focusing on their primary kinase targets and reported potencies. It is crucial to note that IC50 values can vary between studies due to different assay conditions; therefore, the data presented here is for comparative purposes, with sources clearly cited.

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[3][4] Its anti-angiogenic properties are central to its mechanism of action in treating renal cell carcinoma and soft tissue sarcoma.[4]

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is a second-generation, potent, and selective inhibitor of VEGFRs 1, 2, and 3.[4][5][6] Its high affinity for VEGFRs makes it a powerful anti-angiogenic agent, primarily used in the treatment of advanced renal cell carcinoma.[7][8]

Seliciclib: A Cyclin-Dependent Kinase (CDK) Inhibitor

Seliciclib (also known as R-roscovitine) is an inhibitor of several cyclin-dependent kinases, with notable activity against CDK2, CDK7, and CDK9.[9][10] By disrupting the cell cycle, Seliciclib has shown potential in treating various cancers and is currently in clinical trials.[10][11]

Lestaurtinib: A FLT3 and JAK2 Inhibitor

Lestaurtinib is a multi-kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). Its ability to target these kinases makes it a promising therapeutic for hematological malignancies, such as acute myeloid leukemia (AML), where FLT3 mutations are common.[12][13]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected indazole-based inhibitors against their primary kinase targets. This data provides a quantitative basis for comparing their potency.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)Seliciclib IC50 (µM)Lestaurtinib IC50 (nM)
VEGFR-1 10[3]0.1[4]--
VEGFR-2 30[3][14]0.2[4][15]--
VEGFR-3 47[3]0.1-0.3[4]--
PDGFRα 71[3]5--
PDGFRβ 84[3][16]1.6[15]--
c-Kit 74[3]1.7[15]--
CDK1/cyclin B --2.7[5]-
CDK2/cyclin E --0.1[5]-
CDK5 --0.2[17]-
CDK7/cyclin H --0.5[5]-
CDK9/cyclin T1 --0.8[5]-
FLT3 ---2-3[7][12]
JAK2 ---0.9
TrkA ---< 25
Aurora A ---8.1
Aurora B ---2.3

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades and the general workflows for evaluating inhibitor potency and cellular effects.

Signaling Pathways

VEGFR2_Signaling cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR2 Axitinib Axitinib Axitinib->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pazopanib and Axitinib.

CDK2_Signaling CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Seliciclib Seliciclib Seliciclib->CyclinE_CDK2 Inhibits

Caption: CDK2 Signaling in Cell Cycle Progression and Inhibition by Seliciclib.

FLT3_JAK2_Signaling FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Binds JAK2 JAK2 Cytokine_R->JAK2 Activates JAK2->STAT5 Activates Proliferation Cell Proliferation and Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Lestaurtinib Lestaurtinib Lestaurtinib->FLT3 Inhibits Lestaurtinib->JAK2 Inhibits

Caption: FLT3 and JAK2 Signaling Pathways and Inhibition by Lestaurtinib.

Experimental Workflows

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prep_reagents add_components Add Kinase and Inhibitor to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Luminescence Assay) incubate->stop_reaction detect_signal Measure Luminescence or Radioactivity stop_reaction->detect_signal analyze Analyze Data (Calculate IC50) detect_signal->analyze end End analyze->end

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_cells Incubate Overnight seed_cells->incubate_cells treat_cells Treat with Serial Dilutions of Inhibitor incubate_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining Cellular IC50 using the MTT Assay.

Experimental Protocols

In Vitro Luminescence-Based Kinase Assay

This protocol is designed to determine the IC50 value of a test compound against a specific kinase.[18][19]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., indazole-based inhibitor)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and measures the remaining ATP.

  • Luminescence Reading: Incubate at room temperature for 10 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of a compound on a cancer cell line and to calculate its cellular IC50 value.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells with the compound for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and then measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The comparative analysis presented in this guide highlights the diverse selectivity profiles and potent activities that can be achieved through chemical modifications of this core structure. Pazopanib and Axitinib demonstrate the success of targeting angiogenesis through VEGFR inhibition, while Seliciclib and Lestaurtinib showcase the potential of targeting cell cycle regulation and key signaling nodes in hematological malignancies.

The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of new chemical entities. As our understanding of kinase biology deepens, the rational design of next-generation indazole-based inhibitors will undoubtedly lead to more effective and selective cancer therapies. Future efforts will likely focus on developing inhibitors with improved resistance profiles and those that can modulate multiple oncogenic pathways simultaneously.

References

A Comparative Guide to the X-ray Crystallography of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the structural analysis of 2H-indazole derivatives, with a primary focus on single-crystal X-ray crystallography. It is designed to offer objective insights into the performance of this technique against other common analytical methods, supported by experimental data, and to provide detailed, field-proven protocols. As a senior application scientist, the aim is to deliver a narrative that is not just a set of instructions, but a self-validating system of scientific integrity and logic.

Introduction: The Structural Significance of 2H-Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The indazole scaffold, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers and their derivatives are of significant interest due to their unique biological activities.[1][3] A precise understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and ensuring the solid-state properties of active pharmaceutical ingredients (APIs) are well-characterized.

Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the atomic arrangement in the solid state, providing precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions. This guide will explore the nuances of applying this powerful technique to the study of 2H-indazole derivatives.

The Power of X-ray Crystallography: A Comparative Overview

While various analytical techniques offer valuable structural information, X-ray crystallography provides a level of detail that is often unparalleled. Here, we compare it with two other powerful methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyDensity Functional Theory (DFT) Calculations
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantum mechanical modeling to predict electronic structure and geometry.
Sample Phase Solid (single crystal)Solution or Solid-StateIn-silico (computational)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions.[1]Through-bond and through-space atomic connectivity, molecular dynamics, and conformational information in solution.[4]Optimized molecular geometry, electronic properties (HOMO-LUMO), and theoretical vibrational frequencies.[4]
Advantages - Unambiguous determination of absolute structure.- High precision and accuracy.- Provides detailed information on solid-state packing.- Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.- Does not require crystallization.- Can predict structures of molecules that are difficult to synthesize or crystallize.- Provides insights into electronic properties and reactivity.
Limitations - Requires high-quality single crystals, which can be challenging to grow.- Provides a static picture of the molecule in the crystalline state.- Structure determination can be complex for large molecules.- Does not provide information on crystal packing.- Accuracy is dependent on the level of theory and basis set used.- Does not directly provide experimental validation of the structure.

Deciphering the Crystal Packing of 2H-Indazole Derivatives: A Data-Driven Comparison

The substitution pattern on the 2H-indazole core significantly influences its crystal packing and molecular geometry. Below is a comparative table of crystallographic data for a selection of 2H-indazole derivatives, showcasing this diversity.

CompoundFormulaCrystal SystemSpace GroupKey Geometric FeaturesIntermolecular Interactions
2-(4-Methylphenyl)-2H-indazole C₁₄H₁₂N₂MonoclinicP2₁/cIndazole ring is nearly planar. The p-tolyl ring is twisted at a dihedral angle of 46.26° with respect to the indazole core.[1]C-H···π interactions.
2-Allyl-7-nitro-2H-indazole C₁₀H₉N₃O₂TriclinicP-1Two independent molecules in the asymmetric unit. The allyl group is nearly perpendicular to the indazole system.C-H···O and π-π stacking interactions.
2-Benzyl-6-nitro-2H-indazole C₁₄H₁₁N₃O₂MonoclinicP2₁/nThe indazole ring is planar, with the benzene ring of the benzyl group at a dihedral angle of 65.87°.π-π stacking and C-H···O hydrogen bonds.
3-(2H-Indazol-2-yl)-2H-chromen-2-one C₁₆H₁₀N₂O₂MonoclinicP2₁/cThe indazole and coumarin ring systems are nearly coplanar.C-H···O and C-H···N hydrogen bonds, π-π stacking.[5]

Experimental Protocols: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. Here, we outline a detailed methodology for the X-ray crystallography of 2H-indazole derivatives.

Part 1: Crystallization - The Art and Science of Crystal Growth

The formation of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

1. Solvent Selection:

  • Rationale: The solubility of the 2H-indazole derivative is a key factor. A suitable solvent system is one in which the compound is soluble at a higher temperature and sparingly soluble at a lower temperature, or one from which the solvent can be slowly removed.

  • Screening: A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof) is recommended. Given the aromatic and heterocyclic nature of 2H-indazoles, solvents like ethanol, methanol, and acetonitrile, often in combination with water, can be effective.[1]

2. Crystallization Techniques:

  • Slow Evaporation:

    • Principle: The concentration of the solute is gradually increased by the slow evaporation of the solvent, leading to supersaturation and crystal growth.

    • Protocol:

      • Prepare a nearly saturated solution of the 2H-indazole derivative in the chosen solvent.

      • Filter the solution to remove any dust or particulate matter.

      • Place the solution in a clean vial, covered with a perforated cap or parafilm to allow for slow evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Principle: A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

    • Protocol:

      • Prepare a solution of the 2H-indazole derivative.

      • In a sealed container, place a reservoir of a precipitant (a solvent in which the compound is less soluble).

      • Place a drop of the compound solution on a coverslip (hanging drop) or a pedestal (sitting drop) within the container.

      • Seal the container and allow the system to equilibrate.

  • Cooling Crystallization:

    • Principle: A saturated solution of the compound at a higher temperature is slowly cooled, leading to a decrease in solubility and crystallization.

    • Protocol:

      • Prepare a saturated solution of the 2H-indazole derivative at an elevated temperature.

      • Slowly cool the solution to room temperature or below.

Challenges and Optimization:

  • Oiling Out: If the compound separates as an oil, try using a less polar solvent, a lower concentration, or a slower rate of supersaturation.

  • Formation of Microcrystals: If only very small crystals are obtained, try slowing down the crystallization process by reducing the rate of evaporation or cooling. Seeding with a pre-existing crystal can also promote the growth of larger crystals.

  • Tautomeric Impurities: The presence of the 1H-indazole tautomer can sometimes hinder crystallization. Purification techniques such as column chromatography or recrystallization may be necessary to isolate the desired 2H-isomer.

Part 2: X-ray Diffraction - Illuminating the Molecular Structure

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

1. Crystal Mounting and Data Collection:

  • A single crystal of suitable size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

2. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of 2H-Indazole Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Selection Method Selection (Evaporation, Diffusion, etc.) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for the X-ray crystallography of 2H-indazole derivatives.

logical_relationships cluster_properties Molecular Properties cluster_outcomes Crystallographic Outcomes Substituents Substituents Intermolecular_Forces Intermolecular Forces (H-bonding, π-stacking) Substituents->Intermolecular_Forces Molecular_Geometry Molecular Geometry Substituents->Molecular_Geometry Tautomerism Tautomerism Tautomerism->Intermolecular_Forces Crystal_Packing Crystal_Packing Intermolecular_Forces->Crystal_Packing Polymorphism Polymorphism Crystal_Packing->Polymorphism

References

A Comparative Guide to the Synthesis of (2-Methyl-2H-indazol-5-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (2-Methyl-2H-indazol-5-yl)methanol is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and disadvantages. The protocols described herein are designed to be self-validating, grounded in established chemical principles, and supported by experimental data from analogous systems.

Introduction to this compound

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 2-methyl substitution pattern can be crucial for modulating the physicochemical and pharmacokinetic properties of the final drug substance. The 5-hydroxymethyl group provides a versatile handle for further chemical modifications, such as the introduction of side chains or linking moieties. Given its strategic importance, the selection of an optimal synthetic route to this compound is a critical decision in any drug discovery program.

This guide will focus on two primary, convergent synthetic strategies, both commencing from readily accessible precursors and involving the reduction of a carbonyl group at the 5-position of the 2-methyl-2H-indazole core.

Synthetic Strategies: A Comparative Analysis

The two most logical and experimentally validated approaches for the synthesis of this compound involve the reduction of either the corresponding aldehyde or methyl ester. These are designated as Route A1 and Route A2, respectively.

Route A1: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde

This route is predicated on the selective reduction of an aldehyde to a primary alcohol. The preferred reagent for this transformation is sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this purpose.

Advantages:

  • High Selectivity: Sodium borohydride is highly chemoselective for aldehydes and ketones, minimizing the risk of over-reduction or side reactions with other functional groups that may be present in more complex derivatives.

  • Operational Simplicity: The reaction is typically carried out in protic solvents like methanol or ethanol at or below room temperature. The workup procedure is generally straightforward, involving quenching with water and extraction of the product.

  • Safety: Compared to more powerful reducing agents like lithium aluminum hydride, sodium borohydride is significantly safer to handle and does not react violently with protic solvents.

Disadvantages:

  • Availability of Starting Material: The synthesis of the precursor, 2-Methyl-2H-indazole-5-carbaldehyde, may require an additional synthetic step from a more common starting material, such as a bromo-indazole derivative.

Route A2: Reduction of 2-Methyl-2H-indazole-5-carboxylic acid methyl ester

This alternative route employs a more powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the ester functionality to the primary alcohol.

Advantages:

  • Potentially More Convergent: In some synthetic sequences, the methyl ester precursor may be more readily accessible than the aldehyde.

  • High Reactivity: LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, ensuring a complete and often rapid conversion of the ester.

Disadvantages:

  • Lower Selectivity: The high reactivity of LiAlH₄ makes it less chemoselective than NaBH₄. It will reduce a variety of other functional groups, which could be a limitation in the synthesis of more complex molecules.

  • Hazardous Reagents: LiAlH₄ reacts violently with water and other protic solvents, necessitating the use of anhydrous reaction conditions and careful handling. The workup procedure also requires a cautious quenching step to safely destroy any excess reagent.[1]

  • More Stringent Conditions: Reactions with LiAlH₄ are typically performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

Data Summary and Comparison

ParameterRoute A1: Aldehyde ReductionRoute A2: Ester Reduction
Starting Material 2-Methyl-2H-indazole-5-carbaldehyde2-Methyl-2H-indazole-5-carboxylic acid methyl ester
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Solvents Methanol, EthanolAnhydrous THF, Anhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Selectivity High (selective for aldehydes/ketones)Lower (reduces esters, amides, carboxylic acids, etc.)[1]
Safety Profile Relatively safe, stable in protic solventsHighly reactive, pyrophoric with water
Workup Procedure Simple aqueous quench and extractionCareful quenching with, for example, ethyl acetate followed by aqueous workup
Estimated Yield Generally high (>90%) for similar reductions[2][3]Generally high (>90%) for similar reductions[1]

Experimental Protocols

Synthesis of Precursors

The starting materials for both routes can be synthesized from a common precursor, such as 5-bromo-2-methyl-2H-indazole, via organometallic coupling or carbonylation reactions.

dot

Synthesis_of_Precursors cluster_0 Route A1 Precursor cluster_1 Route A2 Precursor BromoIndazole 5-Bromo-2-methyl-2H-indazole Formylation Organometallic Coupling (e.g., with DMF) BromoIndazole->Formylation 1. n-BuLi 2. DMF Carbonylation Carbonylation (e.g., with CO, Pd catalyst) BromoIndazole->Carbonylation CO, Pd(OAc)₂, dppf, MeOH, Et₃N Aldehyde 2-Methyl-2H-indazole-5-carbaldehyde Formylation->Aldehyde Ester 2-Methyl-2H-indazole-5-carboxylic acid methyl ester Carbonylation->Ester

Caption: Synthesis pathways for key precursors.

Protocol for Route A1: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde

dot

Route_A1 Aldehyde 2-Methyl-2H-indazole-5-carbaldehyde Reaction NaBH₄ Methanol, 0 °C to RT Aldehyde->Reaction Product This compound Reaction->Product

Caption: Workflow for Route A1.

Step-by-Step Methodology:

  • To a solution of 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol (10 volumes) at 0 °C, add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol for Route A2: Reduction of 2-Methyl-2H-indazole-5-carboxylic acid methyl ester

dot

Route_A2 Ester 2-Methyl-2H-indazole-5-carboxylic acid methyl ester Reaction 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Aqueous Workup Ester->Reaction Product This compound Reaction->Product

Caption: Workflow for Route A2.

Step-by-Step Methodology:

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Methyl-2H-indazole-5-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (5 volumes) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Validation and Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectral data based on the structure and data from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-7.8 (s, 1H, indazole-H3), ~7.7-7.5 (m, 2H, Ar-H), ~7.4-7.2 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~4.1 (s, 3H, N-CH₃), ~1.7 (br s, 1H, -OH). Note: The exact chemical shifts may vary slightly.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~150.0, ~140.0, ~128.0, ~125.0, ~122.0, ~120.0, ~118.0 (Ar-C and indazole-C), ~65.0 (-CH₂OH), ~35.0 (N-CH₃). Note: The exact chemical shifts may vary slightly.

  • Mass Spectrometry (ESI+): m/z = 163.08 [M+H]⁺.

Conclusion and Recommendation

Both Route A1 and Route A2 are viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the availability of the starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.

For most laboratory-scale syntheses where safety and operational simplicity are key considerations, Route A1 (the reduction of the aldehyde with NaBH₄) is the recommended pathway. The mild reaction conditions, high selectivity, and ease of workup make it a more user-friendly and less hazardous option.

Route A2, employing the more powerful and hazardous LiAlH₄, is a suitable alternative, particularly if the ester precursor is more readily available or if a more forceful reduction is required. However, the stringent anhydrous conditions and the hazardous nature of the reagent necessitate more specialized handling procedures.

Ultimately, the optimal synthetic route will be determined by the specific constraints and objectives of the research program. This guide provides the necessary framework and comparative data to make an informed and scientifically sound decision.

References

A Comparative Guide to Catalytic Systems for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds, including anti-cancer agents, HIV protease inhibitors, and anti-inflammatory drugs.[1][2][3] The efficient and selective synthesis of functionalized indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of contemporary catalytic systems for indazole synthesis, offering insights into their mechanisms, performance, and practical applications to empower researchers in selecting the optimal strategy for their synthetic challenges.

The Strategic Importance of Catalysis in Indazole Synthesis

Classical methods for indazole synthesis often rely on harsh conditions, such as the diazotization and nitrosation of anilines, which may involve toxic or unstable reagents and high temperatures.[4] The advent of transition-metal catalysis and the development of metal-free alternatives have revolutionized the field, enabling milder, more efficient, and highly selective routes to a diverse range of indazole derivatives.[5][6][7] These modern catalytic approaches often exhibit broad functional group tolerance, a crucial aspect for the synthesis of complex molecules in drug development.[1][8]

Transition-Metal-Catalyzed Systems: A Mechanistic Overview

Transition metals, particularly palladium, copper, and rhodium, have emerged as powerful catalysts for constructing the indazole ring system through various mechanistic pathways, most notably C-H activation and cross-coupling reactions.[9][10]

Palladium Catalysis: The Versatile Workhorse

Palladium catalysts are renowned for their versatility in C-N bond formation.[11] In indazole synthesis, palladium-catalyzed cross-coupling reactions between appropriately substituted aryl precursors and nitrogen sources are a common strategy. For instance, the coupling of 2-bromobenzaldehydes with benzophenone hydrazone, followed by acid-catalyzed cyclization, provides a reliable route to 1H-indazoles.[1] However, some palladium-catalyzed methods can require high catalyst loading and may yield protected indazole products, necessitating additional synthetic steps.[3]

A significant advancement in palladium catalysis is the use of intramolecular C-H amination. For example, aminohydrazones can undergo a ligand-free palladium-catalyzed C-H amination to form 1H-indazoles, showcasing a more atom-economical approach.[12]

Copper Catalysis: The Economical and Green Alternative

Copper catalysts offer a more economical and often more environmentally benign alternative to palladium.[13] Copper-catalyzed methods have been successfully applied to the synthesis of both 1H- and 2H-indazoles. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper is an effective method for preparing 2H-indazoles, where copper plays a key role in the formation of both C-N and N-N bonds.[1]

Furthermore, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles at lower temperatures and with lower catalyst loading compared to some palladium-based systems.[12] The choice between palladium and copper can also influence the regioselectivity of C-H functionalization, offering complementary synthetic strategies.[14]

Rhodium and Cobalt Catalysis: The Power of C-H Activation

Rhodium and cobalt catalysts have enabled the direct synthesis of indazoles through C-H activation/annulation cascades, representing a highly efficient and atom-economical strategy.[9] These methods often utilize a directing group to achieve high regioselectivity. For example, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to the formation of indazole derivatives bearing a quaternary carbon.[15] Similarly, the reaction of azobenzenes with aldehydes, catalyzed by Rh(III), provides a one-step synthesis of substituted N-aryl-2H-indazoles.[16][17]

Cobalt(III) catalysts have also been developed for the synthesis of 2-aryl indazoles via C-H bond functionalization/addition/cyclization cascades, demonstrating the first examples of cobalt-catalyzed additions of C-H bonds to carbonyl compounds for this purpose.[18] A synergistic cobalt and copper catalytic system has also been explored to provide an alternative to more expensive rhodium catalysts.[12]

Metal-Free Catalytic Systems: A Greener Approach

In the pursuit of more sustainable synthetic methodologies, metal-free catalytic systems for indazole synthesis have gained significant attention.[1] These approaches avoid the cost and potential toxicity associated with residual transition metals in the final products.

A notable metal-free method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride in the presence of a base like triethylamine.[1][19] This mild and scalable process allows for the synthesis of a variety of 1H-indazoles in good to excellent yields.[19] Another innovative metal-free approach is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C–N bond formation from arylhydrazones, which offers a green and reliable route to substituted 1H-indazoles under mild conditions.[1] More recently, a one-pot, metal-free synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives has been developed, which is operationally simple and insensitive to air and moisture.[4][20]

Comparative Performance of Catalytic Systems

To facilitate the selection of an appropriate catalytic system, the following table summarizes the key performance indicators of representative catalysts for indazole synthesis.

Catalytic SystemCatalyst/ReagentSubstrate ExampleProduct TypeYield (%)Reaction Time (h)Temperature (°C)Key Advantages
Palladium-Catalyzed Pd(OAc)₂ / P(tBu)₃·HBF₄Pyrazoles and internal alkynes1H-IndazolesGood--Broad substrate scope[12]
Copper-Catalyzed Cu(OAc)₂·H₂Oo-haloaryl N-sulfonylhydrazones1H-IndazolesGood1280Lower catalyst loading, milder conditions[12]
Rhodium-Catalyzed [Cp*RhCl₂]₂ / AgSbF₆Azobenzenes and aldehydesN-aryl-2H-indazolesGood to High2480High efficiency, C-H activation[16][17]
Cobalt-Catalyzed Co(III) complexAzobenzenes and aldehydesN-aryl-2H-indazolesGood-130Lower cost alternative to Rhodium[18]
Metal-Free (Base-catalyzed) MsCl / Et₃No-aminobenzoximes1H-IndazolesGood to Excellent-0-23Mild, scalable, metal-free[1][19]
Metal-Free (Oxidative) PIFAArylhydrazones1H-IndazolesGood-rtMild, green, broad scope[1]

Experimental Protocols

Representative Protocol for Metal-Free Indazole Synthesis from o-Aminobenzoximes

This protocol is adapted from the work of Counceller et al.[19]

Materials:

  • Substituted o-aminobenzoxime (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the o-aminobenzoxime in DCM at 0 °C is added triethylamine.

  • Methanesulfonyl chloride is then added dropwise to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 1H-indazole.

Mechanistic Diagrams

The following diagrams illustrate the catalytic cycles for representative transition-metal-catalyzed indazole syntheses.

Rhodium_Catalyzed_Indazole_Synthesis cluster_cycle Rhodium(III) Catalytic Cycle Rh_III [Cp*Rh(III)] Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle Azobenzene Azobenzene Azobenzene->Rh_III Coordination & C-H Activation Insertion_Product Aldehyde Insertion Product Rhodacycle->Insertion_Product + Aldehyde Aldehyde Aldehyde Aldehyde->Insertion_Product Cyclized_Intermediate Cyclized Intermediate Insertion_Product->Cyclized_Intermediate Cyclization Cyclized_Intermediate->Rh_III Regeneration of Rh(III) Indazole_Product N-Aryl-2H-Indazole Cyclized_Intermediate->Indazole_Product Aromatization

Caption: Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles.

Copper_Catalyzed_Indazole_Synthesis cluster_cycle Copper-Catalyzed N-N Bond Formation Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_III Cu(III) Intermediate Cu_I->Cu_III Cu_II->Cu_I Reduction Cu_III->Cu_I Regeneration Product 1H-Indazole Cu_III->Product Reductive Elimination (N-N bond formation) Substrate o-Haloaryl N-sulfonylhydrazone Substrate->Cu_I Oxidative Addition Oxidant Oxidant (e.g., O₂) Oxidant->Cu_II

Caption: Plausible mechanism for copper-catalyzed 1H-indazole synthesis.

Conclusion and Future Outlook

The synthesis of indazoles has been significantly advanced by the development of diverse catalytic systems. Transition-metal catalysis, particularly with palladium, copper, and rhodium, offers powerful and versatile strategies for constructing the indazole core, with C-H activation emerging as a particularly efficient approach. Concurrently, the rise of metal-free catalytic systems provides greener and more cost-effective alternatives, aligning with the principles of sustainable chemistry.

The choice of a specific catalytic system will depend on factors such as the desired substitution pattern, substrate availability, cost considerations, and scalability. For complex pharmaceutical targets, the mild conditions and high functional group tolerance of modern catalytic methods are invaluable. Future research will likely focus on the development of even more efficient and selective catalysts, including those based on earth-abundant metals, as well as the expansion of enantioselective methods for the synthesis of chiral indazole derivatives.

References

A Researcher's Guide to Assessing the Anti-Proliferative Activity of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapies.[1][2][3] Its rigid, bicyclic structure serves as an excellent bioisostere for the purine base of ATP, making it an ideal framework for designing potent protein kinase inhibitors.[4][5] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole moiety, highlighting its clinical significance and therapeutic potential.[1][2][3][4][5][6]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically assess the anti-proliferative activity of novel indazole derivatives. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical progression from initial screening to mechanistic elucidation.

The Indazole Scaffold: A Versatile Tool for Kinase Inhibition

The efficacy of indazole derivatives often stems from their ability to compete with ATP for the binding pocket of various protein kinases, which are frequently dysregulated in cancer.[4][7] Key oncogenic kinases successfully targeted by indazole compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[4][7][8] The specific substitutions on the indazole ring dictate target selectivity and potency, a concept explored through Structure-Activity Relationship (SAR) studies.[2][9][10]

Indazole core interaction with a kinase ATP-binding site.

Phase 1: Primary Assessment of Anti-Proliferative Effects

The initial step is to quantify the dose-dependent effect of the novel compounds on the proliferation of a panel of cancer cell lines. This primary screen helps identify hit compounds and determine their potency (IC50/GI50).

Workflow for Primary Anti-Proliferative Screening

Workflow for primary screening of novel compounds.
Rationale for Assay Selection: SRB vs. MTT

While both the MTT and Sulforhodamine B (SRB) assays are used to measure cell viability, we recommend the SRB assay for primary screening.

  • MTT Assay: Measures the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[11] Its reliance on mitochondrial activity can be a confounding factor, as some compounds may affect metabolism without being directly cytotoxic.

  • SRB Assay: A colorimetric assay that relies on the binding of the SRB dye to basic amino acids of cellular proteins.[12] It measures total biomass, providing a more direct assessment of cell number and is less susceptible to metabolic interferences.[13]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is a self-validating system for determining growth inhibition.

  • Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serially diluted novel indazole compounds and a reference drug (e.g., Doxorubicin) to the plates. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell growth inhibition versus compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

Results should be summarized to compare the potency of novel compounds against established agents across multiple cell lines. Including a non-cancerous cell line (e.g., HEK-293) provides an early indication of selectivity.[14]

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. HEK-293 (Normal)Selectivity Index (SI)
Novel Indazole A 1.52.11.825.5>10
Novel Indazole B 15.218.912.522.1~1.5
Axitinib (Ref.) 5.84.33.935.0>6
Doxorubicin (Ref.) 0.91.20.81.5~1.5
Selectivity Index (SI) is often calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Phase 2: Assessing Long-Term Clonogenic Survival

A low IC50 value indicates potent growth inhibition but does not guarantee cell death or a loss of reproductive capacity. The Colony Formation Assay, or clonogenic assay, is the gold standard for assessing the long-term survival of cells after treatment.[15] It measures the ability of a single cell to undergo sufficient divisions to form a colony (typically defined as ≥50 cells).

Experimental Protocol: Colony Formation Assay
  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number must be optimized per cell line to ensure discrete colonies form in the control wells.

  • Treatment: After 24 hours, treat the cells with the novel indazole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a methanol:acetic acid solution (3:1) for 15 minutes.

    • Stain with 0.5% crystal violet in methanol for 20 minutes.[16]

  • Counting: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

    • PE = (Number of colonies formed in control / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Phase 3: Elucidating the Mechanism of Action (MOA)

Once a compound has demonstrated potent and sustained anti-proliferative activity, the next critical step is to determine how it works. For indazole-based kinase inhibitors, the two most common mechanisms are cell cycle arrest and the induction of apoptosis.[17][18]

A. Cell Cycle Analysis via Flow Cytometry

Many anti-cancer agents, including indazole compounds, function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[17][19][20] This can be quantified by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population with a flow cytometer.[21][22]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 20,000 events. The PI fluorescence intensity directly correlates with DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[21]

B. Apoptosis Induction via Western Blotting

A highly desirable trait for an anti-cancer agent is the ability to trigger programmed cell death, or apoptosis.[24] Western blotting is a robust technique to detect the cleavage and activation of key proteins in the apoptotic cascade.[25]

Apoptotic Signaling Pathways

G Indazole Novel Indazole Compound Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Indazole->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Indazole->Bax Activates Mito Mitochondria CytC Cytochrome c (released) Mito->CytC Bcl2->Bax Inhibits Bax->Mito Forms pores in mitochondrial membrane Casp9 Pro-Caspase-9 CytC->Casp9 Activates aCasp9 Cleaved Caspase-9 (Initiator) Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Cleaved Caspase-3 (Executioner) PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis cPARP Cleaved PARP cPARP->Apoptosis

Simplified intrinsic apoptosis pathway often targeted by indazoles.
Experimental Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction: Treat cells with the compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[26]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic markers (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP, or a shift in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.[25][27]

Final Comparative Analysis

The culmination of this multi-phased assessment is a comprehensive comparison of your lead candidate against established alternatives. This summary provides a clear, data-driven rationale for advancing the compound to the next stage of preclinical development, such as in vivo efficacy studies in animal models.[18]

ParameterNovel Indazole AAxitinib (VEGFRi)Doxorubicin (Topo IIi)
IC50 vs. A549 (µM) 2.14.31.2
Selectivity (SI) >10>6~1.5
Clonogenic Survival Significantly reduces colony formation at 1x IC50Moderately reduces colony formation at 1x IC50Completely abolishes colony formation at 1x IC50
Cell Cycle Effect G2/M Arrest at 24hG1 Arrest at 48hG2/M Arrest at 24h
Apoptosis Induction Induces cleavage of Caspase-3 and PARPMinimal cleavage of Caspase-3Strong induction of cleaved Caspase-3
Primary Target Class Kinase InhibitorKinase InhibitorTopoisomerase Inhibitor

This structured evaluation ensures that the anti-proliferative activity of novel indazole compounds is not just measured, but thoroughly understood, providing a solid foundation for their future as potential cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2-Methyl-2H-indazol-5-yl)methanol. Developed for researchers, scientists, and professionals in drug development, this guide moves beyond simple instruction to explain the critical reasoning behind each procedural step. Our commitment is to ensure your operational safety and full regulatory compliance, reinforcing the trust you place in our role as a partner in your research.

Core Principle: Hazard-Aware Waste Management

Hazard Profile and Essential Protective Measures

All handling and disposal preparation must be conducted with an understanding of the potential risks. The following table summarizes the inferred hazard profile and the mandatory safety measures.

Parameter Guidance & Justification Primary Sources
Inferred GHS Hazard Class • Acute Toxicity, Oral (Category 4)• Skin Irritation (Category 2)• Serious Eye Irritation (Category 2)• Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[2][3]
GHS Pictogram Exclamation Mark (GHS07: Exclamation Mark)[2]
Required Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles.• Hand Protection: Chemically resistant gloves (e.g., Nitrile).• Body Protection: Standard laboratory coat.[2][4]
Engineering Controls All handling, including transfers to a waste container, must occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][4][5]
Known Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. The methanol moiety is susceptible to reaction with these materials.[4][6][4][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is non-negotiable for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to collection.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[7] The container must be in good condition, with no cracks or deterioration, and must seal tightly to prevent leaks.[7][8]

  • Ensure Cleanliness: The container must be clean and dry before the first addition of waste.

  • Headroom Allowance: Do not fill the container beyond 90% of its capacity (to the shoulder). This headspace allows for vapor expansion and prevents spills.[7]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7][8]

    • An accurate estimation of the concentration and the solvent used (e.g., "approx. 5% in Methanol").

    • The date the container was first used for waste accumulation.

    • The associated hazards (e.g., "Toxic," "Irritant").[7]

Step 3: Waste Accumulation and Segregation
  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[7] This could be a secondary containment bin within a fume hood or a designated cabinet.

  • Segregate Incompatibles: Critically, store this waste away from incompatible materials such as strong acids and oxidizing agents.[7] Storing incompatible waste streams together can lead to dangerous chemical reactions.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[7][8][9] Evaporation of waste in a fume hood is not a permissible disposal method.[7][9][10]

  • Utilize Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[8]

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposal gen Generate Waste: This compound container Select Compatible Container (HDPE or Glass) gen->container Step 1 labeling Affix & Complete Hazardous Waste Label container->labeling Step 2 saa Store in Designated SAA within Secondary Containment labeling->saa Step 3 full Container is Full (or project complete) saa->full request Submit Waste Collection Request to EHS/EHSS full->request Step 4 pickup EHS/EHSS Personnel Collects Waste request->pickup Step 5

Caption: Waste Disposal Workflow for this compound.

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or the project generating the waste is complete, submit a chemical waste collection request to your institution's designated safety office (e.g., EHS, EHSS).[9]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to central storage facilities.[9][10] This task must be performed by trained EHS staff.

  • Regulatory Compliance: This entire process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]

Spill and Decontamination Procedures

Accidents require a prepared, calm, and systematic response.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.

  • Containment: For small spills, use a commercial spill kit or an absorbent material (e.g., vermiculite or sand) to contain the liquid and prevent it from spreading or entering a drain.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a separate, sealable container. Label this container as "Spill Debris with this compound" and dispose of it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

G cluster_ppe Response Action spill Spill Occurs alert Alert Area Personnel Assess Spill Size spill->alert don_ppe Don Appropriate PPE alert->don_ppe Small & Manageable contact_ehs Evacuate & Contact EHS alert->contact_ehs Large or Unsure contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Contaminated Material into a Labeled Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon

Caption: Emergency Spill Response Workflow.

Decontamination of Glassware and Surfaces
  • Initial Rinse Collection: The first rinse of any container or piece of glassware that held this compound must be collected and disposed of as hazardous waste.[8] This "rinseate" should be collected in your designated hazardous waste container.

  • Subsequent Rinses: After a thorough initial rinse, subsequent rinses with soap and water can typically be disposed of down the sanitary sewer, but always consult your institution's specific policies.

  • Empty Stock Containers: A thoroughly emptied stock container can be disposed of as regular trash only after the label has been completely defaced or removed.[9][10]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

Navigating the Unseen: A Comprehensive Safety and Handling Guide for (2-Methyl-2H-indazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds like (2-Methyl-2H-indazol-5-yl)methanol presents both exciting opportunities and critical safety challenges. As a Senior Application Scientist, this guide is crafted to provide you with not just a set of instructions, but a deep, causal understanding of the essential safety protocols and handling procedures for this indazole derivative. Our goal is to empower you with the knowledge to work safely and efficiently, making your laboratory a bastion of both innovation and security.

Hazard Assessment: Understanding the Risks

The foundational step in safe handling is a comprehensive understanding of the potential hazards. Based on the toxicological profiles of similar indazole derivatives and aromatic alcohols, this compound should be treated as a potentially hazardous substance.

Inferred GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementRationale & Supporting Evidence
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIndazole derivatives have shown varying levels of oral toxicity in studies. It is prudent to assume moderate toxicity.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAromatic alcohols and many organic compounds can cause skin irritation upon prolonged or repeated contact.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact of chemical powders or solutions with the eyes can lead to significant irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of fine dust or aerosols can irritate the respiratory tract.

This table is based on inferred hazards from structurally similar compounds. Always handle with caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure your safety.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is essential to protect your skin and clothing from potential spills.

  • Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a systematic approach to handling this compound from receipt to use.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling & Cleanup Prep_Area Designate a well-ventilated work area (fume hood). Gather_PPE Assemble and inspect all necessary PPE. Prep_Area->Gather_PPE Proceed to handling Review_Protocol Review the experimental protocol and this safety guide. Gather_PPE->Review_Protocol Proceed to handling Weighing Weigh the compound in a fume hood or ventilated balance enclosure. Review_Protocol->Weighing Proceed to handling Dissolving Dissolve in a suitable solvent within the fume hood. Weighing->Dissolving Experiment complete Reaction Conduct the reaction in a closed or contained system. Dissolving->Reaction Experiment complete Decontaminate Decontaminate all surfaces and equipment. Reaction->Decontaminate Experiment complete Dispose_Waste Segregate and label all chemical waste. Decontaminate->Dispose_Waste Remove_PPE Remove and dispose of/decontaminate PPE correctly. Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly with soap and water. Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for organic compounds nearby.

  • Handling:

    • Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully within the fume hood. Use a spatula and avoid creating dust clouds.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

    • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames, as the compound is an organic material and may be flammable.

  • Post-Handling & Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. Use an appropriate solvent to rinse surfaces, and collect the rinsate as hazardous waste.

    • Spill Response: In the event of a spill, immediately alert others in the area. For small spills, use an absorbent material from a chemical spill kit to contain and clean up the spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. All waste generated should be treated as hazardous chemical waste.

Waste Segregation and Collection Workflow:

Waste_Disposal_Workflow Start Waste Generation (Solid, Liquid, Contaminated PPE) Solid_Waste Solid Waste (Unused compound, contaminated items) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, solvent rinsates) Start->Liquid_Waste Contaminated_PPE Contaminated PPE (Gloves, disposable lab coats) Start->Contaminated_PPE Solid_Container Collect in a designated, labeled, and sealed container for solid hazardous waste. Solid_Waste->Solid_Container Liquid_Container Collect in a designated, labeled, and sealed container for liquid hazardous waste. Liquid_Waste->Liquid_Container PPE_Container Double-bag and place in a designated container for contaminated solid waste. Contaminated_PPE->PPE_Container Storage Store all waste containers in a designated satellite accumulation area. Solid_Container->Storage Liquid_Container->Storage PPE_Container->Storage Pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Storage->Pickup

Caption: A systematic approach to the segregation and disposal of waste containing this compound.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Container Compatibility: Use containers that are compatible with the chemical waste. For liquid waste, ensure the container has a secure, leak-proof cap.

  • Segregation: Do not mix this waste with other incompatible waste streams. Keep organic waste separate from acidic or basic waste.

  • Regulatory Compliance: Always follow your institution's specific waste disposal protocols and adhere to all local, state, and federal regulations.

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

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